Probucol
Description
A drug used to lower LDL and HDL cholesterol yet has little effect on serum-triglyceride or VLDL cholesterol. (From Martindale, The Extra Pharmacopoeia, 30th ed, p993).
This compound has been reported in Penicillium citrinum with data available.
This compound is a bis-phenol antioxidant with antilipidemic activity. This compound inhibits oxidation of low density lipoprotein and lowers the level of cholesterol in the bloodstream by increasing the rate of LDL catabolism.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and is indicated for cardiovascular disease and has 3 investigational indications. It was withdrawn in at least one region.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMFJGVHOHGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045440 | |
| Record name | Probucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.18e-05 g/L | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23288-49-5 | |
| Record name | Probucol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Probucol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Probucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Probucol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Probucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Probucol's Antioxidant Mechanism on LDL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Probucol, a lipophilic antioxidant, has been a subject of extensive research for its potent inhibitory effects on the oxidative modification of low-density lipoprotein (LDL), a critical initiating event in the pathogenesis of atherosclerosis. This technical guide provides an in-depth exploration of the core mechanisms by which this compound protects LDL from oxidation. It consolidates key quantitative data from pivotal studies, details relevant experimental methodologies, and visually represents the involved pathways and workflows to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Multi-faceted Approach
This compound's primary mechanism in preventing LDL oxidation is its direct antioxidant activity.[1] As a lipophilic compound, it readily incorporates into the LDL particle, where it acts as a potent chain-breaking antioxidant.[2] This strategic localization allows it to efficiently scavenge lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction that leads to the formation of oxidized LDL (oxLDL).[3]
The antioxidant action of this compound is concentration-dependent.[4] Studies have shown that the amount of this compound within the LDL particle directly correlates with its protective effect against oxidation.[4][5] Furthermore, this compound's antioxidant activity can be synergistically enhanced by other antioxidants, such as ascorbic acid (Vitamin C), which can regenerate the this compound phenoxyl radical back to its active form.[3]
Beyond its direct radical scavenging, this compound also influences lipoprotein metabolism. It has been observed to decrease both LDL and high-density lipoprotein (HDL) cholesterol levels.[1][6] While the reduction in HDL has been a point of concern, the potent antioxidant protection afforded to LDL is considered a significant net benefit in mitigating atherosclerotic risk.[7]
Quantitative Analysis of this compound's Efficacy
The following tables summarize key quantitative data from various studies, illustrating the efficacy of this compound in inhibiting LDL oxidation under different experimental conditions.
Table 1: In Vitro Inhibition of LDL Oxidation by this compound
| Parameter | Method of Oxidation | This compound Concentration | Result | Reference |
| IC50 | Cu²⁺-catalyzed | 1.47 µM | 50% inhibition of Thiobarbituric Acid Reactive Substances (TBARS) formation | [8] |
| Cu²⁺-catalyzed | 1.63 µM | 50% inhibition of increased electrophoretic mobility | [8] | |
| Cu²⁺-catalyzed | 1.37 µM | 50% inhibition of macrophage degradation | [8] | |
| Air-induced | 1.30 µM | 50% inhibition of TBARS formation | [8] | |
| Air-induced | 3.02 µM | 50% inhibition of conjugated diene formation | [8] | |
| Inhibition | Endothelial Cell-mediated | 5 µM | Prevention of increased electrophoretic mobility, peroxide formation, and macrophage degradation | [9][10] |
| Lag Time | Cu²⁺-catalyzed (3 µM) | 0.6 mol% (relative to phospholipid) | Increased from 130 min to 270 min | [4] |
| Cu²⁺-catalyzed (3 µM) | 4.2 mol% (relative to phospholipid) | Complete prevention of lipid oxidation | [4] | |
| Ex vivo (LDL from treated LDLr-/- mice) | 0.5% in diet | Lag time exceeded 1400 min | [11][12] |
Table 2: In Vivo Effects of this compound on LDL and Markers of Oxidation
| Parameter | Study Population | This compound Dosage | Duration | Result | Reference |
| Total LDL | Hypercholesterolemic patients | 500 mg b.i.d. | 12 weeks | 17% reduction | [13] |
| Electronegative LDL (LDL-) | Hypercholesterolemic patients | 500 mg b.i.d. | 12 weeks | 43% reduction | [13] |
| Oxidized HDL | Familial Hypercholesterolemia patients | Not specified | Not specified | Significantly lower levels compared to untreated patients | [14] |
| Superoxide Dismutase (SOD) | Hyperlipidemic patients | Not specified | Not specified | Increased levels | [15] |
| C-Reactive Protein (CRP) | Hyperlipidemic patients | Not specified | Not specified | Decreased levels | [15] |
Experimental Protocols: Methodologies for Assessing LDL Oxidation
The following sections detail the methodologies employed in key experiments cited in this guide.
Isolation of Low-Density Lipoprotein
LDL is typically isolated from plasma by sequential ultracentrifugation. This method separates lipoproteins based on their density. A common protocol involves the following steps:
-
Collection of whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation to separate plasma from blood cells.
-
Adjustment of plasma density using a salt solution (e.g., KBr).
-
Sequential ultracentrifugation at specific densities to isolate the LDL fraction (typically between 1.019 and 1.063 g/mL).
-
Dialysis of the isolated LDL against a buffered saline solution to remove the salt and prepare it for oxidation studies.
Induction of LDL Oxidation
-
Copper-Catalyzed Oxidation: This is a widely used in vitro method to induce LDL oxidation.
-
Incubate isolated LDL with a solution of copper sulfate (CuSO₄) at a final concentration typically ranging from 3 to 10 µM.[9][13]
-
The incubation is usually carried out at 37°C for a period ranging from a few hours to 24 hours.[13]
-
The progression of oxidation is monitored by measuring the formation of conjugated dienes, lipid hydroperoxides, or TBARS.
-
-
Cell-Mediated Oxidation: This method mimics the in vivo environment more closely.
Measurement of LDL Oxidation
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Incubate the oxidized LDL sample with a solution of thiobarbituric acid (TBA) under acidic conditions and at a high temperature (e.g., 95°C).[17]
-
The reaction between MDA and TBA forms a colored product.
-
Measure the absorbance of this product spectrophotometrically at approximately 532 nm.[17]
-
Quantify the amount of MDA using a standard curve.
-
-
Conjugated Diene Formation: The initial phase of lipid peroxidation involves the formation of conjugated dienes, which absorb light at 234 nm.
-
Monitor the change in absorbance at 234 nm over time using a spectrophotometer.
-
The "lag time" before the rapid increase in absorbance is a key indicator of the resistance of LDL to oxidation.[18]
-
-
Agarose Gel Electrophoresis: Oxidized LDL has an increased negative charge compared to native LDL.
-
Macrophage Degradation Assay: Oxidized LDL is readily taken up by macrophages via scavenger receptors.
-
Label LDL with a radioactive tracer (e.g., ¹²⁵I).
-
Incubate the labeled LDL (native and oxidized) with cultured macrophages.
-
Measure the amount of radioactivity taken up and degraded by the cells to quantify the extent of LDL modification.[9]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's inhibition of the LDL oxidation pathway.
Caption: Workflow for studying LDL oxidation in vitro.
Caption: Structure-activity relationship of this compound.
Conclusion
This compound stands out as a potent inhibitor of LDL oxidation due to its unique chemical structure and resulting antioxidant properties. Its ability to integrate into the LDL particle and effectively quench lipid peroxyl radicals provides a robust defense against the oxidative modifications that drive atherogenesis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel antioxidants for the prevention and treatment of cardiovascular disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic interaction between the this compound phenoxyl radical and ascorbic acid in inhibiting the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-dependent antioxidant activity of this compound in low density lipoproteins in vitro: this compound degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of this compound and its analogues in hypercholesterolemic Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of low density lipoprotein oxidation by thyronines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice [escholarship.org]
- 13. This compound protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. karger.com [karger.com]
- 16. Effect of antioxidant this compound on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Inhibition of hypercholesterolemia-induced atherosclerosis in the nonhuman primate by this compound. I. Is the extent of atherosclerosis related to resistance of LDL to oxidation? [jci.org]
Probucol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been a subject of extensive research for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of this compound's chemical structure, a detailed examination of its synthesis pathways with experimental protocols, and an in-depth analysis of its multifaceted biological mechanisms of action. Quantitative data are summarized in tabular format for clarity, and key pathways are visualized using logical diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a highly lipophilic molecule with the chemical formula C₃₁H₄₈O₂S₂.[1] Its structure is characterized by two di-tert-butylphenol rings linked by a dithioacetal bridge. This unique structure is central to its biological activity, particularly its ability to act as a potent antioxidant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₂S₂ | [1] |
| Molecular Weight | 516.8 g/mol | [1] |
| Melting Point | 125 °C | [1] |
| Appearance | Solid | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| Mass Spectrometry (MS-MS) | Precursor m/z: 515.3023 ([M-H]⁻). Major Fragments: 277.2, 236.1, 237.2 | [1] |
| ¹H NMR | Awaiting detailed experimental data with peak assignments. | |
| ¹³C NMR | Awaiting detailed experimental data with peak assignments. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most prominently described method involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene). An alternative method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.
Synthesis via Propyne Addition
This method, detailed in Chinese patent CN103145595B, proceeds in two main steps and boasts a high yield and purity.[2]
Experimental Protocol:
-
Step 1: Formation of the Olefin Intermediate. 2,6-di-tert-butyl-4-mercaptophenol is reacted with propyne under pressure in the presence of an alkaline catalyst.
-
Step 2: Addition to the Olefin Intermediate. The resulting olefin intermediate is then reacted with a second equivalent of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic conditions to yield this compound.[2]
A specific embodiment of this protocol is as follows:
-
To a suitable reactor, add 2,6-di-tert-butyl-4-mercaptophenol, a low-carbon alcohol solvent (e.g., methanol), and an alkali catalyst (e.g., sodium methoxide).
-
Heat the mixture to 50-60 °C with stirring to dissolve the solids.
-
Introduce propyne gas into the reactor, maintaining a pressure of 1.0-3.0 MPa, and continue stirring for approximately 3 hours.
-
After the reaction, release the pressure and transfer the mixture.
-
Add an equimolar amount of 2,6-di-tert-butyl-4-mercaptophenol to the reaction mixture.
-
Add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to ≤ 1.
-
Heat the mixture to 55-80 °C and maintain for 1-2 hours.
-
Cool the reaction mixture to 0-20 °C and stir for 4-6 hours to induce crystallization.
-
Isolate the crude this compound via solid-liquid separation.
-
Purify the crude product by recrystallization from 95% ethanol.
Table 3: Quantitative Data for this compound Synthesis via Propyne Addition
| Parameter | Value | Reference |
| Yield | 90% - 95% | [2] |
| Purity (HPLC) | >99.9% | [2] |
Alternative Synthesis via Acetone Condensation
An alternative synthesis route involves the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.[2] While generally considered to have a lower yield than the propyne-based method, it represents a viable alternative.
Logical Workflow for this compound Synthesis via Acetone Condensation:
References
Probucol's Paradoxical Dance with HDL: An In-depth Analysis of its Impact on Reverse Cholesterol Transport
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the complex and often paradoxical effects of probucol on High-Density Lipoprotein (HDL) and reverse cholesterol transport (RCT). Despite its historical withdrawal from Western markets due to its HDL-lowering properties, emerging research, particularly from Asian countries, has reignited interest in this compound's potential anti-atherosclerotic mechanisms, which appear to be independent of simply raising HDL cholesterol levels. This whitepaper synthesizes key findings on this compound's multifaceted interactions with the RCT pathway, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.
This compound, a potent antioxidant, has long been a subject of scientific debate. While it effectively lowers Low-Density Lipoprotein (LDL) cholesterol, its concurrent and significant reduction of HDL cholesterol has been a major concern. However, a growing body of evidence suggests that the functionality of HDL particles may be more critical than their absolute concentration in preventing atherosclerosis. This guide meticulously explores how this compound influences the key players in RCT, including ATP-binding cassette transporter A1 (ABCA1), scavenger receptor class B type I (SR-BI), cholesteryl ester transfer protein (CETP), lecithin-cholesterol acyltransferase (LCAT), and paraoxonase-1 (PON1).
Quantitative Impact of this compound on Lipoproteins and RCT Proteins
The following tables summarize the quantitative effects of this compound on key lipid parameters and enzymes involved in reverse cholesterol transport, as documented in various clinical and preclinical studies.
Table 1: Effect of this compound on Plasma Lipoprotein Levels
| Parameter | Species/Population | Dosage | Duration | % Change | Citation |
| HDL-Cholesterol | Hypercholesterolemic Patients | Not specified | 3 years | -24% | [1] |
| Heterozygous FH Patients | Not specified | Not specified | -47% | [2][3] | |
| Hypercholesterolemic Patients | Not specified | 12 weeks | -36.6% | [4] | |
| Hypercholesterolemic Patients | Not specified | Not specified | ~30% | [5] | |
| Hypercholesterolemic Patients | Not specified | 2-6 months | -9% | [6] | |
| LDL-Cholesterol | Hypercholesterolemic Patients | Not specified | 3 years | -12% | [1] |
| Heterozygous FH Patients | Not specified | 12 weeks | -14% | [4] | |
| Hypercholesterolemic Patients | Not specified | Not specified | -10% to -20% | [5] | |
| Hypercholesterolemic Patients | Not specified | 2-6 months | -11% | [6] | |
| Total Cholesterol | Heterozygous FH Patients | Not specified | 12 weeks | -17% | [4] |
| Hypercholesterolemic Patients | Not specified | 2-6 months | -12% | [6] | |
| Apolipoprotein A-I | Heterozygous FH Patients | Not specified | 12 weeks | -34.7% | [4] |
| Apolipoprotein B | Heterozygous FH Patients | Not specified | 12 weeks | -7.6% | [4] |
Table 2: Effect of this compound on Reverse Cholesterol Transport-Related Enzyme Activities
| Enzyme/Protein | Species/Population | Dosage | Duration | Effect | % Change | Citation |
| CETP Activity | Hypercholesterolemic Patients | Not specified | Not specified | Increased | +50% | [7] |
| hCETP-CHO Cells | 5, 10, 50 µM | 24 hours | Increased mRNA | +37%, +62%, +121% | [8] | |
| LCAT Activity | Heterozygous FH Patients | Not specified | 12 weeks | Markedly Increased in LpAI | +350% (4.5-fold) | [4] |
| PON1 Activity | Hypercholesterolemic Rabbits | 500 mg/kg/d | 6 weeks | Significantly Increased | Not specified | [9] |
| Heterozygous FH Patients | Not specified | Not specified | Increased | Not specified | [2] | |
| ABCA1-mediated Efflux | J774 Macrophages | Not specified | 2 hours | Inhibited | -80% | |
| THP-1 Non-foam Cells | 10 µM | 2 hours | Inhibited | -31.5% | [10][11] | |
| THP-1 Foam Cells | 10 µM | 2 hours | Inhibited | -18.5% | [10][11] |
Core Mechanisms of Action: A Double-Edged Sword
This compound's influence on HDL metabolism is a complex interplay of inhibition and enhancement of different stages of the reverse cholesterol transport pathway.
Inhibition of Cholesterol Efflux via ABCA1
A primary and well-documented effect of this compound is the inhibition of ABCA1-mediated cholesterol efflux from peripheral cells, particularly macrophages.[12] This is a crucial first step in RCT, where excess cholesterol is offloaded to lipid-poor apolipoprotein A-I (apoA-I) to form nascent HDL particles. Studies have shown that this compound impairs the translocation of the ABCA1 transporter to the plasma membrane.[12] This action is thought to be a major contributor to the observed decrease in circulating HDL levels.
References
- 1. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on antioxidant properties of HDL in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Antioxidant Properties of HDL in Patients with Heterozygous Familial Hypercholesterolemia [jstage.jst.go.jp]
- 4. This compound promotes reverse cholesterol transport in heterozygous familial hypercholesterolemia. Effects on apolipoprotein AI-containing lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Influence of this compound on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases cholesteryl ester transfer protein activity in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound on cholesteryl ester transfer protein (CETP) mRNA in a Chinese hamster ovary cell line that had been stably transfected with a human CETP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound up-regulates paraoxonase 1 expression in hepatocytes of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Probucol: A Technical Guide
Abstract
Probucol, a diphenolic compound historically developed as a lipid-lowering agent, possesses potent antioxidant and anti-inflammatory properties that are increasingly becoming a focus of scientific investigation.[1][2][3][4] Its multifaceted mechanism of action extends beyond lipid modulation to the direct inhibition of key inflammatory signaling cascades. This technical guide synthesizes preclinical findings on this compound's anti-inflammatory effects, detailing its impact on critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). We present quantitative data from various experimental models, provide detailed experimental protocols, and visualize the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in inflammation and drug development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through several interconnected pathways. The primary mechanisms identified are the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] this compound has been shown to effectively target this pathway.[6][7][8][9] In inflammatory models, such as those induced by lipopolysaccharide (LPS), this compound inhibits the activation of NF-κB.[8][9] This prevents the subsequent transcription of target genes like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), thereby reducing the overall inflammatory response.[10][11][12] The diphenolic structure of this compound contributes to its ability to attenuate the activity of the IKK complex, a critical upstream kinase for NF-κB activation.[5][7]
Activation of the Nrf2/ARE Pathway
The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[11][13] this compound has been demonstrated to activate Nrf2, leading to its translocation into the nucleus.[11][14] Once in the nucleus, Nrf2 binds to the ARE and drives the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[11][12] This enhanced antioxidant defense helps to quench reactive oxygen species (ROS) that can perpetuate inflammatory cycles. The activation of this pathway contributes significantly to this compound's neuroprotective and anti-inflammatory effects observed in models of spinal cord injury.[11][12][13]
Quantitative Data on Anti-inflammatory Effects
This compound has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines across various preclinical models.
| Model / Cell Type | Inflammatory Stimulus | This compound Treatment | Outcome Measure | Result | Reference |
| Rat Model of Type 2 Diabetes | High-fat diet | Not specified | Serum TNF-α & IL-6 | Significantly reduced concentrations | [10] |
| Rat Model of Spinal Cord Injury | Compression injury | Not specified | Spinal Cord Tissue TNF-α, IL-6, IL-1β | Significantly decreased levels | [11][12] |
| LPS-stimulated Astrocytes | Lipopolysaccharide (LPS) | Not specified | Protein Expression of TNF-α, IL-6, IL-1β | Significantly decreased expression | [11] |
| Human Brain Endothelial Cells | LPS (1 µg/mL) for 24h | Not specified | TNF-α levels | Significantly increased by LPS; effect of this compound implied | [7][15] |
| Mouse Model of Inflammation | Carrageenan | 3 mg/kg (p.o.) | Paw Tissue IL-1β, TNF-α | Attenuated cytokine levels | [8] |
| Mouse Model of Inflammation | Lipopolysaccharide (LPS) | 3 mg/kg (p.o.) | Paw/Peritoneum Cytokines | Reduced cytokine production | [8][9] |
Key Experimental Protocols
The following protocols represent common methodologies used to assess the anti-inflammatory properties of this compound in vitro and in vivo.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the steps to measure this compound's effect on cytokine production in cultured macrophages stimulated with LPS.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Seed cells in multi-well plates at a density of 1x10⁶ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).
-
Endpoint Analysis:
-
Cytokine Measurement (Protein): Collect the cell culture supernatant. Analyze the concentration of cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression (mRNA): Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of Tnf-α and Il-6 genes, normalizing to a housekeeping gene (e.g., Actb).
-
NF-κB Activation (Western Blot): Prepare cell lysates and perform Western blotting to detect the phosphorylated levels of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) to assess pathway activation.
-
In Vivo Carrageenan-Induced Paw Edema Model
This animal model is used to assess the acute anti-inflammatory effects of a compound.
-
Animal Acclimatization: Use male Swiss mice (20-25g). Acclimatize the animals for at least one week with free access to food and water.
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle control via oral gavage (p.o.) one hour before the inflammatory insult.[8]
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Compare the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test).[8]
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of cytokine levels (ELISA) or histological examination to assess leukocyte infiltration.[8]
Conclusion and Future Directions
The evidence strongly supports this compound as a potent anti-inflammatory agent with well-defined mechanisms of action centered on the NF-κB and Nrf2 pathways. Its ability to downregulate pro-inflammatory cytokine production in multiple preclinical models highlights its therapeutic potential for a range of inflammatory conditions. Future research should focus on clinical trials to validate these preclinical findings in human diseases characterized by chronic inflammation. Furthermore, the development of this compound analogues could aim to optimize anti-inflammatory efficacy while minimizing any potential off-target effects.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 6. This compound attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates lipopolysaccharide-induced leukocyte recruitment and inflammatory hyperalgesia: effect on NF-кB activation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on hepatic tumor necrosis factor-alpha, interleukin-6 and adiponectin receptor-2 expression in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
Probucol in Alzheimer's Disease Research: A Technical Guide to a Multi-Target Therapeutic Candidate
Executive Summary: Alzheimer's disease (AD) presents a complex pathology driven by amyloid-beta (Aβ) accumulation, neuroinflammation, and oxidative stress. Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, is emerging as a significant multi-target candidate in AD research. Preclinical studies have demonstrated its ability to modulate Aβ metabolism, preserve blood-brain barrier integrity, and improve cognitive function in animal models. Mechanistically, this compound appears to influence the apolipoprotein E (ApoE) system and directly counteract oxidative damage. Clinical investigations are now underway to translate these promising preclinical findings into therapeutic benefits for patients with mild-to-moderate AD. This document provides a technical overview of the existing research, quantitative data, experimental methodologies, and key signaling pathways associated with this compound's application in Alzheimer's disease.
Introduction to this compound
This compound is a diphenolic compound historically used as a cholesterol-lowering drug.[1] Its structure confers potent antioxidant properties, allowing it to inhibit the oxidative modification of low-density lipoprotein (LDL).[2] Beyond its lipid-lowering capacity, research has unveiled pleiotropic effects, including significant anti-inflammatory actions and the ability to modulate key proteins involved in lipid transport, such as ATP-binding cassette transporter A1 (ABCA1).[1][3] These multifaceted properties have led to its investigation in various neurodegenerative conditions, with a strong focus on Alzheimer's disease, where oxidative stress, neuroinflammation, and dysregulated lipid metabolism are core pathological features.[1][4]
Core Mechanisms of Action in Alzheimer's Disease
This compound's potential therapeutic effects in AD are attributed to two primary mechanisms: its influence on lipid metabolism and Aβ transport, and its potent antioxidant and anti-inflammatory activities.
Modulation of Lipoprotein Metabolism and Amyloid-β Homeostasis
A growing body of evidence suggests that the peripheral metabolism of Aβ, particularly its association with lipoproteins, is causally related to AD development.[5] this compound has been shown to intervene in this process through several mechanisms:
-
Suppression of Lipoprotein-Aβ Secretion: In murine models, this compound profoundly attenuates the synthesis and secretion of lipoprotein-Aβ from lipogenic organs like the intestine.[6][7] This action reduces the systemic pool of Aβ that can potentially compromise the blood-brain barrier.[6]
-
Induction of Apolipoprotein E (ApoE): this compound treatment increases the production of ApoE in the hippocampus.[8] ApoE is a critical lipid transporter in the brain and plays a key role in chaperoning Aβ for clearance.[9] By increasing ApoE levels, this compound may facilitate the removal of Aβ from the brain parenchyma.[8][9]
-
Preservation of Blood-Brain Barrier (BBB) Integrity: Preclinical studies indicate that by reducing circulating lipoprotein-Aβ, this compound helps maintain the integrity of cerebral capillaries, preventing the extravasation of the toxic Aβ moiety into the brain.[6][10]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and chronic neuroinflammation are hallmarks of the AD brain, contributing to neuronal damage and cognitive decline.[11] this compound's inherent chemical properties make it a robust antioxidant.
-
Reduction of Oxidative Stress: In cell and animal models, this compound has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[12][13] For instance, in mice exposed to Aβ(1-40), this compound treatment completely blunted the increase in hippocampal lipid peroxidation.[14]
-
Suppression of Neuroinflammation: By mitigating oxidative damage and preserving BBB function, this compound helps to suppress neurovascular inflammation and associated glial activation, which are key drivers of neurodegeneration.[6][8] In aged rats, this compound was found to substantially attenuate age-related increases in glial activation.[8]
Preclinical and Clinical Evidence: Quantitative Data
Research spanning from cell culture to animal models and human trials provides quantitative insights into this compound's efficacy.
Preclinical Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating this compound in AD models.
| Study Focus | Animal/Cell Model | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Cognitive Function | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Prevented Aβ-induced impairment in object recognition tasks. | [14] |
| Synaptic Integrity | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Prevented Aβ-induced decrease in hippocampal synaptophysin levels. | [14] |
| Oxidative Stress | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Completely blunted Aβ-induced increases in hippocampal lipid peroxidation. | [14] |
| ApoE Production | Aged Rats (26-month-old) | Oral dose for 30 days | Induced the production of apoE and its receptor, LRP, in the hippocampus. | [8] |
| Synaptic Plasticity | Aged Rats (26-month-old) | Oral dose for 30 days | Induced production of the synaptic marker SNAP-25. | [8] |
| Aβ Biosynthesis | Wild-type Mice on High-Fat Diet | 1% (w/w) in chow for 1 month | Significantly attenuated high-fat diet-induced enterocytic perinuclear Aβ accumulation. | [7] |
| Cell Viability | SH-SY5Y cells (rotenone-induced toxicity) | N/A | Inhibited rotenone-induced decrease in cell viability, mitochondrial membrane potential loss, and ROS generation. | [12] |
Clinical Trial Landscape
The promising preclinical results have prompted clinical investigation. A key ongoing study is the This compound in Alzheimer's Study (PIA-Study) , a Phase II, double-blind, placebo-controlled trial.[5]
| Trial Name | Phase | Participants | Intervention | Primary Outcome | Status | Reference(s) | | --- | --- | --- | --- | --- | --- | | PIA-Study | II | 314 individuals with mild-to-moderate AD | this compound (Lorelco™) vs. Placebo for 104 weeks | Change in cognitive performance (ADAS-Cog score) | Recruiting |[5][15] | | Pilot Study | Pilot | 12 individuals with mild to moderate AD | 500 mg b.i.d. for 6 months | Stabilisation of cognitive function | Completed |[10][16] | | Hyperlipidemia Study | RCT | 108 hyperlipidemic patients | 1000 mg/day for 12 weeks | Significantly increased plasma Aβ42 levels (β = 6.827, P = 0.030) | Completed |[17][18] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this compound and AD literature.
In Vivo Aβ-Infusion Mouse Model
This protocol is based on studies investigating the neuroprotective effects of this compound against Aβ-induced toxicity.[11][14]
-
Animal Model: Male mice are used.
-
Aβ Preparation: Amyloid-β (1-40) peptide is aggregated by incubation in saline at 37°C for 4 days.
-
Stereotaxic Surgery: Mice are anesthetized, and a single intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-40) (e.g., 400 pmol/site) is administered into the lateral ventricle. Control animals receive a vehicle injection.
-
This compound Administration: Following surgery, mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle once daily for a specified period (e.g., 14 days).
-
Behavioral Testing: Cognitive function is assessed using tasks like the object recognition test to evaluate learning and memory.
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Tissue is homogenized and used for analyses such as:
-
ELISA: To quantify levels of synaptic proteins like synaptophysin.
-
Lipid Peroxidation Assay: To measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative stress.
-
Enzyme Activity Assays: To measure the activity of enzymes like acetylcholinesterase.
-
PIA-Study Clinical Trial Protocol
This protocol outlines the design of the ongoing Phase II clinical trial.[5][15]
-
Study Design: A single-site, randomised, placebo-controlled, double-blind clinical trial.
-
Participants: 314 participants with mild-to-moderate AD, confirmed by a positive amyloid PET scan.
-
Randomization: Participants are randomised on a 1:1 basis to receive either this compound or a matching placebo.
-
Intervention: The trial duration is 104 weeks. It includes a 2-week placebo run-in period for all participants, followed by 102 weeks of treatment with either this compound or placebo.
-
Primary Endpoint: The primary outcome is the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score from baseline to 104 weeks.
-
Secondary Endpoints:
-
Change in brain structure (volumetric MRI).
-
Change in cerebral amyloid burden (Amyloid PET scans).
-
Quality of life assessments.
-
Safety and tolerability of the treatment.
-
-
Statistical Analysis: The primary analysis will utilize linear mixed-effects models to compare the change in ADAS-Cog scores between the treatment and placebo groups.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using DOT language, illustrate the key pathways and workflows related to this compound's role in AD research.
Caption: this compound's dual mechanism in peripheral and central systems.
Caption: Workflow for a typical preclinical study of this compound in an AD model.
Caption: Logical relationship of this compound's synergistic neuroprotective effects.
Future Directions and Conclusion
This compound stands out as a promising candidate for AD therapy due to its multi-target engagement of key pathological pathways. Its ability to modulate peripheral Aβ metabolism represents a novel therapeutic angle, shifting focus to systemic contributions to brain amyloidosis.[5] The outcomes of the ongoing PIA-Study are highly anticipated and will be crucial in determining if the robust preclinical efficacy translates into a meaningful clinical benefit for patients.[5][16]
Future research should continue to elucidate the precise molecular interactions of this compound within the CNS, particularly its effects on different brain cell types and its long-term impact on synaptic health and neurogenesis. The synergistic combination of lipid modulation, anti-inflammatory action, and potent antioxidant effects makes this compound a compelling and logically sound candidate for further development in the fight against Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound mitigates high-fat diet-induced cognitive and social impairments by regulating brain redox and insulin resistance [frontiersin.org]
- 3. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Efficacy of this compound on cognitive function in Alzheimer’s disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. This compound suppresses enterocytic accumulation of amyloid-β induced by saturated fat and cholesterol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholesterol-lowering drug this compound increases apolipoprotein E production in the hippocampus of aged rats: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of this compound against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. This compound, a lipid-lowering drug, prevents cognitive and hippocampal synaptic impairments induced by amyloid β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound on cognitive function in Alzheimer's disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on plasma amyloid-β transport in patients with hyperlipidemia: a 12-week randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on plasma amyloid-β transport in patients with hyperlipidemia: a 12-week randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Probucol's impact on macrophage foam cell formation
An In-depth Technical Guide: Probucol's Impact on Macrophage Foam Cell Formation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a diphenolic compound with potent antioxidant properties, has been a subject of extensive research for its role in atherosclerosis, primarily through its influence on macrophage foam cell formation. This process, a hallmark of early atherogenesis, involves the unregulated uptake of modified lipoproteins by macrophages. This compound exerts a complex and multifaceted influence on this pathway. Its primary and most well-established mechanism is the potent inhibition of low-density lipoprotein (LDL) oxidation, thereby preventing the formation of atherogenic oxidized LDL (oxLDL) and its subsequent uptake by macrophage scavenger receptors.[1][2] However, its effects on cholesterol metabolism within the macrophage are more paradoxical. Evidence indicates that this compound can significantly inhibit ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol efflux by impairing the transporter's translocation to the plasma membrane.[3][4] This action would theoretically promote lipid accumulation. Yet, some studies suggest the existence of an alternative, ABCA1-independent efflux pathway in foam cells that is less affected by the drug.[5][6] This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanisms of Action
is not governed by a single mechanism but rather by a combination of potent, direct effects and more complex, indirect modulations of cellular lipid homeostasis.
Inhibition of LDL Oxidation
The most significant anti-atherogenic action of this compound is its ability to prevent the oxidative modification of LDL.[1] Native LDL is not readily taken up by macrophages to cause lipid accumulation. However, once oxidatively modified, oxLDL is recognized and internalized by macrophage scavenger receptors, leading to massive cholesterol accumulation and foam cell formation.[2][7] this compound, being a lipophilic antioxidant, integrates into lipoprotein particles and effectively quenches the free radical-mediated chain reactions that lead to oxidation.[1][8] This prevents the formation of oxLDL, thus reducing a primary substrate for foam cell development. Studies have shown that LDL isolated from patients treated with this compound is highly resistant to oxidative modification.[1]
Modulation of Macrophage Cholesterol Efflux
This compound's effect on cholesterol efflux, the process by which macrophages expel excess cholesterol to acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), is complex and appears contradictory.
-
Inhibition of ABCA1-Mediated Efflux: Multiple studies have conclusively shown that this compound inhibits cholesterol efflux mediated by the ABCA1 transporter.[3][4] This transporter is crucial for the efflux of cholesterol to lipid-poor apoA-I. The mechanism of inhibition is not a direct blockade of the transporter's function but rather an impairment of its translocation from intracellular compartments to the plasma membrane.[3][4] This reduces the amount of functional ABCA1 at the cell surface available to mediate lipid removal.
-
ABCA1-Independent Efflux in Foam Cells: Interestingly, the inhibitory effect of this compound on cholesterol efflux is less pronounced in fully formed foam cells compared to non-foam cells.[5][6] This has led to the hypothesis of an ABCA1-independent efflux mechanism that becomes more prominent in lipid-laden macrophages and is not targeted by this compound.[5][9] In the presence of this compound, foam cells can still release small, nascent HDL-like particles, suggesting an alternative pathway for cholesterol removal.[6]
-
Effect on ABCG1 and SR-BI: Studies indicate that this compound does not significantly affect the activity or expression of ABCG1, a transporter responsible for cholesterol efflux to mature HDL particles.[5] Similarly, it does not interfere with scavenger receptor class B type I (SR-BI)-mediated efflux.[3][4]
Other Effects on Cholesterol Metabolism
This compound also influences other aspects of macrophage cholesterol handling. It has been shown to activate acyl-coenzyme A:cholesterol acyltransferase (ACAT) in mouse macrophages.[10] ACAT is the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. Enhanced ACAT activity could reduce the pool of free cholesterol available for efflux.[10] Furthermore, some early evidence suggested that this compound might interfere with the binding of modified LDL to scavenger receptors on the cell surface, thereby directly reducing lipid influx.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters related to macrophage foam cell formation as reported in the literature.
Table 1: Effect of this compound on Cholesterol Efflux
| Cell Type | Efflux Acceptor | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| J774 Macrophages | apoA-I | Not specified | Up to 80% inhibition of cAMP-stimulated efflux | [3][4] |
| THP-1 Non-Foam Cells | apoA-I | 1 µM | 30% inhibition | [5] |
| THP-1 Foam Cells | apoA-I | Not specified | 18.5 ± 0.2% inhibition | [5][6] |
| THP-1 Non-Foam Cells | apoA-I | Not specified | 31.5 ± 0.1% inhibition | [5][6] |
| BHK cells (hABCA1) | apoA-I | Not specified | 93 ± 0.01% inhibition | [5] |
| Mouse Peritoneal Macrophages | HDL | Not specified | Significant inhibition |[10] |
Table 2: Effect of this compound on Other Cellular Processes | Process | Cell/System Type | Observed Effect | Citation | | :--- | :--- | :--- | | HDL Binding | Mouse Peritoneal Macrophages | 30% inhibition |[10] | | ACAT Activity | Mouse Peritoneal Macrophages | Significant activation |[10] | | Intracellular Cholesteryl Ester Accumulation | UE-12 Macrophages (from acetyl-LDL) | Marked decrease |[11] | | Neointimal Macrophage Accumulation | Cholesterol-fed Rabbit (in vivo) | 68% inhibition |[12] | | LDL Degradation in Fatty Streaks | WHHL Rabbit (in vivo) | Reduced to approx. 50% of control |[13] |
Experimental Protocols
Macrophage Culture and Foam Cell Induction
This protocol outlines the generation of lipid-laden macrophages for in vitro studies.
-
Cell Culture: Macrophage cell lines (e.g., murine J774 or RAW264.7, human THP-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[14] For THP-1 monocytes, differentiation into macrophages is induced by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Lipoprotein Modification: Native human LDL is modified to induce macrophage uptake. This is typically achieved either by oxidation (incubation with Cu²⁺) to generate oxLDL or by acetylation (incubation with acetic anhydride) to generate acetylated LDL (acLDL).[11][15]
-
Foam Cell Induction: Differentiated macrophages are incubated with modified lipoproteins (e.g., 50 µg/mL oxLDL or acLDL) in culture medium for 24 to 48 hours.[15] This incubation period allows for the uptake and accumulation of lipids, resulting in the characteristic "foamy" appearance.[15]
-
This compound Treatment: For experimental arms, this compound (typically dissolved in ethanol or DMSO) is added to the culture medium at desired concentrations (e.g., 1-10 µM) either as a pre-treatment or concurrently with the modified lipoproteins.[1][11]
Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from macrophages to extracellular acceptors.
-
Cell Labeling: Macrophages (either resting or foam cells) are plated in multi-well plates. They are labeled by incubating them with a medium containing [³H]-cholesterol (e.g., 2 µCi/mL) for 24-48 hours.[5][14] This allows the radioactive tracer to equilibrate with the cellular cholesterol pools.
-
Equilibration: After labeling, cells are washed and incubated in a serum-free medium for a period (e.g., 18 hours) to allow for equilibration of the cholesterol pools. During this phase, agents to upregulate ABCA1 (like cAMP) may be added.[5]
-
Efflux Initiation: The equilibration medium is replaced with a fresh serum-free medium containing the cholesterol acceptor of interest. Acceptors can include lipid-free apoA-I (10 µg/mL) to measure ABCA1-dependent efflux or mature HDL (50 µg/mL) to measure efflux via multiple pathways including ABCG1 and SR-BI.[5][14]
-
Incubation and Measurement: Cells are incubated with the acceptors for a defined period (e.g., 4 hours).[5][14] Afterwards, the medium is collected, and the cells are lysed.
-
Quantification: The radioactivity in both the collected medium and the cell lysate is measured using liquid scintillation counting.
-
Calculation: Percent cholesterol efflux is calculated as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100%.[5]
Lipid Accumulation Assessment (Oil Red O Staining)
Oil Red O is a fat-soluble dye used to visualize neutral lipids (triglycerides and cholesteryl esters) within cells.[15]
-
Cell Preparation: Macrophages are cultured and treated on glass coverslips in multi-well plates.
-
Fixation: After treatment, the culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then fixed, typically with 10% formalin or 4% paraformaldehyde in PBS for 10-20 minutes.[15][16]
-
Staining:
-
Differentiation & Counterstaining:
-
Visualization: The coverslips are mounted on microscope slides. The intracellular lipid droplets are visualized under a light microscope as bright red-orange structures, while the nuclei appear blue.[17] Quantification can be performed by image analysis software or by eluting the dye from the cells and measuring its absorbance.
Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed.
Caption: this compound's primary antioxidant role in preventing foam cell formation.
Caption: this compound inhibits ABCA1 translocation, reducing cholesterol efflux.
Caption: Experimental workflow for inducing and assessing foam cell formation.
Conclusion
This compound's effect on macrophage foam cell formation is a classic example of complex pharmacology, where the drug's net effect is an integration of multiple, sometimes opposing, actions. Its powerful antioxidant capacity is undisputed and represents a primary mechanism for reducing foam cell formation by limiting the generation of pro-atherogenic oxLDL.[1][2] This effect appears to be dominant in vivo, leading to the regression of xanthomas and a reduction in atherosclerotic lesion progression.[2][13]
However, the significant inhibition of the crucial ABCA1-mediated cholesterol efflux pathway highlights a paradoxical aspect of its mechanism.[3][4] While this could be seen as a pro-atherogenic liability, the observation that this inhibition is less effective in established foam cells and the potential for ABCA1-independent efflux pathways may provide a cellular escape mechanism.[5][6] For researchers and drug developers, this compound serves as a valuable tool to dissect the intricate pathways of lipid metabolism. It underscores that targeting a single aspect of atherosclerosis can have unintended consequences on other pathways and that the overall therapeutic benefit is determined by the balance of these effects within the complex biological environment of the developing atherosclerotic plaque.
References
- 1. JCI - this compound inhibits oxidative modification of low density lipoprotein. [jci.org]
- 2. In vivo inhibition of foam cell development by this compound in Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antioxidant this compound on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Effects of this compound on cholesterol metabolism in mouse peritoneal macrophages: inhibition of HDL-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents lipid storage in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits neointimal thickening and macrophage accumulation after balloon injury in the cholesterol-fed rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
Probucol's Impact on Endothelial Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular effects of Probucol on endothelial cells, with a specific focus on its influence on gene expression. This compound, a lipophilic antioxidant, has demonstrated significant anti-atherosclerotic properties beyond its lipid-lowering effects. A substantial body of evidence points to its ability to modulate the expression of key genes involved in inflammation, cell adhesion, and cellular stress within the vascular endothelium, a critical interface in cardiovascular health. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Modulation of Gene Expression in Endothelial Cells by this compound
This compound exerts a significant regulatory effect on a variety of genes in endothelial cells, particularly those induced by pro-inflammatory and oxidative stimuli. Its action is crucial in mitigating the endothelial dysfunction that precedes atherosclerotic plaque formation.
Adhesion Molecules
This compound has been shown to downregulate the expression of several critical adhesion molecules on the surface of endothelial cells, thereby inhibiting the recruitment and attachment of monocytes, a key event in the development of atherosclerosis.[1][2]
In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrated a dose-dependent inhibition of E-selectin expression at both the mRNA and protein levels when the cells were stimulated with lipopolysaccharide (LPS).[1][2] Similarly, when stimulated with oxidized low-density lipoprotein (Ox-LDL), this compound inhibited the expression of ICAM-1 and P-selectin.[3][4][5] In vivo studies using Watanabe heritable hyperlipidemic (WHHL) rabbits also confirmed that this compound treatment reduced the basal expression of VCAM-1 and prevented its upregulation.[6]
| Gene | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| E-selectin | HUVECs | LPS | 0 - 5 µmol/L | Significant dose-dependent downregulation of mRNA and protein expression. | [1],[2] |
| ICAM-1 | HUVECs | LPS | 0 - 5 µmol/L | No significant effect on expression. | [1],[2] |
| ICAM-1 | HUVECs | Ox-LDL | 10 - 80 µmol/L | Inhibition of expression (up to 75%). | [3],[5] |
| P-selectin | HUVECs | Ox-LDL | 10 - 80 µmol/L | Inhibition of expression (up to 72%). | [3],[5] |
| P-selectin | Pig Aortic ECs | Ox-LDL | 25 - 75 µmol/L | Significant inhibition of expression. | [4],[7] |
| VCAM-1 | WHHL Rabbit Aorta | Hyperlipidemia | 1% in diet | Reduced basal expression and prevented upregulation. | [6] |
Endoplasmic Reticulum (ER) Stress-Related Genes
In the context of cellular stress, such as hypoxia/reoxygenation (H/R), this compound has been found to protect endothelial cells by attenuating the Endoplasmic Reticulum (ER) stress response. This is achieved by downregulating the expression of key ER stress marker genes.
A study on HUVECs subjected to H/R injury demonstrated that treatment with this compound led to a significant decrease in the protein expression of GRP78, X-box-binding protein 1 (XBP-1), and C/EBP-homologous protein (CHOP).[8][9]
| Gene | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| GRP78 | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |
| XBP-1 | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |
| CHOP | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |
Other Key Genes
This compound's influence extends to other genes integral to vascular health and disease. It has been shown to inhibit the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and plaque instability, by upregulating microRNA-497 (miR-497).[10][11] Furthermore, it can upregulate the expression of ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor Class B Type I (SR-BI), which are involved in reverse cholesterol transport.[12][13]
| Gene/Molecule | Cell Type / Model | Stimulus / Condition | Effect of this compound | Reference |
| MMP-9 | HUVECs / apoE KO Mice | TNFα / High-fat diet | Downregulation of expression. | [10],[11] |
| miR-497 | HUVECs / apoE KO Mice | TNFα / High-fat diet | Upregulation of expression. | [10],[11] |
| ABCA1 | Rabbit Hepatocytes / Macrophages | High-fat diet | Upregulation of gene and protein expression. | [12] |
| SR-BI | Rabbit Hepatocytes / Macrophages | High-fat diet | Upregulation of gene and protein expression. | [12] |
| M-CSF | WHHL Rabbit Aorta | Hyperlipidemia | Significantly lowered expression. | [6] |
| MCP-1 | WHHL Rabbit Aorta | Hyperlipidemia | No significant effect on expression. | [6] |
Signaling Pathways Modulated by this compound
This compound's effects on gene expression are mediated through its influence on several key intracellular signaling pathways, primarily revolving around its potent antioxidant and anti-inflammatory properties.
Inhibition of Reactive Oxygen Species (ROS) Generation
A primary mechanism of this compound is the direct scavenging of reactive oxygen species (ROS) and inhibition of their formation.[14][15] Oxidative stress, driven by stimuli like Ox-LDL or H/R, activates multiple downstream pathways that lead to the expression of pro-inflammatory and pro-apoptotic genes. By reducing ROS levels, this compound prevents the activation of these cascades.[14]
Caption: this compound inhibits the generation of ROS, preventing the activation of downstream inflammatory pathways.
Modulation of NF-κB and MAPK/ERK Signaling
The transcription factor NF-κB is a central regulator of inflammation and is activated by oxidative stress. By inhibiting ROS, this compound can prevent the activation of NF-κB, thereby suppressing the transcription of its target genes, including adhesion molecules like VCAM-1 and E-selectin.[16]
Furthermore, studies have shown that this compound can inhibit the MAPK/ERK signaling pathway. This inhibition is linked to the upregulation of miR-497, which targets a component of this pathway. The downregulation of MAPK/ERK signaling, in turn, leads to decreased expression of MMP-9.[11]
Caption: this compound inhibits NF-κB and MAPK/ERK pathways to reduce inflammatory gene expression.
Experimental Protocols
This section provides a standardized overview of common methodologies used to investigate the effects of this compound on endothelial cells.
General Experimental Workflow
The typical workflow for in vitro studies involves culturing endothelial cells, treating them with a pro-inflammatory stimulus in the presence or absence of this compound, and subsequently analyzing changes in gene and protein expression.
Caption: A generalized workflow for studying this compound's effects on endothelial cells in vitro.
HUVEC Culture and Treatment
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% endothelial cell growth supplement (ECGS). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. Experiments are typically conducted using cells from passages 2 to 6.[17]
-
Plating: For experiments, HUVECs are seeded in appropriate culture plates (e.g., 24-well or 6-well plates) at a specified density (e.g., 5 x 10⁵ cells/well) and allowed to grow to confluence.[18]
-
This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 0 to 80 µmol/L).
-
Treatment: Confluent HUVEC monolayers are washed with phosphate-buffered saline (PBS) and then pre-incubated with medium containing various concentrations of this compound for a specified time (e.g., 2-8 hours).
-
Stimulation: Following pre-incubation, a pro-inflammatory stimulus such as Lipopolysaccharide (LPS, e.g., 1 µg/mL) or oxidized LDL (Ox-LDL) is added to the culture medium (containing this compound) and incubated for a further period (e.g., 4-24 hours) to induce gene expression.[1][18]
Gene Expression Analysis by RT-qPCR
-
RNA Isolation: Total RNA is extracted from the treated HUVECs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Specific primers for target genes (e.g., E-selectin, ICAM-1, GRP78) and a housekeeping gene (e.g., GAPDH, RPL13A) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
Protein Expression Analysis
-
Cell-ELISA:
-
Treated HUVECs in a 96-well plate are fixed with a fixative like paraformaldehyde.
-
Cells are incubated with a primary antibody specific to the target protein (e.g., anti-E-selectin).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured with a plate reader to quantify protein expression on the cell surface.[2]
-
-
Western Blotting:
-
Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against the protein of interest (e.g., GRP78, XBP-1).[8][9]
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
Monocyte Adhesion Assay
-
HUVEC Preparation: HUVECs are cultured to confluence in a multi-well plate and treated with a stimulus (e.g., Ox-LDL) with or without this compound as described above.
-
Monocyte Labeling: A monocytic cell line (e.g., U937) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: The labeled monocytes are added to the treated HUVEC monolayer and incubated for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent monocytes are removed by gentle washing with PBS.
-
Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader or by counting under a fluorescence microscope. The adhesion index is calculated based on the fluorescence of the test wells compared to controls.[2][3]
Conclusion
This compound demonstrates a multifaceted and potent ability to modulate gene expression in endothelial cells, which underpins its anti-atherogenic effects. By downregulating the expression of adhesion molecules and ER stress-related genes, and by influencing key signaling pathways related to inflammation and oxidative stress, this compound helps to preserve endothelial function. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the molecular mechanisms of this compound and explore its therapeutic potential in cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound downregulates E-selectin expression on cultured human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits oxidized-low density lipoprotein-induced adhesion of monocytes to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits oxidized-low density lipoprotein-induced adhesion of monocytes to endothelial cells by reducing P-selectin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. tandfonline.com [tandfonline.com]
- 8. geneticsmr.org [geneticsmr.org]
- 9. Effects of this compound on cultured human umbilical vein endothelial cells injured by hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of rosuvastatin and this compound inhibits MMP-9 expression via upregulation of miR-497 in cultured HUVECs and apoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits MMP-9 expression through regulating miR-497 in HUVECs and apoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates atherosclerosis and improves high density lipoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. karger.com [karger.com]
- 15. This compound prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OCT4 Remodels the Phenotype and Promotes Angiogenesis of HUVECs by Changing the Gene Expression Profile [medsci.org]
- 18. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Synthesis of Probucol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational synthetic strategies for Probucol and its diverse analogs. This compound, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of medicinal chemistry research for decades.[1][2] Efforts to mitigate its adverse effects, such as the reduction of high-density lipoprotein (HDL) cholesterol and prolongation of the QTc interval, and to explore new therapeutic applications have spurred the development of numerous analogs.[1][2] This document details the core synthetic methodologies, presents key quantitative data in a comparative format, and visualizes experimental workflows for the synthesis of these novel compounds.
Core Synthesis of this compound
The classical synthesis of this compound typically starts from 2,6-di-tert-butyl-4-mercaptophenol. Two primary methods have been established:
-
Method 1: Acetone Condensation: This approach involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone, often catalyzed by an acid like hydrochloric acid.[3] While the reaction conditions are relatively mild, reported yields have been moderate, generally in the range of 70-82%.[3]
-
Method 2: Propyne Addition and Subsequent Reaction: A more recent, higher-yield method involves a two-step process. First, 2,6-di-tert-butyl-4-mercaptophenol is reacted with propyne under pressure in the presence of an alkaline catalyst to form an olefin intermediate. This intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acid catalysis to yield this compound.[3] This method has been reported to achieve yields of up to 90%.[3]
Caption: Core synthetic routes for this compound.
Synthesis of this compound Analogs
The structural modification of this compound has led to analogs with improved solubility, enhanced biological activity, and novel therapeutic properties.
Water-Soluble this compound Derivatives
To overcome the poor water solubility of this compound, which limits its clinical application, water-soluble derivatives have been synthesized.[4] The general strategy involves the introduction of a carboxylate group.
Caption: Workflow for synthesizing water-soluble this compound derivatives.
Organoselenium and Thiophene Analogs
Recent research has focused on replacing the sulfur atoms in the this compound structure with selenium or introducing thiophene moieties to enhance antioxidant and neuroprotective activities.[5][6] These analogs have shown promise in protecting against glutamate-induced oxidative cell death, a mechanism implicated in neurodegenerative diseases.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale and Design of the PROSPECTIVE Trial: this compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103145595B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. US20060025481A1 - Process for preparation of this compound derivatives and polymorphic forms thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Molecular Maze: A Technical Guide to Probucol-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Probucol, a lipid-lowering agent with potent antioxidant properties, has a well-documented side effect of prolonging the cardiac QT interval, a phenomenon linked to an increased risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this adverse effect. By synthesizing data from numerous preclinical and clinical studies, we present a comprehensive overview of this compound's interactions with cardiac ion channels, its impact on the cardiac action potential, and the intracellular signaling pathways it modulates. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and the development of safer therapeutic agents.
Introduction
The QT interval on an electrocardiogram (ECG) represents the duration of ventricular depolarization and repolarization. Its prolongation signifies a delay in the heart's ability to reset after a beat, creating an electrophysiological substrate for arrhythmias. A variety of drugs can induce QT prolongation, and understanding their mechanisms of action is paramount for cardiovascular risk assessment in drug development. This compound's QT-prolonging effect is primarily attributed to its complex interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), a critical component of cardiac repolarization.[1][2][3] This guide will dissect the multifaceted mechanisms of this compound's action, from direct channel blockade to interference with protein trafficking and signaling cascades.
Impact on Cardiac Ion Channels and Action Potential
This compound's primary mechanism for inducing QT prolongation is its effect on cardiac ion channels, which directly alters the duration and morphology of the cardiac action potential.
The hERG Potassium Channel: A Primary Target
The hERG (KCNH2) channel is the most sensitive target of this compound in the heart.[1][4] Inhibition of the IKr current conducted by hERG channels delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval.[1][3] this compound affects the hERG channel through a dual mechanism:
-
Direct Channel Blockade: While not the predominant long-term mechanism, direct blockade of the hERG channel pore contributes to the acute effects of this compound.
-
Reduced hERG Protein Expression: The major long-term effect of this compound is a significant reduction in the density of mature, functional hERG channels on the cardiomyocyte cell surface.[1][4] This is not due to a decrease in gene transcription but rather an impairment of the forward trafficking of the hERG protein from the endoplasmic reticulum to the Golgi apparatus for maturation, and an enhancement of its degradation.[1][2]
Effects on Other Cardiac Ion Channels
While the hERG channel is the principal target, studies in specific pathological conditions, such as diabetes, have shown that this compound can also modulate other cardiac ion channels. In a diabetic rabbit model, this compound was found to reverse the diabetes-induced increase in the L-type calcium current (ICa,L) and the decrease in the sodium current (INa).[5][6][7] These effects, in the context of diabetes, were associated with a shortening of the prolonged APD.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of this compound.
Table 1: Preclinical Data on this compound's Effect on Cardiac Ion Channels and Action Potential Duration
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| hERG Current (IKr) IC50 | hERG-HEK cells (48h treatment) | 10.6 µM | Inhibition of hERG current | [4] |
| Rat neonatal cardiomyocytes (48h treatment) | 20.6 µM | Reduction of native IKr | [4] | |
| hERG Protein Expression | HEK-293 cells with stable hERG expression (48h treatment) | 100 µM | Decreased expression of mature (155 kDa) hERG protein | [4] |
| Action Potential Duration (APD90) | Neonatal cardiac myocytes (48h treatment) | 100 µM | Prolonged from baseline to 145.4 ± 16.8 ms and 167.7 ± 27.8 ms in two separate experiments | [4] |
| Diabetic rabbit atrial myocytes | Not specified | Reversed diabetes-induced prolongation of APD90 and APD50 | [5][6] |
Table 2: Clinical Data on this compound-Induced QT Prolongation
| Study Population | This compound Dose | Duration of Treatment | Key Findings | Reference |
| 64-year-old woman | 500 mg twice daily | 12 weeks | QTc increased from 0.46 sec to 0.62 sec | [8] |
| 42 hyperlipoproteinemic patients | Not specified | 18-24 months | 48% of patients showed a QTc interval lengthening of 11 to 70 msec | [9] |
| 359 patients | 500 to 1000 mg/day | Not specified | QTc prolongation ≥ 0.45 sec in 22% of women vs. 7% of men. QTc prolongation ≥ 0.47 sec in 8% of women vs. 2% of men. | [10] |
| 36-year-old woman with Romano-Ward syndrome | Not specified | 4 weeks | QTc shortened from 620 msec to 500 msec after discontinuation | [11] |
| 89 patients with hypercholesterolemia | Not specified | > 3 months | Mean QTc increased from 0.410 s to 0.431 s | [12] |
Signaling Pathways and Molecular Mechanisms
The reduction of hERG channel density by this compound is a complex process involving the modulation of intracellular signaling pathways that regulate protein stability and degradation.
The SGK1/Nedd4-2 Ubiquitination Pathway
A key mechanism underlying this compound-induced hERG channel deficiency involves the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and the E3 ubiquitin ligase Nedd4-2.[2]
-
This compound reduces SGK1 expression in a concentration-dependent manner.
-
Reduced SGK1 leads to decreased phosphorylation of Nedd4-2.
-
Hypophosphorylated Nedd4-2 is more active and targets the hERG protein for ubiquitination.
-
Ubiquitinated hERG channels are targeted for degradation , leading to a reduction in their density at the plasma membrane.[2]
Impaired hERG Trafficking
This compound interferes with the maturation and forward trafficking of the hERG protein. It causes a decrease in the mature, fully glycosylated 155 kDa form of the hERG protein, while the immature, core-glycosylated 135 kDa form in the endoplasmic reticulum is less affected.[1] This suggests a disruption in the transport of the channel protein from the ER to the Golgi apparatus, where it undergoes final processing before being trafficked to the cell membrane.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
Objective: To measure the inhibitory effect of this compound on the hERG potassium current.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are cultured under standard conditions.
-
For experiments, cells are dissociated and plated onto glass coverslips.
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP, pH adjusted to 7.2 with KOH.[13]
Voltage-Clamp Protocol (CiPA Protocol):
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels.
-
A ramp-down protocol from +40 mV to -80 mV over 100 ms is then applied to elicit the characteristic hERG tail current.
-
This protocol is repeated at regular intervals (e.g., every 5 seconds).[13][14]
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak tail current amplitude is measured to quantify the hERG current.
-
The concentration-response curve for this compound is generated by applying increasing concentrations of the drug and measuring the corresponding inhibition of the hERG tail current to calculate the IC50 value.
Western Blotting for hERG Protein Expression
Objective: To determine the effect of this compound on the expression levels of mature and immature hERG protein.
Cell Lysis and Protein Extraction:
-
hERG-expressing HEK-293 cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration is determined using a standard assay (e.g., BCA assay).
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the hERG protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensities of the bands corresponding to the mature (155 kDa) and immature (135 kDa) forms of hERG are quantified using densitometry.
Action Potential Duration Measurement in Cardiomyocytes
Objective: To measure the effect of this compound on the action potential duration of isolated cardiomyocytes.
Cell Isolation:
-
Ventricular or atrial myocytes are isolated from animal hearts (e.g., neonatal rat, rabbit) using enzymatic digestion.
Current-Clamp Recording:
-
Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope and perfused with an appropriate external solution.
-
The whole-cell current-clamp configuration of the patch-clamp technique is used.
-
Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses through the patch pipette.
-
Action potentials are recorded at a steady-state pacing frequency (e.g., 1 Hz).
Data Analysis:
-
The action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.
-
Changes in APD are compared before and after the application of this compound.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Figure 1: Signaling pathway of this compound-induced hERG channel degradation.
Figure 2: Workflow for assessing this compound's effect on hERG current.
Figure 3: The cascade from this compound administration to arrhythmia risk.
Conclusion
The mechanism of this compound-induced QT prolongation is a multifaceted process centered on the significant reduction of the functional hERG potassium channel density at the cardiomyocyte membrane. This is primarily driven by the drug's interference with the SGK1/Nedd4-2 signaling pathway, leading to enhanced ubiquitination and degradation of the hERG protein, as well as impairment of its cellular trafficking. While direct channel blockade may play a role, the long-term effects on protein expression are of greater clinical significance. The quantitative data from both preclinical and clinical studies consistently demonstrate this compound's potent effect on cardiac repolarization. This in-depth understanding is crucial for the rational design of safer drugs and for the effective cardiovascular risk management of patients requiring treatment with agents that have a known potential to prolong the QT interval. Future research should continue to unravel the precise molecular interactions of this compound and other QT-prolonging drugs with the complex machinery of ion channel biosynthesis, trafficking, and degradation.
References
- 1. Mechanisms underlying this compound-induced hERG-channel deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying this compound-induced hERG-channel deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. This compound-induced hERG Channel Reduction can be Rescued by Matrine and Oxymatrine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents atrial ion channel remodeling in an alloxan-induced diabetes rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound prevents atrial ion channel remodeling in an alloxan-induced diabetes rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced QT prolongation and syncope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrocardiographic effects of this compound. A controlled prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-associated tachyarrhythmic events and QT prolongation: importance of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced QT prolongation and torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors related to QT interval prolongation during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. fda.gov [fda.gov]
Methodological & Application
Protocol for measuring Probucol's antioxidant activity in vitro
Introduction
Probucol is a diphenolic compound with well-established lipid-lowering and potent antioxidant properties.[1] Its unique structure allows it to act as a powerful free radical scavenger, protecting lipids and lipoproteins from oxidative damage.[2][3] The primary antioxidant mechanism of this compound involves inhibiting the oxidation of low-density lipoprotein (LDL), a critical process in the pathogenesis of atherosclerosis.[2][4] Furthermore, this compound has been shown to modulate endogenous antioxidant pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.[5][6] These multifaceted antioxidant activities make this compound a significant compound in the study and treatment of diseases associated with oxidative stress.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical and cell-based assays.
Mechanism of Action: Nrf2 Signaling Pathway Activation
This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound is reported to facilitate the dissociation of the Nrf2/Keap1 complex.[5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a suite of protective enzymes and proteins, including antioxidant enzymes, thereby bolstering the cell's capacity to counteract oxidative stress.[5][6]
References
- 1. This compound, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Concentration-dependent antioxidant activity of this compound in low density lipoproteins in vitro: this compound degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for quantifying Probucol in plasma samples
An HPLC-based method provides a robust and reliable approach for the quantification of the lipophilic drug Probucol in plasma samples. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection, suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for plasma sample preparation, chromatographic conditions, and a summary of method performance parameters based on published literature.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix using liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted analytes are then separated on a C18 reverse-phase column with an isocratic mobile phase, typically composed of acetonitrile and water. Detection is performed using a UV detector at the maximum absorbance wavelength for this compound, which is approximately 241-242 nm. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in a blank plasma matrix.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Amiodarone[1], Physcion[2], or other suitable compound)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade n-octane[1]
-
HPLC-grade isopropanol[1]
-
Blank human or animal plasma (with appropriate anticoagulant like EDTA or heparin)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample vials
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Hypersil ODS or Phenomenex C-18)[3][4]
Quantitative Data Summary
The following table summarizes performance characteristics from various published HPLC methods for this compound quantification in plasma.
| Method | Internal Standard (IS) | Linearity Range | Recovery (%) | Precision (CV%) | Limit of Detection (LOD) / LLOQ | Reference |
| HPLC-UV | Not Specified | Not Specified | Not Specified | Intra-assay: 1.6-3.3%Inter-assay: 1.8-4.8% | 0.5 µg/mL | [3] |
| HPLC-MS/MS | Physcion | 2.5 - 6000 ng/mL | 93.02 - 104.12% | Intra-day: < 4.67%Inter-day: < 5.72% | 2.5 ng/mL (LLOQ) | [2][5][6] |
| HPLC-UV | Retinol acetate & α-tocopherol acetate | Not Specified | > 96% | Not Specified | 1.503 µg/mL | [7] |
| HPLC-UV | Amiodarone | 0.05 - 10.0 µg/mL | 97.84 - 103.3% | Intra-day & Inter-day: < 5% | 0.01 µg/mL | [1] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard (IS) in a suitable solvent (e.g., methanol or acetonitrile) to prepare primary stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the mobile phase or a suitable diluent to create a series of working standard solutions for calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards covering the desired analytical range (e.g., 0.05 - 10.0 µg/mL).[1] Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from a method using Amiodarone as the internal standard.[1]
-
Aliquot Sample: Pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add Internal Standard: Add 100 µL of the internal standard working solution (e.g., 1.0 µg/mL Amiodarone in methanol) to each tube.[1]
-
Vortex: Briefly vortex the mixture for 30 seconds.
-
Extraction: Add 1.25 mL of extraction solvent (e.g., n-octane:isopropanol, 8:2 v/v).[1]
-
Vortex & Centrifuge: Vortex the tubes vigorously for 2 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex & Transfer: Vortex for 1 minute to ensure complete dissolution and transfer the solution to an HPLC vial for analysis.
HPLC Chromatographic Conditions
| Parameter | Condition | Reference |
| HPLC System | Agilent 1200 series or equivalent with UV Detector | |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size | [4] |
| Mobile Phase | Acetonitrile : Water (96:4, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 20 - 40 µL | [4] |
| Column Temperature | Ambient (or controlled at 25°C) | |
| UV Detection | 241 nm | [1][3] |
| Run Time | ~10 minutes |
Analytical Workflow
The diagram below outlines the complete workflow for the quantification of this compound in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of plasma this compound levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. Liquid chromatographic method for the simultaneous determination of different lipid-soluble antioxidants in human plasma and low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Probucol in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the walls of large and medium-sized arteries, leading to plaque formation.[1][2][3] Animal models are indispensable tools for investigating the pathogenesis of atherosclerosis and for the preclinical evaluation of novel therapeutic agents.[3][4][5][6]
Probucol is a lipophilic compound with potent antioxidant properties, initially developed as a cholesterol-lowering agent.[7][8][9][10] Its primary mechanisms of action include inhibiting the oxidative modification of low-density lipoprotein (LDL), a critical step in atherogenesis, and modulating reverse cholesterol transport.[7][9][10] However, its effects in animal studies have yielded conflicting results. While it has shown anti-atherosclerotic effects in rabbit models[11][12][13], several studies in genetically modified mouse models (ApoE-/- and LDLR-/-) have paradoxically reported a pro-atherogenic effect, often associated with a significant reduction in high-density lipoprotein (HDL) cholesterol.[14][15][16][17]
These application notes provide a comprehensive overview of the design and execution of in vivo studies to test this compound in animal models of atherosclerosis, summarizing key quantitative data and providing detailed experimental protocols.
Animal Model Selection
The choice of animal model is critical and can significantly influence the study outcome, as evidenced by the disparate results for this compound. The most common models for atherosclerosis research are genetically modified mice and rabbits.[3][4][5]
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a key protein in lipoprotein metabolism, leading to spontaneous hypercholesterolemia and the development of atherosclerotic lesions that resemble those in humans.[1][2][3][4] They are the most extensively used model.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice lack the LDL receptor, resulting in elevated LDL cholesterol levels, particularly when fed a high-fat, high-cholesterol "Western-type" diet.[2][3][4][15][18] The diet-induced nature of atherosclerosis in this model can be advantageous for studying specific dietary interventions.
-
Rabbits (New Zealand White & WHHL): Rabbits, particularly the Watanabe Heritable Hyperlipidemic (WHHL) rabbit, have a lipoprotein metabolism more similar to humans than mice.[5][6][11][12] They have been used successfully to demonstrate the anti-atherogenic effects of this compound.[11][12][13][19]
Experimental Design and Workflow
A typical in vivo study to evaluate this compound involves several key stages, from animal selection and dietary intervention to endpoint analysis. The workflow ensures systematic data collection and robust evaluation of the compound's efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound in various animal models.
Table 1: Summary of In Vivo Study Designs
| Animal Model | This compound Dose (% in diet) | Diet | Duration (weeks) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| ApoE-/- Mice | 1% (w/w) | 9% fat | 20 | 3-fold increase in lesion size | [14][16] |
| LDLR-/- Mice | 0.2% - 1% (w/w) | High-fat | 12 | No change in lesion area despite lower cholesterol | [18] |
| LDLR-/- Mice | 0.025% - 0.5% (w/w) | N/A | 6 - 26 | Dose-dependent increase in lesion size | [15] |
| Cholesterol-fed Rabbits | 0.3% (w/w) | Cholesterol-rich | 4 | 65% reduction in aortic lesion area | [11] |
| WHHL Rabbits | 1% (w/w) | Standard chow | 24 (6 months) | Reduced aortic plaque area from 54% to 7% | [12] |
| Cholesterol-fed Rabbits | 1% (w/w) | Atherogenic | 16 | Decreased plaque area and burden |[19] |
Table 2: Reported Effects on Plasma Lipid Profiles
| Animal Model | This compound Dose (% in diet) | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference(s) |
|---|---|---|---|---|---|---|
| ApoE-/- Mice | 1% | - | - | Reduced >75% | - | [14][16] |
| LDLR-/- Mice | 0.2% - 1% | Reduced 26-37% | - | - | Reduced 33-47% | [18] |
| LDLR-/- Mice | 0.5% | - | - | Significantly lowered | - | [15] |
| Normal Mice | >25-50 mg/kg | - | Reduced | Reduced at higher doses | - | [20] |
| WHHL Rabbits | 1% | Reduced ~17% | - | - | - | [12] |
| Cholesterol-fed Rabbits | 0.3% | No significant change | - | Significantly reduced | - |[11] |
This compound's Mechanism of Action: Signaling Pathways
This compound's anti-atherosclerotic effects are primarily attributed to its antioxidant properties and its influence on cholesterol transport pathways.
Detailed Experimental Protocols
Protocol for Atherosclerotic Lesion Quantification
Quantification of atherosclerotic lesions is the primary endpoint for these studies. Analysis is typically performed on the entire aorta (en face) and in the aortic root (cross-section).[2][21][22]
A. En Face Aortic Tree Analysis
-
Aorta Isolation:
-
Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) via the left ventricle to clear blood.
-
Carefully dissect the entire aorta, from the aortic arch to the iliac bifurcation, under a dissection microscope.[1]
-
Remove the perivascular adipose and connective tissue.
-
-
Staining:
-
Cut the aorta longitudinally and pin it open on a black wax petri dish, endothelial side up.
-
Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Stain with a lipid-soluble dye such as Sudan IV or Oil Red O for 10-15 minutes to stain lipid-rich plaques red.[1][21]
-
Destain with 70% ethanol briefly and rinse with PBS.[1]
-
-
Quantification:
-
Capture a high-resolution image of the stained aorta.
-
Using image analysis software (e.g., ImageJ), measure the total surface area of the aorta and the total area of the stained lesions.
-
Calculate the lesion area as a percentage of the total aortic surface area.
-
B. Aortic Root Cross-Sectional Analysis
-
Tissue Preparation:
-
After perfusion, dissect out the heart and the upper portion of the aorta.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze.[1]
-
Store at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut serial cross-sections (e.g., 10 µm thick) of the aortic root, starting from the appearance of the aortic valve leaflets.[2]
-
Collect sections on microscope slides.
-
-
Staining and Analysis:
-
Stain sections with Oil Red O and counterstain with hematoxylin to visualize lipid-laden lesions.[3][21]
-
Alternatively, use Verhoeff-Van Gieson (VVG) stain for elastin to define the vessel boundaries and lesion area.[21]
-
Capture images of multiple sections from each animal.
-
Use image analysis software to measure the lesion area within the aortic sinus. Average the measurements from several sections per animal to obtain a representative value.
-
Protocol for Plasma Lipid Profile Analysis
-
Sample Collection: Collect blood from animals via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes at baseline and at the study endpoint.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Analysis: Use commercially available enzymatic colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C) (after precipitation of apoB-containing lipoproteins)
-
Low-Density Lipoprotein Cholesterol (LDL-C) can be calculated using the Friedewald formula (if TG < 400 mg/dL) or measured directly.
-
Protocol for Oxidative Stress Marker Analysis
A. Ex Vivo LDL Oxidation Assay
This assay measures the susceptibility of isolated LDL to oxidation, which this compound is known to inhibit.[12][15]
-
LDL Isolation: Isolate LDL from the plasma of control and this compound-treated animals using ultracentrifugation or precipitation methods.
-
Oxidation Induction: Incubate the isolated LDL in the presence of an oxidizing agent, typically cupric ions (CuSO₄).
-
Monitoring: Monitor the formation of conjugated dienes (a product of lipid peroxidation) by measuring the change in absorbance at 234 nm over time using a spectrophotometer.
-
Analysis: The key parameter is the "lag time" – the time before rapid oxidation begins. A longer lag time indicates greater resistance to oxidation. This compound treatment should significantly increase the lag time.[15]
B. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, in plasma or tissue homogenates.[23]
-
Sample Preparation: Mix plasma or tissue homogenate with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm.
-
Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve generated with an MDA standard.
Discussion and Considerations
The in vivo evaluation of this compound for atherosclerosis presents a unique case where the choice of animal model is paramount.
-
Contradictory Outcomes: Researchers must be aware of the well-documented pro-atherogenic effects of this compound in ApoE-/- and LDLR-/- mice, which contrast with its protective effects in rabbits.[11][12][14][15] This discrepancy is often attributed to this compound's potent HDL-lowering effect, which may override its antioxidant benefits in mice, a species that lacks cholesteryl ester transfer protein (CETP).[16]
-
Dose and Duration: The dose and duration of treatment are critical variables. Studies have used a range of doses from 0.025% to 1% in the diet, with durations from 4 to 26 weeks.[11][15][18] Dose-response studies are recommended to fully characterize the compound's effects.
-
Mechanism of Action: Beyond lesion analysis, studies should incorporate assays to confirm the mechanism of action. This includes measuring markers of oxidative stress (e.g., LDL oxidation, TBARS) and analyzing the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, SR-BI).[24][25]
By carefully selecting the animal model and employing the robust protocols outlined above, researchers can effectively design and execute in vivo studies to further elucidate the complex role of this compound in the treatment of atherosclerosis.
References
- 1. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
- 2. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Experimental Atherosclerosis Research on Large and Small Animal Models in Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound as an antioxidant and antiatherogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the initiation of atherosclerosis in cholesterol-fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proatherogenic and antiatherogenic effects of this compound and phytosterols in apolipoprotein E-deficient mice: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on serum lipids, atherosclerosis and toxicology in fat-fed LDL receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on vascular remodeling due to atherosclerosis in rabbits: an intravascular ultrasound study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on serum lipoprotein levels in normal and dyslipoproteinemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Quantification of Atherosclerosis in Mice [jove.com]
- 23. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 24. Antioxidant and lipid-regulating effects of this compound combined with atorvastatin in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound alleviates atherosclerosis and improves high density lipoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Probucol's Effect on Foam Cell Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to the formation of atherosclerotic plaques. A key initiating event in this process is the uptake of modified low-density lipoprotein (LDL) by macrophages, transforming them into lipid-laden foam cells.[1][2] Probucol, a lipid-lowering agent with potent antioxidant properties, has been shown to impede the development of atherosclerosis.[3] Its mechanism of action involves preventing the oxidative modification of LDL and interfering with lipid accumulation within macrophages.[4][5][6] This document provides detailed protocols for a cell culture-based assay to evaluate the efficacy of this compound in inhibiting foam cell formation.
Mechanism of Action
This compound has been demonstrated to prevent lipid storage in macrophages, thereby inhibiting their transformation into foam cells.[4][5] Studies suggest that this compound may interfere with the binding of acetylated-LDL (acLDL) to scavenger receptors on the macrophage surface.[4][5] Furthermore, this compound has complex effects on cholesterol efflux. While some studies show it inhibits ABCA1-mediated cholesterol efflux[7][8], others suggest it can promote cholesterol release from foam cells through an ABCA1-independent mechanism.[9][10] Its antioxidant properties are also crucial, as it prevents the oxidative modification of LDL, a key step in its uptake by macrophages.[3][6]
Experimental Protocols
This section details the necessary protocols to assess this compound's impact on foam cell formation.
1. Preparation of Modified Low-Density Lipoprotein (oxLDL)
Oxidized LDL is a key inducer of foam cell formation in vitro.
-
Materials:
-
Native Low-Density Lipoprotein (LDL)
-
Phosphate Buffered Saline (PBS)
-
Copper (II) sulfate (CuSO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dialysis tubing
-
-
Protocol:
-
Dilute native LDL in PBS to a final concentration of 2 mg/mL.[1]
-
Add CuSO₄ to a final concentration of 5 µM.[1]
-
Incubate the mixture for 24 hours at 37°C, protected from light.[1]
-
Terminate the oxidation reaction by adding EDTA to a final concentration of 0.24 mM.[1]
-
Dialyze the oxidized LDL against PBS for 48 hours to remove EDTA and copper ions.[1]
-
The extent of oxidation can be confirmed by measuring thiobarbituric acid-reactive substances (TBARS).
-
2. Macrophage Cell Culture and Differentiation
Human monocytic cell lines like THP-1 or murine macrophage cell lines such as J774 or RAW 264.7 are commonly used.[2][11]
-
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phorbol 12-myristate 13-acetate (PMA)
-
-
Protocol for THP-1 Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO₂ incubator.
-
To induce differentiation into macrophages, treat the THP-1 cells with 100 ng/mL of PMA for 48-72 hours.
-
Following differentiation, adherent macrophages are washed with PBS and incubated in fresh, PMA-free medium for 24 hours before proceeding with experiments.
-
3. Foam Cell Induction and this compound Treatment
-
Materials:
-
Differentiated macrophages
-
oxLDL (prepared as in Protocol 1)
-
This compound
-
Control vehicle (e.g., DMSO or ethanol)
-
-
Protocol:
-
Plate differentiated macrophages in 24-well plates at a suitable density (e.g., 1 x 10⁵ cells/mL).[1]
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2-4 hours.
-
Induce foam cell formation by adding oxLDL (typically 50 µg/mL) to the culture medium.[1][12]
-
Co-incubate the cells with oxLDL and this compound for 24-48 hours.[1][12]
-
4. Quantification of Intracellular Lipid Accumulation using Oil Red O Staining
Oil Red O is a lipid-soluble dye used to visualize neutral triglycerides and cholesterol esters within cells.[1][13][14][15][16][17]
-
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
10% Formalin or 4% Paraformaldehyde
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
PBS
-
-
Staining Protocol:
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water) and filtering.[17]
-
After the incubation period, aspirate the medium and wash the cells twice with PBS.[17]
-
Fix the cells with 10% Formalin for 30-60 minutes.[17]
-
Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.[17]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[17]
-
Remove the staining solution and wash the cells 2-5 times with water until excess stain is removed.[17]
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with water.[17]
-
Visualize the lipid droplets (stained red) under a microscope.
-
-
Quantification:
-
After staining, the dye can be eluted from the cells using 100% isopropanol.
-
The absorbance of the eluted dye can be measured spectrophotometrically at a wavelength of approximately 510 nm.
-
The amount of absorbed dye is proportional to the amount of intracellular lipid.
-
5. Cholesterol Efflux Assay
This assay measures the ability of cells to release cholesterol to an acceptor molecule, a key process in reverse cholesterol transport.
-
Materials:
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)[18]
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Cell lysis buffer
-
-
Protocol:
-
Label macrophages by incubating them with medium containing [³H]-cholesterol for 24 hours.[7]
-
Wash the cells and equilibrate them in serum-free medium for at least 1 hour.
-
Treat the cells with this compound or vehicle control for a specified period (e.g., 2 hours).[18]
-
Induce cholesterol efflux by adding ApoA-I (e.g., 10-50 µg/mL) or HDL to the medium and incubate for 4-24 hours.[7][18]
-
Collect the culture medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
-
Data Presentation
Table 1: Effect of this compound on oxLDL-Induced Lipid Accumulation in Macrophages
| Treatment Group | This compound Concentration (µM) | Intracellular Lipid Content (Absorbance at 510 nm) | % Inhibition of Lipid Accumulation |
| Control (no oxLDL) | 0 | Baseline | N/A |
| Vehicle + oxLDL | 0 | High | 0% |
| This compound + oxLDL | 1 | Reduced | Calculated |
| This compound + oxLDL | 10 | Significantly Reduced | Calculated |
| This compound + oxLDL | 50 | Markedly Reduced | Calculated |
Table 2: Effect of this compound on Cholesterol Efflux from Foam Cells
| Treatment Group | This compound Concentration (µM) | Cholesterol Efflux to ApoA-I (%) | % Change in Efflux |
| Vehicle | 0 | Baseline | 0% |
| This compound | 10 | Varies (Inhibition or no significant change) | Calculated |
Note: The effect of this compound on cholesterol efflux can be complex. While it may inhibit ABCA1-dependent efflux, it might not affect or could even enhance ABCA1-independent pathways, particularly in established foam cells.[7][9][10]
Visualizations
Caption: Experimental workflow for evaluating this compound's effect.
Caption: this compound's signaling pathway in foam cell formation.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inhibition of foam cell development by this compound in Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents lipid storage in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. - Ask this paper | Bohrium [bohrium.com]
- 6. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Density Lipoprotein-Based Therapeutics: Novel Mechanism of this compound in Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages [air.unipr.it]
- 11. Effect of this compound on macrophages, leading to regression of xanthomas and atheromatous vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 14. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 15. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 16. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Probucol's Impact on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Probucol on endothelial function. This compound, a lipid-lowering agent with potent antioxidant properties, has been shown to improve endothelial function, a critical factor in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2] This document outlines in vitro and in vivo experimental models, key biomarker analysis, and relevant signaling pathways to facilitate research into the therapeutic potential of this compound.
I. Summary of this compound's Effects on Endothelial Function
This compound has demonstrated beneficial effects on the endothelium through various mechanisms, primarily attributed to its antioxidant properties.[3][4] Studies have shown that this compound can:
-
Improve endothelium-dependent relaxation: this compound enhances the vasodilation response to stimuli like acetylcholine, indicating improved nitric oxide (NO) bioavailability.[1][2]
-
Reduce oxidative stress: By scavenging free radicals, this compound decreases lipid peroxidation and protects endothelial cells from oxidative damage.[5][6] This is often measured by a decrease in malondialdehyde (MDA) levels.[1]
-
Increase nitric oxide (NO) bioavailability: this compound has been shown to increase the levels of nitrite/nitrate, stable metabolites of NO, suggesting enhanced NO synthesis or reduced degradation.[1][2]
-
Decrease endogenous NO synthase inhibitors: this compound can reduce the concentration of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[1][7]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on key markers of endothelial function.
Table 1: Effect of this compound on Endothelium-Dependent Relaxation and Biomarkers in LDL-Treated Rats
| Parameter | Control | LDL (4 mg/kg) | LDL + this compound (75 mg/kg) | LDL + this compound (150 mg/kg) |
| Maximal Relaxation to Acetylcholine (%) | 85.4 ± 3.2 | 45.6 ± 4.1 | 62.3 ± 3.8 | 75.1 ± 4.5 |
| Serum ADMA (μmol/L) | 0.28 ± 0.03 | 0.75 ± 0.06 | 0.51 ± 0.05 | 0.35 ± 0.04 |
| Serum Nitrite/Nitrate (μmol/L) | 35.6 ± 2.8 | 18.2 ± 1.9 | 25.4 ± 2.1 | 31.8 ± 2.5 |
| Serum MDA (nmol/mL) | 2.1 ± 0.2 | 5.8 ± 0.4 | 3.9 ± 0.3 | 2.5 ± 0.2 |
*Data adapted from a study in Sprague-Dawley rats.[1] Values are presented as mean ± SEM. **p<0.01 vs. Control; p<0.05 vs. LDL.
Table 2: Clinical Assessment of this compound on Flow-Mediated Dilation (FMD) in Patients with Coronary Artery Disease (CAD)
| Parameter | Baseline | After 3 Months Placebo | After 3 Months this compound (500 mg/day) |
| Flow-Mediated Dilation (%) | 5.2 ± 0.8 | 5.4 ± 0.9 | 8.1 ± 1.1* |
| Serum LDL-Cholesterol (mg/dL) | 110 ± 15 | 108 ± 14 | 98 ± 12 |
*Data adapted from a clinical study in patients with CAD. Values are presented as mean ± SEM. p<0.05 vs. Baseline.
III. Experimental Protocols
A. In Vivo Assessment of Endothelial Function in a Rat Model
This protocol describes the induction of endothelial dysfunction using low-density lipoprotein (LDL) in rats and the assessment of this compound's protective effects.[1]
1. Animal Model and Treatment:
-
Animals: Male Sprague-Dawley rats (160-200 g).
-
Induction of Endothelial Dysfunction: A single intravenous injection of human native LDL (4 mg/kg).
-
This compound Administration: Administer this compound (75 or 150 mg/kg, intragastrically) or vehicle (10% Gum acacia and 0.5% saline carboxymethyl cellulose) once daily for 5 days prior to LDL injection.[1]
2. Organ Chamber Experiments for Vasodilation:
-
Tissue Preparation: Anesthetize rats and excise the thoracic aorta. Clean the aorta of adherent tissue and cut into 3-4 mm rings.
-
Mounting: Suspend the aortic rings in organ chambers filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Protocol:
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5 g.
-
Pre-contract the rings with phenylephrine (10⁻⁶ M).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.
-
Wash the rings and allow them to return to baseline.
-
Administer sodium nitroprusside (10⁻⁷ M) to assess endothelium-independent relaxation.
-
3. Biomarker Analysis:
-
Blood Collection: Collect blood samples via cardiac puncture.
-
ADMA Measurement: Determine serum ADMA levels using high-performance liquid chromatography (HPLC).[1]
-
Nitrite/Nitrate (NOx) Measurement: Measure serum NOx levels using the Griess reagent method.[1] Nitrate is first converted to nitrite using a nitrate reductase.
-
MDA Measurement: Quantify serum MDA levels, a marker of lipid peroxidation, using a spectrophotometric method with thiobarbituric acid reactive substances (TBARS).[1]
B. Clinical Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
This non-invasive technique is the gold standard for assessing endothelial function in humans.[8]
1. Patient Preparation:
-
Patients should fast for at least 8 hours prior to the measurement.
-
Patients should refrain from smoking, caffeine, and exercise on the day of the study.
-
The measurement should be performed in a quiet, temperature-controlled room.
2. FMD Protocol:
-
Baseline Imaging:
-
The patient lies supine with their arm extended.
-
A high-resolution ultrasound transducer (≥7.5 MHz) is used to image the brachial artery longitudinally, 2-15 cm above the antecubital fossa.
-
Record a clear image of the anterior and posterior walls of the artery.
-
Measure the baseline brachial artery diameter for at least 1 minute.
-
-
Reactive Hyperemia:
-
Inflate a blood pressure cuff on the forearm to 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Rapidly deflate the cuff to induce reactive hyperemia.
-
-
Post-Deflation Imaging:
-
Continuously record the brachial artery diameter for 3 minutes after cuff deflation.
-
The maximum diameter achieved during this period is recorded.
-
-
Calculation:
-
FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
3. Endothelium-Independent Dilation:
-
After a 15-minute rest period, administer sublingual nitroglycerin (0.4 mg).
-
Measure the brachial artery diameter 3-5 minutes after administration to assess endothelium-independent vasodilation.
IV. Signaling Pathways and Mechanisms of Action
A. This compound's Antioxidant Effect on the Endothelium
This compound's primary mechanism for improving endothelial function is through its potent antioxidant activity. It is incorporated into cellular membranes and lipoproteins, where it can directly scavenge reactive oxygen species (ROS).[6] This action prevents the oxidative modification of LDL and protects endothelial cells from oxidative stress-induced damage and apoptosis.[3][9]
Caption: this compound's direct antioxidant action on reactive oxygen species.
B. This compound's Impact on the Nitric Oxide (NO) Pathway
By reducing oxidative stress, this compound indirectly enhances the bioavailability of nitric oxide (NO), a key vasodilator. ROS can quench NO to form peroxynitrite, a damaging oxidant. By reducing ROS, this compound preserves NO levels. Furthermore, this compound has been shown to decrease the levels of ADMA, an endogenous inhibitor of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[1]
Caption: this compound's influence on the nitric oxide signaling pathway.
C. Experimental Workflow for In Vivo Assessment
The following diagram outlines the logical flow of an in vivo experiment to assess this compound's effect on endothelial function.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. This compound preserves endothelial function by reduction of the endogenous nitric oxide synthase inhibitor level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound on endothelial dysfunction of epicardial coronary arteries associated with left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and other antioxidants prevent the inhibition of endothelium-dependent relaxation by low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound preserves endothelial function by reduction of the endogenous nitric oxide synthase inhibitor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects circulating endothelial progenitor cells from ambient PM2.5 damage via inhibition of reactive oxygen species and inflammatory cytokine production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Determining Probucol's Influence on Gene Expression via qPCR: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing quantitative real-time polymerase chain reaction (qPCR) to determine the influence of Probucol on gene expression. This compound, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been shown to affect various cellular pathways. This application note details the experimental design, step-by-step protocols for cell culture and treatment, RNA isolation, cDNA synthesis, and qPCR analysis, along with robust data interpretation using the delta-delta Ct (ΔΔCt) method. Furthermore, it includes a curated list of potential target genes for analysis and visual representations of the experimental workflow and key signaling pathways modulated by this compound.
Introduction to this compound
This compound is a lipid-lowering agent with strong antioxidant properties.[1] Its primary mechanism of action involves inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a critical step in the development of atherosclerosis.[2][3] Beyond its impact on lipid metabolism, this compound influences several signaling pathways and the expression of genes involved in oxidative stress response and cholesterol transport.[1][4] Understanding these effects at the molecular level is crucial for elucidating its therapeutic potential and mechanism of action. Quantitative PCR is a highly sensitive and specific method for measuring changes in gene expression, making it an ideal tool for this purpose.[5]
Key Signaling Pathways Influenced by this compound
This compound's effects on gene expression are mediated through various signaling pathways. Two prominent pathways are the Keap1/Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
-
Keap1/Nrf2 Pathway: Under conditions of oxidative stress, this compound can promote the dissociation of the Keap1/Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes, such as those encoding for antioxidant enzymes.
-
NF-κB Pathway: this compound has been shown to have anti-inflammatory effects, in part by inhibiting the activation of the NF-κB pathway.[6] This can lead to the downregulation of pro-inflammatory genes.
-
PI3K/Akt/mTOR Pathway: Some studies suggest that this compound may influence the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[7]
Below is a diagram illustrating the experimental workflow for assessing this compound's impact on gene expression.
Caption: A flowchart of the experimental procedure.
The following diagram illustrates the Keap1/Nrf2 signaling pathway potentially modulated by this compound.
Caption: this compound's role in the Keap1/Nrf2 pathway.
Experimental Design and Protocols
A well-designed experiment is critical for obtaining reliable and reproducible results. This section outlines the key steps from cell culture to data analysis.
Cell Culture and this compound Treatment
The choice of cell line should be guided by the research question. For studying lipid metabolism, hepatocyte cell lines like HepG2 are suitable. For investigating inflammatory responses, macrophage cell lines such as THP-1 or RAW 264.7 are appropriate.
Protocol:
-
Cell Seeding: Seed the chosen cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 1-100 µM is a good starting point for dose-response experiments.[7][8][9] A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. For time-course experiments, different plates can be harvested at various time points (e.g., 6, 12, 24, 48 hours).[8]
RNA Isolation
High-quality, intact RNA is essential for successful qPCR.
Protocol:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit).
-
RNA Extraction: Proceed with RNA extraction following the manufacturer's protocol of the chosen kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be assessed by gel electrophoresis.
Reverse Transcription (cDNA Synthesis)
The isolated RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR.
Protocol:
-
Reaction Setup: In a sterile, nuclease-free tube, combine the isolated RNA (typically 1 µg), reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer, following the instructions of the cDNA synthesis kit.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time profile.
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Quantitative Real-Time PCR (qPCR)
Protocol:
-
Primer Design and Validation: Design primers specific to your target and housekeeping genes. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[10] Validate the primer efficiency through a standard curve analysis.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. Include no-template controls (NTCs) to check for contamination and a -RT control to check for genomic DNA contamination.[10]
-
qPCR Run: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Melt Curve Analysis: For SYBR Green-based qPCR, a melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.
Data Analysis
The relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method.[5][12][13]
Steps:
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.[5][12]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Potential Target Genes for qPCR Analysis of this compound's Effects
| Category | Gene Symbol | Gene Name | Function |
| Antioxidant Response | SOD1/2 | Superoxide Dismutase 1/2 | Catalyzes the dismutation of superoxide radicals.[1] |
| GPX1 | Glutathione Peroxidase 1 | Reduces hydrogen peroxide and organic hydroperoxides.[14] | |
| HMOX1 | Heme Oxygenase 1 | Catalyzes the degradation of heme, producing antioxidants. | |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxifies quinones and reduces oxidative stress. | |
| Cholesterol Transport | ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Mediates the efflux of cholesterol and phospholipids.[4][15] |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | Mediates the efflux of cholesterol to HDL.[4] | |
| SCARB1 | Scavenger Receptor Class B Member 1 (SR-BI) | Mediates the selective uptake of cholesteryl esters from HDL.[16][17] | |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | A scavenger receptor involved in the uptake of oxidized LDL.[18][19][20] | |
| Inflammation | NFKB1 | Nuclear Factor Kappa B Subunit 1 | A transcription factor that regulates inflammatory responses.[6] |
| TNF | Tumor Necrosis Factor | A pro-inflammatory cytokine. | |
| IL6 | Interleukin 6 | A pro-inflammatory cytokine. |
Table 2: Example qPCR Data and Fold Change Calculation
| Sample | Target Gene Ct | Housekeeping Gene Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control 1 | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| Vehicle Control 2 | 22.7 | 18.3 | 4.4 | 0.1 | 0.9 |
| Vehicle Control 3 | 22.6 | 18.3 | 4.3 | 0.0 | 1.0 |
| Average Control | 4.33 | ||||
| This compound (10 µM) 1 | 24.8 | 18.1 | 6.7 | 2.37 | 0.19 |
| This compound (10 µM) 2 | 25.0 | 18.2 | 6.8 | 2.47 | 0.18 |
| This compound (10 µM) 3 | 24.9 | 18.3 | 6.6 | 2.27 | 0.21 |
| Average Treated | 6.70 | 2.37 | 0.19 |
This is example data and should be replaced with actual experimental results.
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on gene expression using qPCR. By following the outlined protocols and data analysis methods, researchers can obtain reliable and meaningful insights into the molecular mechanisms of this compound. The provided list of target genes and signaling pathway diagrams serve as a valuable starting point for designing comprehensive studies. This approach will aid in further characterizing the therapeutic potential of this compound and in the development of novel drugs targeting similar pathways.
References
- 1. Effects of this compound on changes of antioxidant enzymes in adriamycin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a potent inhibitor of oxygen radical-induced lipid peroxidation and DNA damage: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E polymorphism and plasma cholesterol response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Combination Treatment of Curcumin and this compound Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances cholesterol transport in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. toptipbio.com [toptipbio.com]
- 13. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 14. New this compound Analogues Inhibit Ferroptosis, Improve Mitochondrial Parameters, and Induce Glutathione Peroxidase in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound enhances the expression of human hepatic scavenger receptor class B type I, possibly through a species-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound prevents early coronary heart disease and death in the high-density lipoprotein receptor SR-BI/apolipoprotein E double knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A cyclic azapeptide ligand of the scavenger receptor CD36/SR-B2 reduces the atherosclerotic lesion progression and enhances plaque stability in apolipoprotein E-deficient mice [frontiersin.org]
- 19. Pattern Recognition Scavenger Receptors, SR-A and CD36, Have an Additive Role in the Development of Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for Studying Probucol's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the effects of Probucol on mitochondrial function. Detailed protocols for key assays are provided, along with guidance on data presentation and visualization of relevant biological pathways.
Introduction to this compound and Mitochondrial Function
This compound is a lipid-lowering agent with potent antioxidant properties.[1][2][3] Emerging evidence suggests that this compound exerts significant effects on mitochondrial function, which are central to cellular metabolism, signaling, and survival.[1][4] Its therapeutic potential in various diseases, including neurodegenerative disorders and cardiovascular conditions, is thought to be linked to its ability to modulate mitochondrial bioenergetics, reduce oxidative stress, and regulate cell death pathways.[2][5][6]
This document outlines experimental setups to explore the multifaceted interaction of this compound with mitochondria, focusing on key parameters of mitochondrial health.
Key Areas of Investigation
The primary mechanisms by which this compound is proposed to affect mitochondrial function include:
-
Reduction of Mitochondrial Oxidative Stress: this compound's antioxidant properties enable it to scavenge reactive oxygen species (ROS) produced by the mitochondria, thereby protecting against oxidative damage.[1][7][8]
-
Modulation of Mitochondrial Membrane Potential (ΔΨm): this compound has been shown to stabilize mitochondrial membrane potential, a critical factor for ATP production and mitochondrial integrity.[1][9][10]
-
Regulation of Mitochondrial-Mediated Apoptosis: By influencing mitochondrial function and ROS levels, this compound can modulate the intrinsic apoptotic pathway.[9][11]
-
Interaction with Signaling Pathways: this compound's effects on mitochondria are often mediated through key signaling pathways such as the Keap1/Nrf2 and PI3K/Akt/mTOR pathways.[5][9][10]
-
Enhancement of Mitophagy: Recent studies suggest that this compound can enhance the clearance of damaged mitochondria through a process called mitophagy.[12]
Experimental Protocols
Assessment of Mitochondrial Respiration
Mitochondrial respiration, or oxygen consumption rate (OCR), is a key indicator of mitochondrial function. High-resolution respirometry platforms like the Seahorse XF Analyzer or the Oroboros O2k are recommended for these measurements.
Protocol: Seahorse XF Cell Mito Stress Test
This assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13][14]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[15]
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)[13]
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[13]
-
-
Compound Loading: Load oligomycin, FCCP, and rotenone/antimycin A into the designated ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors and measurement of OCR at each stage.
-
Data Analysis:
The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration.
Quantitative Data Summary:
| Parameter | Vehicle Control (OCR pmol/min) | This compound (Low Conc.) (OCR pmol/min) | This compound (High Conc.) (OCR pmol/min) |
| Basal Respiration | |||
| ATP Production | |||
| Maximal Respiration | |||
| Spare Respiratory Capacity | |||
| Proton Leak | |||
| Non-mitochondrial Respiration |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.[9][16] Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are used for this measurement.
Protocol: JC-1 Staining for ΔΨm
JC-1 is a ratiometric dye that forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm of cells with low ΔΨm.[9][16]
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
This compound
-
CCCP (a protonophore used as a positive control for depolarization)[17]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described previously. Include a positive control treated with CCCP.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) at 37°C for 15-30 minutes.[10]
-
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope with filters for red (J-aggregates) and green (monomers) fluorescence.[9]
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Data Analysis:
The ratio of red to green fluorescence intensity is used as a measure of mitochondrial polarization. A decrease in this ratio indicates depolarization.
Quantitative Data Summary:
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| CCCP (Positive Control) |
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This compound's antioxidant activity can be assessed by measuring its effect on mitochondrial ROS levels.
Protocol: MitoSOX Red Staining for Mitochondrial Superoxide
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Materials:
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
This compound
-
Rotenone or Antimycin A (inducers of mitochondrial ROS, as positive controls)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound. Include a positive control treated with a ROS inducer.
-
MitoSOX Red Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with MitoSOX Red working solution (typically 5 µM) at 37°C for 10-30 minutes, protected from light.
-
-
Washing: Wash the cells gently with warm PBS.
-
Analysis:
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (excitation/emission ~510/580 nm).
-
Data Analysis:
Quantify the mean fluorescence intensity, which is proportional to the level of mitochondrial superoxide.
Quantitative Data Summary:
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Rotenone (Positive Control) |
Assessment of Apoptosis
This compound's effect on the mitochondrial-mediated apoptotic pathway can be evaluated by measuring the expression of key apoptotic proteins.
Protocol: Western Blotting for Apoptotic Markers
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP)[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic propensity.
Quantitative Data Summary:
| Protein | Vehicle Control (Relative Expression) | This compound (Low Conc.) (Relative Expression) | This compound (High Conc.) (Relative Expression) |
| Bcl-2 | |||
| Bax | |||
| Bax/Bcl-2 Ratio | |||
| Cleaved Caspase-3 | |||
| Cleaved PARP |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures involved in studying this compound's effects.
Caption: Experimental workflow for investigating this compound's mitochondrial effects.
Caption: this compound's interaction with key signaling pathways affecting mitochondria.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and document the intricate effects of this compound on mitochondrial function.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Neuroprotective Effects of this compound against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antioxidant this compound on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound Analogues Inhibit Ferroptosis, Improve Mitochondrial Parameters, and Induce Glutathione Peroxidase in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice | Aging [aging-us.com]
- 6. This compound Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates oxidative stress and excitotoxicity in Huntington's disease models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The Combination Treatment of Curcumin and this compound Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An AI-guided screen identifies this compound as an enhancer of mitophagy through modulation of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential | AAT Bioquest [aatbio.com]
- 17. youtube.com [youtube.com]
Application Note: Cellular Assays for Quantifying the Anti-inflammatory Effects of Probucol
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Probucol in a cell culture setting.
Introduction this compound is a diphenolic compound initially developed as a lipid-lowering agent.[1][2] Beyond its effects on cholesterol metabolism, this compound exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for various inflammatory and oxidative stress-related diseases.[1][3][4] Its anti-inflammatory mechanisms are multifaceted, involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the augmentation of antioxidant defenses through pathways like the Nrf2.[3][5][6] This application note provides detailed protocols to assess and quantify the anti-inflammatory effects of this compound in vitro using common cell culture models.
Principle of the Assay The general principle involves stimulating an inflammatory response in cultured cells and subsequently measuring the inhibitory effect of this compound on key inflammatory markers. The workflow typically includes:
-
Culturing an appropriate cell line (e.g., macrophages, endothelial cells).
-
Inducing an inflammatory response using a stimulant like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Treating the cells with varying concentrations of this compound.
-
Quantifying the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and analyzing the activation state of relevant signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are largely attributed to its ability to interfere with pro-inflammatory signaling cascades and enhance endogenous antioxidant responses.
1. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, the NF-κB (p50/p65) dimer is sequestered in the cytoplasm by an inhibitor protein, IκBα.[7] Upon stimulation by agents like TNF-α or LPS, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[7] Studies have shown that this compound can suppress the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[3][5][8]
2. Activation of the Nrf2 Antioxidant Pathway The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This compound has been shown to activate the Nrf2 pathway, enhancing the cell's ability to counteract oxidative damage, which is closely linked to inflammation.[5][6]
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound.
Data Presentation: Summary of Experimental Conditions & Expected Outcomes
Quantitative data from various studies are summarized below to provide a reference for expected results and effective concentration ranges.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Cytokine | Result (Inhibition %) | Reference |
|---|---|---|---|---|---|
| Human Monocytes | Copper Ion (10 µmol/L) | 40 µmol/L | IL-1β | ~45% decrease | [9] |
| THP-1 Cells | Phorbol Ester | Not specified | IL-1β | Inhibited release | [10] |
| Diabetic Rats (in vivo) | High-fat diet | 0.5% in diet | TNF-α (serum) | Significant reduction | [11] |
| Diabetic Rats (in vivo) | High-fat diet | 0.5% in diet | IL-6 (serum) | Significant reduction | [11] |
| Endothelial Cells | LPS (1 µg/mL) | 10 µM | TNF-α | Significant reduction |[12] |
Table 2: Recommended Cell Lines and Treatment Conditions
| Cell Line | Description | Inflammatory Stimulus | This compound Conc. Range | Typical Incubation Time | Reference |
|---|---|---|---|---|---|
| THP-1 | Human monocytic leukemia | LPS (e.g., 1 µg/mL) | 1 - 50 µM | 4 - 24 hours | [10][13] |
| HUVEC | Human Umbilical Vein Endothelial Cells | LPS (e.g., 1 µg/mL), TNF-α | 5 - 20 µM | 6 - 24 hours | [12][14] |
| RAW 264.7 | Murine macrophage-like | LPS (e.g., 1 µg/mL) | 1 - 50 µM | 12 - 24 hours | N/A |
| Chondrocytes | Primary or cell line | TNF-α (e.g., 20 ng/mL) | 50 - 100 µM | 24 hours | [15] |
| Glioma Cells (U87) | Human glioblastoma | None (basal activity) | 10 - 100 µmol/L | 2 - 12 hours |[16][17] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol describes the general procedure for preparing cells for the assessment of anti-inflammatory compounds.
Materials:
-
Selected cell line (e.g., THP-1 monocytes)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will result in ~80-90% confluency at the time of treatment. For THP-1 monocytes, seed at 5 x 10⁵ cells/mL and differentiate into macrophages by adding PMA (50-100 ng/mL) for 24-48 hours.
-
Pre-treatment: After differentiation (if applicable) or when cells reach desired confluency, remove the culture medium and replace it with fresh, serum-free, or low-serum medium containing the desired concentrations of this compound. Include a vehicle control (DMSO equivalent). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS to a final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 4 to 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time depends on the specific endpoint being measured.
-
Sample Collection: Following incubation, carefully collect the cell culture supernatant for cytokine analysis and store it at -80°C. Wash the remaining cells with cold PBS and lyse them with an appropriate lysis buffer for protein or RNA extraction.
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol outlines the quantification of secreted cytokines like TNF-α and IL-6 from the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for human/murine TNF-α, IL-6, or IL-1β
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[18]
-
Assay: Add standards and collected supernatant samples to the pre-coated microplate wells.
-
Incubation: Incubate the plate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Washing and Detection: Perform the required washing steps and add the detection antibody, followed by the HRP conjugate and substrate solution as per the manufacturer's protocol.[18]
-
Measurement: Add the stop solution and measure the optical density (OD) at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate the concentration of the cytokine in each sample by plotting a standard curve of the known concentrations versus their corresponding OD values. Compare the cytokine levels in this compound-treated groups to the stimulated control group to determine the percentage of inhibition.
Protocol 3: Analysis of NF-κB Activation by Western Blot
This protocol is used to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα or the p65 subunit.
Materials:
-
Collected cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-IκBα) and a loading control (e.g., anti-β-actin).
-
Data Analysis: Quantify the band intensity using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of this compound on NF-κB activation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles [mdpi.com]
- 9. This compound inhibits lipid peroxidation of macrophage and affects its secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of IL-1 beta expression in THP-1 cells by this compound and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on hepatic tumor necrosis factor-alpha, interleukin-6 and adiponectin receptor-2 expression in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Combination Treatment of Curcumin and this compound Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses human glioma cell proliferation in vitro via ROS production and LKB1-AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses human glioma cell proliferation in vitro via ROS production and LKB1-AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Otoprotective Potential of Probucol in Animal Models of Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the impact of Probucol on hearing loss in animal models. This compound, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has shown promise in mitigating oxidative stress-related cellular damage.[1][2] This protocol outlines the necessary steps to investigate its potential otoprotective effects against insults such as noise exposure or ototoxic drug administration.
Introduction to this compound's Mechanism of Action
This compound is a diphenolic compound that was initially developed for its cholesterol-lowering effects.[3] Its mechanism of action involves increasing the catabolism of low-density lipoprotein (LDL) cholesterol.[4][5] Beyond its impact on lipid metabolism, this compound is a powerful antioxidant.[1] It is believed to exert its protective effects by scavenging free radicals and modulating key signaling pathways involved in cellular stress and inflammation.[1][6]
Recent research suggests that this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9][10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[10] By bolstering the endogenous antioxidant defense system, Probuccol may protect the delicate structures of the inner ear from oxidative damage, a common pathway for hearing loss induced by noise, ototoxic drugs, and aging.[1] Furthermore, this compound has been shown to inhibit inflammatory pathways, such as the NF-κB pathway, which can also contribute to cochlear damage.[6][11]
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the otoprotective effects of this compound.
Detailed Experimental Protocols
Animal Models
Commonly used animal models for hearing loss research include mice (e.g., C57BL/6) and rats (e.g., Wistar, Sprague Dawley).[12][13][14] The choice of animal will depend on the specific research question and the method of inducing hearing loss. For noise-induced hearing loss, rats are a suitable model.[13] For studies involving genetic manipulations, mice are often preferred.[12]
Induction of Hearing Loss
Noise-Induced Hearing Loss (NIHL): Anesthetized animals are exposed to a calibrated sound level for a specific duration (e.g., 110 dB SPL for 2 hours) to induce a temporary or permanent threshold shift.
Drug-Induced Hearing Loss: Ototoxic drugs such as cisplatin or aminoglycoside antibiotics are administered systemically (e.g., intraperitoneal injection) at doses known to cause hearing loss.[2]
Auditory Function Assessment
ABR is a non-invasive method to assess the function of the auditory nerve and brainstem pathways.[15][16]
Protocol:
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).[17]
-
Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral hind leg (ground).[17]
-
Deliver sound stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.[18]
-
Record the electrical responses from the electrodes.
-
Determine the hearing threshold, which is the lowest sound intensity that elicits a detectable ABR waveform.[17]
DPOAEs are sounds generated by the outer hair cells (OHCs) in the cochlea and provide a measure of their function.[9][12]
Protocol:
-
Anesthetize the animal.
-
Place a probe with a microphone and two speakers into the ear canal.
-
Present two primary tones (f1 and f2) at specific frequencies and intensities. A common f2/f1 ratio is 1.22.[19]
-
Record the 2f1-f2 distortion product emission.
-
The presence and amplitude of the DPOAE indicate healthy OHC function.[9]
Histological and Molecular Analysis
This method quantifies the extent of hair cell loss.
Protocol:
-
Euthanize the animal and perfuse with 4% paraformaldehyde.
-
Dissect the cochleae and postfix in 4% paraformaldehyde.
-
Decalcify the cochleae (e.g., with 10% EDTA).[20]
-
Perform whole-mount dissection of the organ of Corti.[21]
-
Immunostain for hair cell markers such as Myosin VIIa.[20][21]
-
Image the cochlear whole mounts using a fluorescence or confocal microscope.
-
Count the number of inner hair cells (IHCs) and outer hair cells (OHCs) per unit length of the basilar membrane to create a cochleogram.[22][23]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[24][25][26]
Protocol:
-
Prepare paraffin-embedded or frozen cochlear sections.
-
Rehydrate and permeabilize the tissue sections.[24]
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.[27][28]
-
The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[27]
-
Detect the incorporated label using a fluorescent or chromogenic substrate.[27][29]
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the number of TUNEL-positive (apoptotic) cells.
Western blotting is used to quantify the expression levels of specific proteins involved in oxidative stress and apoptosis.
Protocol:
-
Dissect cochlear tissue and homogenize in RIPA buffer to extract total protein.[30]
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SOD2, Catalase, GPx, Cleaved Caspase-3).[4]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Auditory Brainstem Response (ABR) Thresholds (dB SPL)
| Group | 8 kHz | 16 kHz | 32 kHz | Click |
| Control | ||||
| Hearing Loss Model | ||||
| Hearing Loss Model + this compound |
Table 2: Distortion Product Otoacoustic Emission (DPOAE) Amplitudes (dB SPL)
| Group | 8 kHz | 12 kHz | 16 kHz | 24 kHz |
| Control | ||||
| Hearing Loss Model | ||||
| Hearing Loss Model + this compound |
Table 3: Cochlear Hair Cell Counts (cells/100 µm)
| Group | Inner Hair Cells (IHCs) | Outer Hair Cells (OHCs) |
| Apical Turn | Middle Turn | |
| Control | ||
| Hearing Loss Model | ||
| Hearing Loss Model + this compound |
Table 4: Quantification of Apoptosis and Protein Expression
| Group | TUNEL-positive cells (%) | Relative SOD2 Expression | Relative Catalase Expression | Relative Cleaved Caspase-3 Expression |
| Control | ||||
| Hearing Loss Model | ||||
| Hearing Loss Model + this compound |
This compound's Potential Signaling Pathway in Otoprotection
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its otoprotective effects in the cochlea.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The cholesterol-lowering drug this compound increases apolipoprotein E production in the hippocampus of aged rats: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound attenuates lipopolysaccharide-induced leukocyte recruitment and inflammatory hyperalgesia: effect on NF-кB activation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of cochlear function in mice: distortion-product otoacoustic emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Protocols for Cochlear Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reporting Data on Auditory Brainstem Responses (ABR) in Rats: Recommendations Based on Review of Experimental Protocols and Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Mouse Auditory Brainstem Response Testing [bio-protocol.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Otoacoustic Emissions (OAEs): A Complete Guide | Interacoustics [interacoustics.com]
- 20. Automated cell counting in cochlear histological samples [mri.cnrs.fr]
- 21. Mouse Cochlear Whole Mount Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The hair cell analysis toolbox is a precise and fully automated pipeline for whole cochlea hair cell quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Controlling Hair Loss by Regulating Apoptosis in Hair Follicles: A Comprehensive Overview [ouci.dntb.gov.ua]
- 26. Glutathione Peroxidase 1 Protects Against Peroxynitrite-Induced Spiral Ganglion Neuron Damage Through Attenuating NF-κB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotna.net [biotna.net]
- 28. genscript.com [genscript.com]
- 29. abcam.com [abcam.com]
- 30. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Investigating Probucol's Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases.[1][2] Its mechanisms of action include reducing oxidative stress, inhibiting inflammation, preventing mitochondrial dysfunction, and suppressing apoptosis.[3][4][5] In vitro models are indispensable tools for elucidating the specific molecular pathways through which this compound exerts these effects.
This document provides detailed protocols for establishing and utilizing an in vitro model to investigate the neuroprotective and anti-neuroinflammatory properties of this compound. The human neuroblastoma SH-SY5Y cell line is used as a model for neuronal protection, while the murine BV2 microglial cell line is employed to study anti-inflammatory actions.
Application 1: Assessing this compound's Neuroprotection Against Oxidative Stress in a Neuronal Model
This section details the use of the SH-SY5Y cell line to model neurotoxicity induced by Rotenone, a mitochondrial complex I inhibitor that elevates reactive oxygen species (ROS) and induces apoptosis.[3][6] This model is ideal for evaluating this compound's ability to preserve mitochondrial function, reduce oxidative stress, and prevent cell death.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's neuroprotection.
Data Presentation: this compound's Efficacy Against Rotenone-Induced Toxicity
The following table summarizes quantitative data from studies evaluating this compound's effects in SH-SY5Y cells exposed to Rotenone.[3][6]
| Parameter Measured | Toxin (Concentration) | This compound (Concentration) | Incubation Time | Result |
| Cell Viability | Rotenone (250 nM) | 10 µM | 48-72h | Inhibited Rotenone-induced decrease in cell viability.[6] |
| Cytotoxicity | Rotenone (250 nM) | 10 µM | 48-72h | Significantly reduced Rotenone-induced cytotoxicity.[6] |
| Apoptosis | Rotenone (250 nM) | 10 µM | 48-72h | Significantly inhibited Rotenone-induced apoptosis.[3][6] |
| ROS Generation | Rotenone (250 nM) | 10 µM | 48-72h | Suppressed the increase in intracellular ROS production.[3][6] |
| Mitochondrial Potential | Rotenone (250 nM) | 10 µM | 48-72h | Inhibited the Rotenone-induced decrease in mitochondrial membrane potential.[3][6] |
This compound's Antioxidant & Mitochondrial Protective Signaling
This compound mitigates neurotoxicity by directly scavenging free radicals and by activating endogenous antioxidant pathways, such as the Nrf2/ARE pathway, which preserves mitochondrial integrity and prevents apoptosis.[4][6][7]
Caption: this compound's antioxidant and mitochondrial protective pathways.
Experimental Protocols
-
Materials & Reagents:
-
SH-SY5Y human neuroblastoma cell line.
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
This compound (stock solution in DMSO).
-
Rotenone (stock solution in DMSO).
-
6-well, 24-well, or 96-well tissue culture plates.
-
-
Procedure:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates at a desired density (e.g., 4 × 10⁵ cells for a 6 cm dish) and allow them to adhere overnight.[6]
-
Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 1 hour.[6]
-
Introduce the neurotoxin by adding 250 nM Rotenone to the culture medium.[6]
-
Incubate the plates for 48 to 72 hours before proceeding to endpoint assays.[6]
-
-
Materials & Reagents:
-
Cell Counting Kit-8 (WST-8).
-
Microplate reader.
-
-
Procedure:
-
After the treatment period, add 10 µL of WST-8 solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
-
Materials & Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure:
-
Following treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
Express ROS levels as a percentage of the control group.
-
Application 2: Investigating this compound's Anti-Neuroinflammatory Effects in a Microglial Model
This section outlines the use of the BV2 microglial cell line to model neuroinflammation triggered by lipopolysaccharide (LPS). This model is used to assess this compound's ability to suppress the production of pro-inflammatory mediators.[5][9]
Data Presentation: this compound's Efficacy Against LPS-Induced Inflammation
The table below summarizes data on this compound's anti-inflammatory effects in LPS-stimulated BV2 microglial cells.[5]
| Parameter Measured | Stimulant (Concentration) | This compound (Concentration) | Incubation Time | Result |
| Nitric Oxide (NO) Release | LPS | 1, 5, 10 µmol/L | 3h (pre-treatment) | Dose-dependently inhibited the release of NO.[5] |
| Prostaglandin E2 (PGE2) | LPS | 1, 5, 10 µmol/L | 3h (pre-treatment) | Dose-dependently inhibited the release of PGE2.[5] |
| Interleukin-1β (IL-1β) | LPS | 1, 5, 10 µmol/L | 3h (pre-treatment) | Dose-dependently inhibited the release of IL-1β.[5] |
| Interleukin-6 (IL-6) | LPS | 1, 5, 10 µmol/L | 3h (pre-treatment) | Dose-dependently inhibited the release of IL-6.[5] |
| NF-κB Signaling | LPS | 1, 5, 10 µmol/L | 3h (pre-treatment) | Downregulated the NF-κB signaling pathway.[5] |
This compound's Anti-Inflammatory Signaling
This compound inhibits neuroinflammation by suppressing key signaling pathways like NF-κB, which are responsible for the transcriptional activation of pro-inflammatory genes in microglia.[5][10]
Caption: this compound's mechanism for inhibiting microglial activation.
Experimental Protocols
-
Materials & Reagents:
-
BV2 murine microglial cell line.
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS).
-
-
Procedure:
-
Culture BV2 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into culture plates and allow them to adhere.
-
Pre-treat cells with this compound (1, 5, or 10 µM) or vehicle for 3 hours.[5]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis (e.g., Western blot).
-
-
Materials & Reagents:
-
ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Culture supernatant collected from Protocol 4.
-
Microplate reader.
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and collected culture supernatants to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of each cytokine based on the standard curve.
-
References
- 1. Design, Synthesis, and In Vitro Evaluation of a Novel this compound Derivative: Protective Activity in Neuronal Cells Throug… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of this compound against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced microglia activation and ameliorates brain ischemic injury in normal and hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. This compound protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Formulation of Probucol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Probucol into nanoparticles to enhance its in vivo delivery. This compound, a lipophilic drug with antioxidant properties, exhibits poor oral bioavailability, which can be significantly improved through nanoformulation strategies.[1] This document outlines various preparation methods, characterization techniques, and in vivo evaluation protocols.
Introduction to this compound Nanoparticles
This compound is a potent antioxidant and lipid-lowering agent historically used in the management of hypercholesterolemia.[2][3] Its therapeutic potential is often limited by its low aqueous solubility and subsequent poor and variable oral absorption.[1] Encapsulating or formulating this compound into nanoparticles can overcome these limitations by increasing the surface area for dissolution and potentially altering its absorption pathway, leading to enhanced bioavailability.[4][5] This document explores several effective methods for preparing this compound nanoparticles.
Nanoparticle Preparation Methods
Several methods have been successfully employed to produce this compound nanoparticles. Below are summaries and detailed protocols for the most common techniques.
Data Summary of this compound Nanoparticle Formulations
| Formulation Method | Key Excipients | Average Particle Size (nm) | Improvement in Oral Bioavailability (relative to free drug) | Reference |
| Co-grinding | Polyvinylpyrrolidone (PVP K12), Sodium Dodecyl Sulfate (SDS) | 28 | Superior improvement compared to other PVP grades | [6] |
| Wet-milling | Hydroxypropyl methylcellulose (HPMC), Pluronic F68, SDS | ~135.6 | Not explicitly quantified, but significant dissolution enhancement | |
| Wet-milling (ULTRA APEX MILL) | Gelucire 44/14, Gelucire 50/13, Vitamin E-TPGS, Pluronic F-108 | 77 - 176 | 3.06 - 3.54-fold increase in AUC | [5][7][8] |
| Directed Self-Assembly | Tween 20, Tween 80, TPGS, HS-15 | Not specified | 3.0 - 10.4-fold increase | [4] |
| Spray-Drying | Lithocholic acid, Polymers | Not specified | Not specified | [1] |
| Ionic Gelation | Chitosan, Sodium Tripolyphosphate (TPP) | Not specified | Not specified | [9] |
Experimental Protocols
Protocol for this compound Nanoparticle Preparation by Wet-Milling
This protocol is based on the planetary bead-milling method.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Pluronic® F68
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Zirconia beads (0.5 mm diameter)
Equipment:
-
Planetary ball mill (e.g., PM 400 MA)
-
High-speed homogenizer
-
Freeze-dryer
Procedure:
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing the desired concentrations of HPMC, Pluronic® F68, and SDS.
-
Coarse Suspension: Disperse 5 g of raw this compound powder in 25 mL of the prepared stabilizer solution.
-
Homogenization: Homogenize the suspension using a high-speed homogenizer to ensure uniform distribution of the drug.
-
Wet-Milling:
-
Transfer the coarse suspension to a 100 mL mixing bowl of the planetary ball mill.
-
Add 150 g of 0.5 mm zirconia beads as the milling media.
-
Mill the mixture at a rotational speed of 1000 rpm for 3 hours.[3]
-
-
Separation: Separate the milled nanosuspension from the zirconia beads.
-
Solidification (Optional): The resulting nanosuspension can be solidified by freeze-drying to obtain a powder formulation.
Protocol for this compound Nanoparticle Preparation by Co-Grinding
This protocol describes a dry-grinding method.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K12)
-
Sodium dodecyl sulfate (SDS)
Equipment:
-
Planetary ball mill or other suitable grinder
Procedure:
-
Mixing: Mix this compound, PVP K12, and SDS in the desired weight ratios. A common starting point is a ternary mixture.
-
Co-Grinding: Place the mixture in the grinding jar of the planetary ball mill.
-
Milling: Grind the mixture for a specified duration. The optimal time will depend on the equipment and desired particle size.
-
Dispersion: The resulting ground mixture (GM) can be dispersed in water to form a nanosuspension. Sonication for 2 minutes can aid in dispersion.[10]
Protocol for this compound Nanoparticle Preparation by Directed Self-Assembly
This method relies on the spontaneous organization of this compound and surfactants.
Materials:
-
This compound
-
Surfactants (e.g., Tween 80, D-alpha-tocopheryl polyethylene glycol 1,000 succinate (TPGS))
-
Organic solvent (e.g., chloroform)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolution: Dissolve this compound and the chosen surfactant (e.g., TPGS) in an organic solvent like chloroform in a round-bottom flask.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin film of the this compound-surfactant mixture on the inner wall of the flask.
-
Hydration: Hydrate the thin film with deionized water.
-
Nanoparticle Formation: Agitate the flask, for instance, in a bath sonicator, to facilitate the self-assembly of the components into nanoparticles. The resulting dispersion should be transparent or translucent.
Protocol for Nanoparticle Characterization
3.4.1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles.
-
3.4.2. Morphological Analysis
-
Technique: Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the nanoparticle suspension on a clean sample stub and allow it to air-dry completely. For freeze-dried powders, directly mount the powder on the stub.
-
Sputter-coat the dried sample with a conductive material (e.g., gold or palladium).
-
Image the sample using an SEM to observe the morphology and surface characteristics of the nanoparticles.
-
In Vivo Evaluation Protocols
The following protocols are designed for evaluating the oral bioavailability of this compound nanoparticles in a rat model.
Animal Studies
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration of the formulations, with free access to water.
Protocol for Oral Administration (Gavage)
-
Dosage Calculation: Calculate the volume of the nanoparticle suspension to be administered based on the rat's body weight and the desired dose of this compound (e.g., 10 mg/kg).
-
Restraint: Gently restrain the rat.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert a ball-tipped gavage needle into the mouth and advance it into the esophagus.[3]
-
-
Administration: Slowly administer the calculated dose of the nanoparticle suspension.
-
Post-Administration: Return the rat to its cage and monitor for any signs of distress.
Protocol for Blood Sampling for Pharmacokinetic Analysis
-
Blood Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration, collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site.
-
Sample Processing:
-
Collect the blood in heparinized tubes.
-
Centrifuge the blood samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Storage: Store the plasma samples at -20°C or lower until analysis.
Protocol for Bioanalytical Method for this compound in Rat Plasma
This is a general protocol adaptable from HPLC-MS/MS methods.
Materials:
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Rat plasma samples
Equipment:
-
HPLC system coupled with a mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard solution.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a mobile phase gradient.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standard solutions of this compound and determine the concentration in the plasma samples. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is known to exert its therapeutic effects through multiple mechanisms, primarily related to its antioxidant properties and its influence on cholesterol transport.
-
Antioxidant Effect via Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[11][12] By upregulating these protective enzymes, this compound helps to mitigate oxidative stress, which is a key factor in the pathogenesis of atherosclerosis.[13]
-
Modulation of Reverse Cholesterol Transport via ABCA1: this compound interacts with the ATP-binding cassette transporter A1 (ABCA1).[4][14][15] ABCA1 plays a critical role in the initial step of reverse cholesterol transport, which is the efflux of cholesterol from peripheral cells to lipid-poor apolipoproteins.[6][15] While some studies suggest this compound may inhibit ABCA1-mediated cholesterol efflux, its overall effect on atherosclerosis is complex and may involve other pathways as well.[14][15]
Visualizations
Caption: Workflow for this compound nanoparticle preparation and characterization.
Caption: Experimental workflow for in vivo pharmacokinetic studies in rats.
Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
Caption: this compound's interaction with the ABCA1-mediated cholesterol efflux pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 10. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Ech… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. cea.unizar.es [cea.unizar.es]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Protocol for Validating Novel Molecular Targets of Probucol In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro validation of novel molecular targets of Probucol, a drug known for its lipid-lowering and antioxidant properties.[1][2][3] This protocol outlines a systematic approach, from initial target identification to detailed biophysical and cellular characterization of the drug-target interaction.
Introduction
This compound is a diphenolic compound with a well-established role in lowering low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol levels.[4][5] Its mechanism of action is multifaceted, involving the inhibition of cholesterol synthesis, enhancement of LDL catabolism, and potent antioxidant effects.[2][4][5] Recent research suggests that this compound's therapeutic effects may extend beyond lipid metabolism, implicating its interaction with other cellular pathways, including the Keap1-Nrf2 antioxidant response and MAPK/NF-κB inflammatory signaling pathways.[6][7][8][9][10][11][12] The validation of novel molecular targets is crucial for understanding its full therapeutic potential and identifying new indications.
Workflow for Novel Target Validation
A stepwise approach is recommended to rigorously validate a novel molecular target of this compound. This workflow ensures a logical progression from identifying potential targets to confirming direct engagement and cellular effects.
Caption: A logical workflow for novel target validation.
Experimental Protocols
Phase 1: Target Identification
The initial step involves identifying candidate proteins that interact with this compound.
This method utilizes a modified this compound molecule to isolate its binding partners from a complex protein mixture.[13]
Protocol:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line (e.g., HepG2 for liver-related targets, THP-1 macrophages for inflammatory targets).
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to target proteins.
-
Capture: Use streptavidin-coated beads to capture the biotinylated this compound and its bound proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Phase 2: Confirmation of Direct Binding
Once candidate targets are identified, it is essential to confirm direct physical interaction with this compound.
CETSA is a powerful technique to verify drug-target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[7][14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble and aggregated proteins.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates direct target engagement.[14]
SPR provides real-time, label-free analysis of the binding kinetics and affinity between a ligand and an analyte.[3][18][19][20][21]
Protocol:
-
Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip.
-
This compound Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of this compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Phase 3: Functional Characterization
After confirming direct binding, the functional consequences of this interaction must be investigated.
If the identified target is a kinase, this assay determines if this compound modulates its enzymatic activity.[22][23][24]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
This compound Treatment: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Activity Measurement: Quantify kinase activity by measuring the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).[23][24]
-
Data Analysis: Determine the IC50 value of this compound for the kinase.
Given this compound's known role in lipid metabolism, assessing its impact on cholesterol efflux is crucial if the novel target is involved in this process.[5][25][26]
Protocol:
-
Cell Culture and Labeling: Culture macrophages (e.g., J774 or THP-1 derived) and label them with a fluorescently-labeled cholesterol analog.[5]
-
Equilibration: Equilibrate the cells in a serum-free medium.
-
Treatment: Treat the cells with this compound and known cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or HDL.
-
Efflux Measurement: After incubation, measure the amount of fluorescent cholesterol in the medium and the cell lysate.
-
Calculation: Calculate the percentage of cholesterol efflux as the ratio of cholesterol in the medium to the total cholesterol (medium + cellular).
To further characterize this compound's function in relation to a novel target, its antioxidant capacity can be measured.
Protocol Options:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging activity of this compound.[27]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of this compound to reduce ferric iron.[27][28]
-
Cellular Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels in cells treated with an oxidant and co-treated with this compound.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Summary of Biophysical and Biochemical Data
| Assay | Parameter | This compound | Control |
| CETSA | ΔTm (°C) | N/A | |
| SPR | KD (μM) | N/A | |
| In Vitro Kinase Assay | IC50 (μM) | N/A | |
| Cholesterol Efflux | % Efflux | ||
| DPPH Assay | IC50 (μM) | N/A | |
| FRAP Assay | FRAP Value (μM Fe(II)) | N/A |
Signaling Pathway Diagrams
Visualizing the potential signaling pathways affected by this compound can aid in understanding its mechanism of action.
Caption: this compound's potential role in the Keap1-Nrf2 pathway.[6][7][8][12][29][30]
Caption: this compound's potential inhibitory effect on the MAPK/NF-κB pathway.[9][10][11][31]
Conclusion
This comprehensive protocol provides a robust framework for the in vitro validation of novel molecular targets of this compound. By systematically applying these methodologies, researchers can rigorously confirm direct target engagement, characterize the functional consequences of the interaction, and elucidate the underlying signaling pathways. This will ultimately contribute to a deeper understanding of this compound's diverse pharmacological effects and may pave the way for its application in new therapeutic areas.
References
- 1. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. abcam.com [abcam.com]
- 6. Therapeutic effect of Keap1-Nrf2-ARE pathway-related drugs on age-related eye diseases through anti-oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Pharmacological and Bio-Nanotechnological Effects on Surgically Transplanted Graft Due to Powerful Anti-Inflammatory, Anti-Fibrotic and Potential Bile Acid Modulatory Actions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Cellular cholesterol efflux assays [bio-protocol.org]
- 26. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound-a-non-statin-cholesterol-lowering-drug-ameliorates-d-galactose-induced-cognitive-deficits-by-alleviating-oxidative-stress-via-keap1-nrf2-signaling-pathway-in-mice - Ask this paper | Bohrium [bohrium.com]
- 30. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for clinical trials investigating Probucol's efficacy
Application Notes: Experimental Design for Clinical Trials Investigating Probucol's Efficacy
Introduction
This compound is a lipid-lowering agent with a unique, multifaceted mechanism of action.[1] Initially developed for its cholesterol-lowering properties, its potent antioxidant and anti-inflammatory effects have garnered significant interest for its potential in treating atherosclerotic cardiovascular disease and other conditions.[1][2][3] Unlike statins, this compound's efficacy is not primarily mediated by LDL receptor upregulation.[4][5] Instead, it enhances the catabolism of low-density lipoprotein (LDL) and inhibits LDL oxidation, a critical step in atherogenesis.[1][5][6] A notable characteristic of this compound is its dual effect on lipoprotein levels, causing a reduction in both LDL cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C).[1][7] This HDL-C lowering effect, potentially mediated by the inhibition of the ABCA1 transporter, has made the drug controversial, though some studies suggest it may reflect an enhanced reverse cholesterol transport mechanism.[8][9]
These application notes provide a framework for designing robust clinical trials to investigate the efficacy of this compound, focusing on study design, patient selection, and relevant biomarkers for cardiovascular indications.
Mechanism of Action Overview
This compound's therapeutic potential stems from several interconnected pathways. Its primary actions include:
-
Antioxidant Activity: this compound is a powerful antioxidant that intercalates into lipoproteins, protecting them from oxidative modification.[1][2] This reduces the formation of oxidized LDL (oxLDL), a key initiator of atherosclerotic plaque formation.[1][5]
-
Increased LDL Catabolism: The drug increases the fractional catabolic rate of LDL, promoting its clearance from circulation through pathways independent of the LDL receptor.[5][6][10]
-
Modulation of HDL Metabolism: this compound significantly reduces HDL-C levels.[8] This is thought to occur through inhibition of the ABCA1 transporter, which is crucial for the formation of HDL particles, and by enhancing the activity of cholesteryl ester transfer protein (CETP) and the hepatic expression of scavenger receptor class B type I (SR-BI).[8][9]
-
Anti-inflammatory Effects: By reducing oxLDL and modulating other pathways, this compound exerts anti-inflammatory effects within the vasculature.[1][3]
Caption: this compound's mechanism involves antioxidant, lipid-modulating, and anti-inflammatory pathways.
I. Clinical Trial Design Considerations
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy and safety of this compound.[11][12]
-
Phase: Phase II or III, depending on the indication and existing data. Phase II trials can establish proof-of-concept and optimal dosage, while Phase III trials are required for regulatory approval.[11][13]
-
Patient Population: The target population should be clearly defined based on the therapeutic indication. For secondary prevention of cardiovascular events, patients with established coronary artery disease (CAD), ischemic stroke, or heterozygous familial hypercholesterolemia (FH) are appropriate.[8][14][15]
-
Control Group: A placebo group is essential for unbiased efficacy assessment.[11] In many cases, the standard of care (e.g., statin therapy) will be the background therapy for both the this compound and placebo arms.[15]
-
Stratification: Randomization should be stratified by key baseline characteristics, such as baseline LDL-C levels, diabetic status, or prior cardiovascular events, to ensure balanced groups.
-
Duration: Trial duration must be sufficient to observe a meaningful effect on the primary endpoint. For cardiovascular outcomes, a duration of 2-3 years or more is often necessary.[8][15] Cognitive studies have been designed for a 104-week treatment period.[16]
II. Key Efficacy Endpoints
Primary Endpoints: The primary endpoint should be a direct measure of clinical benefit.
-
Major Adverse Cardiovascular Events (MACE): A composite endpoint including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and unstable angina requiring hospitalization.[17]
-
Change in Atherosclerotic Plaque Burden: Measured by imaging techniques such as carotid intima-media thickness (CIMT) via ultrasound or plaque volume via intravascular ultrasound (IVUS) or coronary CT angiography.[15][17]
Secondary & Exploratory Endpoints: These endpoints help to elucidate the drug's mechanism of action and provide supportive evidence of efficacy.
-
Lipid Profile: Changes from baseline in LDL-C, HDL-C, Total Cholesterol (TC), and Triglycerides (TG).[10]
-
Biomarkers of Oxidative Stress: Levels of oxidized LDL (oxLDL).[18]
-
Biomarkers of Inflammation: Levels of high-sensitivity C-reactive protein (hs-CRP).[17]
-
Apolipoproteins: Changes in Apolipoprotein A-I (ApoA-I) and Apolipoprotein B (ApoB).[7]
-
HDL Functionality: Assessment of cholesterol efflux capacity.
III. Summary of Quantitative Data from Previous Clinical Trials
The following table summarizes the effects of this compound on lipid parameters as reported in various studies.
| Study/Analysis | Patient Population | Daily Dosage | Duration | LDL-C Change | HDL-C Change | Reference |
| Nestel et al. (1982) | Hyperlipidemic Patients | 1 g | 2-6 months | -11% | -9% | [10] |
| Atmeh et al. (1983) | Hyperlipidemic Patients | 1 g | - | -6% | -26% | [7] |
| PQRST | Hypercholesterolemic Patients | - | 3 years | -12% | -24% | [8] |
Title: A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound for the Secondary Prevention of Cardiovascular Events in Patients with Established Coronary Artery Disease (CAD).
1. Study Objectives
-
Primary Objective: To determine if this compound, when added to standard-of-care therapy, is superior to placebo in reducing the risk of Major Adverse Cardiovascular Events (MACE).
-
Secondary Objectives:
-
To evaluate the effect of this compound on individual components of the MACE endpoint.
-
To assess the effect of this compound on lipid profiles (LDL-C, HDL-C, TC, TG, ApoB, ApoA-I).
-
To evaluate the effect of this compound on biomarkers of inflammation (hs-CRP) and oxidative stress (oxLDL).
-
To assess the long-term safety and tolerability of this compound.[19]
-
2. Study Design
This is a randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo, in addition to their existing standard-of-care lipid-lowering therapy.[12][13]
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.
3. Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
4. Treatment Regimen
-
Investigational Product: this compound 250 mg tablets.
-
Dosing: Participants will take two tablets (500 mg) orally, twice daily with meals.[19]
-
Placebo: Matching placebo tablets to be taken on the same schedule.
-
Duration: Treatment will continue for approximately 3 years, or until the target number of primary endpoint events has occurred.
5. Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Wk 12 | Mo 6 | Mo 12 | Every 6 Mo Thereafter | End of Study |
| Informed Consent | X | ||||||
| Medical History | X | ||||||
| Physical Exam | X | X | X | X | X | X | |
| Vital Signs | X | X | X | X | X | X | X |
| 12-Lead ECG | X | X | X | X | X | X | |
| Randomization | X | ||||||
| Dispense Study Drug | X | X | X | X | X | ||
| Efficacy Labs | |||||||
| Lipid Panel (TC, TG, HDL-C, LDL-C) | X | X | X | X | X | X | X |
| ApoB, ApoA-I | X | X | X | X | X | ||
| hs-CRP, oxLDL | X | X | X | X | X | ||
| Safety Labs | |||||||
| CBC, Chemistry Panel | X | X | X | X | X | X | |
| Liver Function Tests | X | X | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | X | X |
IV. Experimental Protocols
1. Protocol: Lipid Profile Analysis
-
Objective: To quantify fasting levels of TC, TG, HDL-C, and calculate LDL-C.
-
Methodology:
-
Sample Collection: Collect 8-10 mL of whole blood in a serum separator tube (SST) after a minimum 12-hour fast.
-
Processing: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes. Aliquot serum into cryovials and store at -80°C until analysis.
-
Analysis:
-
Total Cholesterol (TC) and Triglycerides (TG) will be measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
High-Density Lipoprotein Cholesterol (HDL-C) will be measured using a direct homogeneous enzymatic assay after precipitation of ApoB-containing lipoproteins.
-
Low-Density Lipoprotein Cholesterol (LDL-C) will be calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), provided the TG level is ≤400 mg/dL.[12] For samples with TG >400 mg/dL, direct LDL-C measurement via ultracentrifugation will be performed.
-
-
2. Protocol: Oxidized LDL (oxLDL) Immunoassay
-
Objective: To quantify the level of circulating oxidized LDL as a biomarker of oxidative stress.
-
Methodology:
-
Sample: Use serum or plasma collected as described above.
-
Assay: A competitive enzyme-linked immunosorbent assay (ELISA) kit will be used.
-
Procedure:
-
Standards and samples are added to microplate wells coated with a monoclonal antibody specific for oxidized apolipoprotein B.
-
A horseradish peroxidase (HRP)-labeled anti-oxLDL antibody is added. During incubation, the unlabeled oxLDL in the sample competes with the labeled antibody for binding sites.
-
After washing, a substrate solution (TMB) is added. The color development is inversely proportional to the amount of oxLDL in the sample.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
A standard curve is generated to calculate the concentration of oxLDL in the samples.
-
-
3. Protocol: ABCA1-Mediated Cholesterol Efflux Assay
-
Objective: To assess HDL functionality by measuring the capacity of patient serum to accept cholesterol from cultured macrophages. This is an exploratory endpoint.
-
Methodology:
-
Cell Culture: J774 mouse macrophages or THP-1 human macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS.[23]
-
Cholesterol Loading: Cells are incubated for 48 hours with medium containing [3H]-cholesterol and an acetylated LDL (acLDL) to induce foam cell formation.[23]
-
Equilibration: Cells are washed and incubated in serum-free medium containing a cAMP analog to upregulate ABCA1 expression.
-
Efflux Measurement: The medium is replaced with medium containing ApoB-depleted serum (as the cholesterol acceptor) from trial participants (2% v/v). Incubation proceeds for 4-6 hours.
-
Quantification:
-
The medium is collected, and cells are lysed with a suitable buffer (e.g., 0.1 M NaOH).
-
The radioactivity ([3H]-cholesterol) in both the medium and the cell lysate is measured by liquid scintillation counting.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
-
-
Caption: this compound inhibits the ABCA1 transporter, blocking cholesterol efflux to ApoA-I.
6. Safety Monitoring
-
Adverse Events (AEs): All AEs will be recorded and monitored throughout the study.
-
ECG Monitoring: Due to the known risk of QT prolongation, 12-lead ECGs will be performed at baseline and regular intervals.[8][20] Any significant increase in the QTc interval will be promptly evaluated.
-
Laboratory Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) and complete blood counts will be conducted to assess for potential hepatotoxicity or other systemic side effects.[20]
-
Common Side Effects: Patients will be monitored for common gastrointestinal side effects such as diarrhea, nausea, and gas.[19][20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. New Horizons for this compound, an Old, Mysterious Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The hypolipidemic action of this compound: a study of its effects on high and low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Influence of this compound on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Integrated Analysis of Two this compound Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 15. Efficacy of this compound Combined with Statins Treatment for Ischemic Stroke | Clinical Research Trial Listing ( Statin | Lipid Disorder | Ischemic Stroke | Atherosclerosis of Artery ) ( NCT06604117 ) [trialx.com]
- 16. Efficacy of this compound on cognitive function in Alzheimer's disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrated Analysis of Two this compound Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on plasma amyloid-β transport in patients with hyperlipidemia: a 12-week randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound in hyperlipidemic patients during two years of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. drugs.com [drugs.com]
- 23. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Probucol Instability in Long-Term In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Probucol stability in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in in vitro experiments?
A1: this compound's instability in in vitro settings is primarily due to its susceptibility to oxidation. As a potent antioxidant, this compound can be consumed during the experiment, especially in the presence of oxidizing agents or free radicals. This process leads to its degradation into metabolites such as spiroquinone and diphenoquinone[1]. Its high lipophilicity also makes it prone to precipitation in aqueous culture media if not prepared and handled correctly.
Q2: How can I improve the solubility of this compound for my cell culture experiments?
A2: Due to its low water solubility, this compound requires an organic solvent for initial dissolution. A common method is to prepare a high-concentration stock solution in ethanol or dimethyl sulfoxide (DMSO)[2][3][4]. For example, a 10 mM stock solution in ethanol can be prepared and stored at -20°C[2]. When preparing the final working concentration in your cell culture medium, it is crucial to dilute the stock solution significantly to avoid precipitation. Adding the this compound stock to a small volume of medium containing bovine serum albumin (BSA) before final dilution can also help maintain its solubility[2].
Q3: My this compound solution is precipitating in the cell culture medium. What can I do?
A3: Precipitation of this compound in cell culture media is a common issue. Here are a few troubleshooting steps:
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in an appropriate solvent like ethanol or DMSO[2][5].
-
Minimize Final Solvent Concentration: When diluting the stock in your culture medium, ensure the final concentration of the organic solvent is low (e.g., <0.5% for DMSO) to prevent cytotoxicity and precipitation[3].
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first dilute it in a smaller volume of media (potentially containing serum or BSA) and then add this to your final culture volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes help with solubility.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be sensitive to light. Studies have shown that exposure to light can lead to its degradation[6]. Therefore, it is recommended to prepare this compound solutions in amber vials and to protect the cell culture plates or flasks from direct light exposure, especially during long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished this compound Activity Over Time
Possible Cause: Degradation of this compound in the culture medium.
Solutions:
-
Replenish Media: For experiments lasting several days, consider replenishing the cell culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Protect from Light: As mentioned, shield your experiments from light by using amber-colored culture vessels or by keeping the incubator in a dark room.
-
Control for Oxidation: Be mindful of components in your culture media or experimental conditions that could accelerate oxidation.
Issue 2: Observed Cellular Toxicity
Possible Cause: High concentration of the organic solvent used for the stock solution.
Solutions:
-
Solvent Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve this compound. This will help you differentiate between the effects of this compound and the solvent.
-
Reduce Solvent Concentration: Aim for the lowest possible final solvent concentration. A final DMSO concentration below 0.5% is generally considered safe for most cell lines[3].
Quantitative Data Summary
The following table summarizes the solubility and stability of this compound based on available data.
| Parameter | Solvent/Condition | Concentration/Result | Reference |
| Solubility | DMSO | 103 mg/mL (199.28 mM) | [4] |
| Ethanol | 103 mg/mL (199.28 mM) | [4] | |
| Water | Insoluble | [4] | |
| Stock Solution Stability | 10 mM in ethanol | Stable when stored at -20°C | [2] |
| Light Stability (Solid Dispersion) | Exposed to 10,000 lx for 7 days | 84% of this compound remained | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is adapted from a study using this compound in cell culture[2].
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Bovine Serum Albumin (BSA)
-
Fetal Calf Serum (FCS)-free culture medium
-
Sterile amber microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% sterile ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solution (for a final concentration of 10 µM):
-
Prepare an initial dilution of this compound in FCS-free culture medium containing 2% ethanol (v/v) and 4% BSA to a concentration of 200 µM.
-
Further dilute this intermediate solution in your complete cell culture medium to achieve the final desired concentration of 10 µM. The final concentrations of ethanol and BSA in the culture medium will be 0.1% (v/v) and 0.2%, respectively.
-
Prepare a vehicle control medium containing 0.1% ethanol and 0.2% BSA without this compound.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Your specific cell culture medium
-
Sterile culture plates or flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Add the this compound working solution to your cell culture medium in a sterile culture vessel to the final experimental concentration.
-
Incubate the vessel under your standard experimental conditions (e.g., 37°C, 5% CO2, humidified atmosphere).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method. The UV spectrum of this compound in methanol shows maximum absorption at a wavelength of 242 nanometers.
-
Plot the concentration of this compound versus time to determine its degradation rate in your specific in vitro system.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound influences several key signaling pathways, primarily due to its antioxidant and lipid-modulating properties.
Caption: Key signaling pathways modulated by this compound.
This diagram illustrates that this compound acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and activating the Nrf2 pathway to upregulate antioxidant enzymes[7]. It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway and can modulate autophagy through the PI3K/Akt/mTOR pathway[8]. Additionally, this compound is known to inhibit the ABCA1 transporter, thereby affecting cholesterol efflux[9][10][11].
Experimental Workflow for Studying this compound Effects
The following workflow outlines the general steps for conducting long-term in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies with this compound.
This workflow emphasizes the critical steps for handling this compound in long-term experiments, including the preparation of fresh solutions and the optional replenishment of media to counteract degradation. A concurrent stability check is also recommended for rigorous studies.
References
- 1. Concentration-dependent antioxidant activity of this compound in low density lipoproteins in vitro: this compound degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. turkjps.org [turkjps.org]
- 6. [Stability of this compound-polyvinylpyrrolidone solid dispersion systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination Treatment of Curcumin and this compound Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inactivates ABCA1 in the plasma membrane with respect to its mediation of apolipoprotein binding and high density lipoprotein assembly and to its proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in clinical trials involving Probucol administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials with Probucol.
Section 1: Frequently Asked Questions & Troubleshooting
Cardiovascular Safety
1. What is the primary cardiovascular risk associated with this compound and how should it be monitored?
The primary cardiovascular risk is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of serious ventricular arrhythmias, including Torsades de Pointes.[1][2]
Troubleshooting & Mitigation:
-
Baseline Screening: All participants should undergo a thorough baseline cardiovascular assessment, including a 12-lead ECG. Patients with a history of cardiac arrhythmias, a baseline prolonged QT interval, or those taking other medications known to prolong the QT interval should be excluded.[1][3]
-
Regular ECG Monitoring: Implement a strict ECG monitoring schedule throughout the trial. See the detailed experimental protocol below for a recommended schedule.
-
Electrolyte Monitoring: Monitor serum potassium and magnesium levels, as imbalances can exacerbate QT prolongation.
-
Concomitant Medications Review: Maintain a meticulous record of all concomitant medications and exclude or closely monitor those known to interact with this compound or affect the QT interval.[1][4]
2. What actions should be taken if a significant QT prolongation is observed?
If a clinically significant QT prolongation is detected (e.g., QTc interval > 500 ms or an increase of > 60 ms from baseline), immediate action is required.
Troubleshooting Flowchart:
Caption: Management of QT Prolongation.
Gastrointestinal Issues
1. How common are gastrointestinal side effects with this compound?
Gastrointestinal disturbances are among the most frequently reported side effects.[2] These commonly include diarrhea, nausea, flatulence, and abdominal pain.[1][3][5] These effects are typically mild and may lessen over time as the body adapts to the medication.[1]
2. What are the best practices for managing gastrointestinal intolerance in a clinical trial setting?
-
Administration with Food: Advise participants to take this compound with meals to improve absorption and reduce gastrointestinal discomfort.[1][3]
-
Symptom Diary: Provide participants with a symptom diary to track the frequency and severity of GI issues. This allows for objective assessment over time.
-
Dietary Advice: Recommend avoiding foods that may exacerbate GI symptoms (e.g., spicy or high-fat meals).
-
Dose Adjustment: If symptoms are persistent and impacting quality of life, a dose reduction or temporary discontinuation may be considered as per the trial protocol.
Lipid Profile Management
1. This compound is known to lower HDL-C. How should this be addressed in the trial?
Yes, a notable effect of this compound is a reduction in high-density lipoprotein cholesterol (HDL-C) levels, in addition to lowering low-density lipoprotein cholesterol (LDL-C).[6][7] This is a well-documented effect and should be an anticipated outcome.
Management Strategy:
-
Primary Endpoint Consideration: The trial's primary endpoint should be clearly defined and may focus on outcomes other than just lipid levels, such as changes in atherosclerotic plaque volume or clinical events, where the antioxidant properties of this compound are hypothesized to be beneficial.[1][8]
-
Data Interpretation: The reduction in HDL-C should be interpreted in the context of this compound's proposed mechanism of action, which may involve enhancing reverse cholesterol transport.[6][8]
-
Patient Communication: Clearly explain this expected effect in the informed consent form and to participants to avoid undue alarm.
Pharmacokinetics and Dosing
1. What are the key pharmacokinetic properties of this compound to consider in a clinical trial?
This compound has limited and variable oral absorption.[4][9] Its absorption is enhanced when taken with food.[9] It is highly lipophilic and accumulates in adipose tissue, leading to a very long elimination half-life (20 days or more).[4][9]
Implications for Clinical Trials:
-
Dosing Instructions: Emphasize the importance of taking the study drug with meals to ensure consistent absorption.
-
Washout Period: Due to the long half-life, a lengthy washout period (e.g., several months) is necessary for crossover trial designs or before a female participant of childbearing potential can safely conceive after the trial.[9]
-
Steady State: It can take several weeks to months to observe the full effect on cholesterol levels.[1]
Section 2: Data from Clinical Studies
Table 1: Summary of Common Adverse Events Associated with this compound
| Adverse Event Category | Specific Events | Reported Frequency/Incidence |
| Gastrointestinal | Diarrhea, flatulence, abdominal pain, nausea, vomiting | Common, often mild and transient.[1][2][3][5] |
| Cardiovascular | QT interval prolongation, arrhythmias | Can occur in a significant portion of patients; fatal arrhythmias are a potential risk.[2][3][9][10] Women may be more susceptible.[11] |
| Neurological | Dizziness, headache, insomnia, paresthesia | Less common.[2][9] |
| Dermatological | Rashes, pruritus | Infrequent.[9] |
| Hematological | Eosinophilia, anemia, thrombocytopenia | Rare.[9] |
Table 2: Impact of this compound on Lipid Parameters
| Lipid Parameter | Direction of Change | Magnitude of Change (Approximate) |
| Total Cholesterol | Decrease | 10-25% reduction from baseline.[7][12][13] |
| LDL-Cholesterol | Decrease | ~11% reduction from baseline.[7] |
| HDL-Cholesterol | Decrease | 9-24% reduction from baseline.[6][7] This is a notable and consistent finding. |
| Triglycerides | Variable | No significant or consistent change.[7] |
Section 3: Experimental Protocols
Protocol 1: ECG Monitoring for QT Interval
Objective: To monitor for and assess the degree of QT interval prolongation during this compound administration.
Methodology:
-
Equipment: Standard 12-lead ECG machine.
-
Schedule:
-
Screening: Perform two ECGs at least 24 hours apart to establish a stable baseline.
-
Baseline (Day 1): Perform an ECG prior to the first dose.
-
Post-Dose: Conduct ECGs at regular intervals, for example: Week 1, Week 2, Week 4, and then monthly for the duration of the treatment phase.
-
Dose Escalation: If the protocol includes dose escalation, perform an ECG before and 1-2 weeks after each increase in dose.
-
Unscheduled: Perform an ECG immediately if a patient reports symptoms such as palpitations, dizziness, or syncope.
-
-
Procedure:
-
The patient should be in a supine position and resting for at least 10 minutes before the recording.
-
Record a standard 12-lead ECG for at least 10 seconds.
-
Ensure high-quality tracing with minimal artifact.
-
-
Data Analysis:
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using a standard formula, such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR), as specified in the study protocol.
-
All ECGs should be read by at least two qualified cardiologists who are blinded to the treatment allocation.
-
Protocol 2: Assessment of Gastrointestinal Tolerability
Objective: To systematically collect data on the incidence, severity, and duration of gastrointestinal adverse events.
Methodology:
-
Instrument: Use a validated Gastrointestinal Symptom Rating Scale (GSRS) questionnaire.
-
Schedule:
-
Baseline: Administer the GSRS at the baseline visit before the first dose.
-
Follow-up: Administer the GSRS at each study visit (e.g., weekly for the first month, then monthly).
-
-
Procedure:
-
The questionnaire should be self-administered by the participant in a quiet setting to ensure privacy and accuracy.
-
A trained study coordinator should be available to clarify any questions.
-
-
Data Collection:
-
The GSRS typically assesses symptoms such as abdominal pain, heartburn, acid reflux, bloating, and diarrhea.
-
A Likert scale is used to rate the severity of each symptom over the preceding week.
-
-
Data Analysis:
-
Calculate the total GSRS score and sub-scores for different symptom clusters.
-
Compare changes from baseline between the this compound and placebo groups.
-
Section 4: Visualizations
This compound's Mechanism of Action on Lipoproteins
Caption: this compound's effects on lipoprotein metabolism.
Experimental Workflow for a Patient Visit
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medindia.net [medindia.net]
- 6. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of this compound on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Horizons for this compound, an Old, Mysterious Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Lorelco) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Electrocardiographic effects of this compound. A controlled prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-associated tachyarrhythmic events and QT prolongation: importance of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The long-term effects of this compound on serum lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a new cholesterol-lowering drug effective in patients with type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Probucol for oral administration in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Probucol.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
This compound is a highly lipophilic (LogP ≈ 10.91) and poorly water-soluble compound, with an aqueous solubility of only 5 ng/mL at 25°C.[1][2] This poor solubility is the primary rate-limiting step in its absorption from the gastrointestinal tract, leading to low and variable oral bioavailability.[1][3] Consequently, a significant portion of orally administered this compound is excreted unabsorbed.[2][4]
Q2: What are the most common formulation strategies to improve this compound's oral bioavailability?
Common strategies focus on enhancing the dissolution rate and solubility of this compound. These include:
-
Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which present this compound in a solubilized form.[5][6][7]
-
Solid Dispersions: Creating amorphous dispersions of this compound with hydrophilic polymers like polyvinylpyrrolidone (PVP) to improve its dissolution characteristics.[1][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase the surface area for dissolution. This can be achieved through techniques like co-grinding or directed self-assembly.[10][11][12]
Q3: How significant is the food effect on the oral absorption of this compound?
The absorption of this compound can be influenced by the presence of food, particularly high-fat meals.[13] However, studies have shown that when formulated in lipid-based systems like SNEDDS, the food effect on this compound's bioavailability can be significantly reduced or even eliminated in animal models.[6][7]
Q4: What are the key pharmacokinetic parameters to consider when evaluating new this compound formulations?
Key pharmacokinetic parameters to assess include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Plasma Concentration-Time Curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration in the blood to reduce by half.[8][14]
-
Relative Bioavailability: A comparison of the AUC of the new formulation to a reference formulation (e.g., an aqueous suspension or oil solution).[5][15]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the formulation in the GI tract. | 1. Verify the in vitro dissolution profile of your formulation. Ensure it shows a significant improvement over the unformulated drug. 2. Consider alternative formulation strategies with proven enhancement, such as SMEDDS or solid dispersions.[1][5] |
| Precipitation of the drug in the GI lumen. | 1. For amorphous solid dispersions, ensure the polymer concentration is sufficient to maintain a supersaturated state in vivo.[16] 2. For lipid-based systems, optimize the surfactant and co-surfactant ratios to ensure stable microemulsion formation upon dilution.[2] |
| Inadequate analytical sensitivity. | 1. Confirm that your analytical method (e.g., HPLC, LC-MS/MS) has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) for the expected plasma concentrations.[13][17] 2. Optimize the sample extraction procedure to maximize recovery. |
| Variability in animal fasting state. | 1. Ensure strict adherence to the fasting protocol before drug administration to minimize variability.[6] |
Issue 2: Difficulty in preparing a stable this compound formulation.
| Possible Cause | Troubleshooting Step |
| Phase separation in lipid-based formulations. | 1. Screen different oils, surfactants, and co-surfactants for their miscibility and ability to solubilize this compound.[18] 2. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for stable microemulsion formation.[2] |
| Recrystallization of amorphous this compound in solid dispersions. | 1. Select a polymer with good miscibility with this compound. 2. Conduct stability studies under accelerated conditions (high temperature and humidity) to assess the physical stability of the amorphous form.[9] |
| Aggregation of nanoparticles. | 1. Optimize the concentration and type of stabilizer (e.g., polymers, surfactants) used in the nanoparticle preparation.[11] |
Quantitative Data Summary
The following tables summarize the reported improvements in the oral bioavailability of this compound using different formulation strategies.
Table 1: Bioavailability Enhancement with Self-Microemulsifying Drug Delivery Systems (SMEDDS)
| Formulation | Animal Model | Relative Bioavailability Increase (vs. Suspension) | Relative Bioavailability Increase (vs. Oil Solution) | Reference |
| SMEDDS | Rats | 10.22-fold | 2.15-fold | [5][15] |
Table 2: Bioavailability Enhancement with Solid Dispersions
| Formulation (this compound:PVP ratio) | Animal Model | Key Finding | Reference |
| 1:9 Solid Dispersion | Rabbits | Markedly increased AUC compared to this compound alone. AUC was proportional to the dose for the solid dispersion. | [8] |
| 1:9 Solid Dispersion | Rabbits | The half-life (t1/2) was 12 hours compared to 35 hours for this compound disks. | [8][14] |
Table 3: Bioavailability Enhancement with Nanoparticle Formulations
| Formulation (Surfactant used) | Animal Model | Relative Bioavailability Increase (vs. Suspension) | Reference |
| T20-PDN (Tween 20) | Rats | 3.0-fold | [10] |
| T80-PDN (Tween 80) | Rats | 4.1-fold | [10] |
| TP-PDN (TPGS) | Rats | 5.4-fold | [10] |
| HS-PDN (HS-15) | Rats | 10.4-fold | [10] |
| Self-assembled Nanoemulsion | Rats | 8.97-fold | [19] |
Experimental Protocols
1. Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, Olive oil, Lauroglycol FCC, Cremophor EL, Tween-80, PEG-400.[2]
-
Procedure:
-
Dissolve this compound in Lauroglycol FCC with gentle stirring.
-
Sequentially add olive oil, Cremophor EL, Tween-80, and PEG-400 to the mixture.
-
Continue stirring until a clear and homogenous solution is formed.
-
-
Characterization: The resulting SMEDDS can be characterized for droplet size upon dilution, self-emulsification time, and in vitro drug release.[2][5]
2. Preparation of this compound Solid Dispersion by Co-precipitation
-
Materials: this compound, Polyvinylpyrrolidone (PVP).[1]
-
Procedure:
-
Dissolve this compound and PVP in a common organic solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure.
-
The resulting solid mass is then dried, pulverized, and sieved.
-
-
Characterization: The solid dispersion should be characterized for its amorphous nature (using techniques like XRD or DSC), dissolution profile, and physical stability.[1][9]
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., SMEDDS, solid dispersion, or nanoparticle suspension) and a control formulation (e.g., this compound suspension in 1% carboxymethyl cellulose sodium) via oral gavage at a specified dose (e.g., 60 mg/kg).[2]
-
Collect blood samples from the tail vein into heparinized tubes at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[2]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
-
Analysis: Determine the plasma concentration of this compound using a validated HPLC or LC-MS/MS method.[13][17] Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Logical relationship of challenges and solutions for this compound's bioavailability.
Caption: this compound's potential involvement in the Keap1/Nrf2 antioxidant pathway.[20]
References
- 1. scispace.com [scispace.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound will become a new model for treating cerebral infarction with a high risk of hemorrhage: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-microemulsifying drug-delivery system for improved oral bioavailability of this compound: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of this compound from lipid and surfactant based formulations in minipigs: influence of droplet size and dietary state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced bioavailability of this compound following the administration of solid dispersion systems of this compound-polyvinylpyrrolidone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of an amorphous solid dispersion-based this compound immediate-release tablet | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. Directed self-assembled nanoparticles of this compound improve oral delivery: fabrication, performance and correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of plasma this compound levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Bioavailability of this compound Following the Administration of Solid Dispersion Systems of this compound–Polyvinylpyrrolidone in Rabbits [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Determination of this compound in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A high-drug-loading self-assembled nanoemulsion enhances the oral absorption of this compound in rats [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and splitting in Probucol HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Probucol. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common chromatographic issues such as peak tailing and peak splitting.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common causes of peak tailing for a hydrophobic compound like this compound?
Peak tailing for hydrophobic compounds like this compound in reverse-phase HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based column packing can interact with analytes.[1][2] These free silanols are acidic and can form strong interactions with compounds, leading to a secondary retention mechanism that causes tailing.[1][3]
-
Sub-optimal Mobile Phase pH: If the mobile phase pH is not correctly controlled, it can lead to the ionization of residual silanol groups, increasing their interaction with the analyte and causing tailing.[2]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or contaminants at the column inlet or on the stationary phase can create active sites that cause tailing. Column bed deformation or voids can also contribute.[4]
-
Trace Metal Contamination: The presence of trace metals like iron or aluminum in the silica matrix can increase the acidity of silanol groups, which enhances unwanted interactions and exacerbates peak tailing.[1][2]
FAQ 2: Why am I seeing split peaks in my this compound chromatogram?
Peak splitting can indicate a problem with the column, the method parameters, or the sample itself. Common causes include:
-
Column Void or Channeling: A void or channel in the column packing material can disrupt the flow path, causing the sample band to split.[5] This is an irreversible problem that requires column replacement.
-
Blocked or Contaminated Frit: A blockage or contamination on the inlet frit of the column can disrupt the uniform distribution of the sample, leading to a split peak.[5] This will likely affect all peaks in the chromatogram.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion, including splitting.[6] This is particularly noticeable with larger injection volumes.[7]
-
Co-elution: The split peak might actually be two different, unresolved components eluting very close to each other.[5]
-
High Sample Concentration: Overloading the column with a highly concentrated sample can lead to non-ideal interactions and result in peak splitting.[8]
FAQ 3: Can the sample preparation method affect peak shape for this compound?
Yes, absolutely. Since this compound is a highly lipophilic drug with poor water solubility, the choice of sample solvent is critical.[9]
-
Solvent Strength: Dissolving this compound in a solvent with a much higher elution strength than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 30% Acetonitrile) can cause peak fronting or splitting.[6] It is always best to dissolve the sample in the mobile phase itself or a weaker solvent if possible.[10]
-
Injection Volume: The negative effect of a strong sample solvent is magnified as the injection volume increases.[11] If a strong solvent must be used due to solubility constraints, keeping the injection volume small can minimize peak shape distortion.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and fixing peak tailing in your this compound analysis.
Step 1: Evaluate the Mobile Phase
Secondary interactions with silica are a primary cause of tailing.[1][2] Modifying the mobile phase is the first and often most effective step.
-
Adjust pH: Operate at a lower pH (e.g., pH ≤ 3). At low pH, the ionization of acidic silanol groups is suppressed, minimizing their ability to interact with the analyte.[1][2][12]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help maintain consistent pH and mask some silanol interactions.[2]
-
Use Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to block active silanol sites.[12] However, this can shorten column life.[12] Modern, high-purity silica columns often reduce the need for such additives.[1]
Step 2: Check the Column
If mobile phase adjustments do not resolve the issue, the problem may lie with the column itself.
-
Column Flushing: Reverse flush the column (if permitted by the manufacturer) to remove any contamination from the inlet frit.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its life and preserving peak shape.
-
Switch to a High-Purity Column: Use a modern column packed with high-purity Type B silica. These columns have significantly lower trace metal content and fewer acidic silanol groups, providing excellent peak shape for challenging compounds without aggressive mobile phase additives.[1][3]
Step 3: Optimize Sample and Injection Conditions
-
Reduce Sample Load: High sample concentration can lead to mass overload and tailing.[4] Try diluting the sample to see if the peak shape improves.[4]
-
Match Sample Solvent: As discussed in the FAQ, ensure the sample solvent is as close in composition to the mobile phase as possible.
Guide 2: Resolving Peak Splitting
Follow this guide to systematically address the issue of split peaks.
Step 1: Isolate the Problem Source (System vs. Method)
-
Inject a Standard: Analyze a well-behaved standard compound. If it also shows split peaks, the issue is likely system-related (e.g., column void, dead volume).[8] If only this compound splits, the issue is likely method- or sample-specific.
-
Check All Peaks: If all peaks in the chromatogram are split, suspect a physical problem at the head of the column, such as a blocked frit or a void in the packing material.[5]
Step 2: Address Method and Sample Issues
-
Reduce Injection Volume: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it indicates co-elution of two different components.[5] The method's selectivity will need to be optimized.
-
Change Sample Solvent: Prepare your this compound sample in the initial mobile phase. If the peak splitting disappears, the cause was an incompatible sample solvent.
-
Dilute the Sample: If sample overload is the suspected cause, dilute the sample and re-inject.[8]
Step 3: Address System/Hardware Issues
-
Inspect for Blockages: If a contaminated frit is suspected, try replacing the frit or back-flushing the column (check manufacturer's instructions first). Using inline filters and filtering all samples can prevent this.
-
Check for Voids: A void in the column packing is a common cause of peak splitting.[5] This damage is typically irreversible, and the column will need to be replaced.
-
Minimize Dead Volume: Ensure all fittings and tubing are tight and correctly installed to minimize extra-column volume, which can contribute to peak distortion.[8]
Data & Protocols
Reference HPLC Protocol for this compound
This protocol is a representative method for the analysis of this compound. Parameters may need to be optimized for specific applications.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Hypersil ODS), 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (96:4, v/v)[13] or similar high organic ratio |
| Flow Rate | 1.0 - 1.5 mL/min[9][14] |
| Detection Wavelength | UV at 241 nm[13] or 242 nm[9] |
| Injection Volume | 20 - 40 µL[9] |
| Sample Solvent | Acetonitrile or a mixture matching the mobile phase[9][13] |
Quantitative Impact of Sample Solvent Strength
The choice of sample solvent relative to the mobile phase has a significant impact on peak shape, especially at higher injection volumes. The following table illustrates the typical effect on theoretical plates (a measure of column efficiency and peak sharpness).
| Sample Solvent (vs. 30:70 ACN:H₂O Mobile Phase) | Injection Volume | Effect on Peak Shape | Relative Theoretical Plates (%) |
| 30% Acetonitrile | 10 µL | Ideal (Matched with mobile phase) | 100% |
| 50% Acetonitrile | 10 µL | Moderate Broadening/Fronting | ~75% |
| 100% Methanol | 10 µL | Severe Broadening/Distortion[6][11] | < 10%[11] |
| 100% Acetonitrile | 10 µL | Severe Broadening/Distortion | < 5% |
Data is illustrative, based on principles described in cited literature.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting peak tailing and splitting.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak splitting issues.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Measurement of plasma this compound levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Probucol-Induced QT Prolongation in Experimental Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mitigation of Probucol's QT prolongation effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prolongs the QT interval?
A1: this compound primarily prolongs the QT interval by reducing the expression of the human ether-a-go-go-related gene (hERG) potassium channel on the cell surface, rather than by directly blocking the channel. This leads to a decrease in the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2][3]
Q2: What are the known signaling pathways involved in this compound-induced hERG channel reduction?
A2: Two main pathways have been identified:
-
The SGK1/Nedd4-2 Pathway: this compound decreases the expression of serum/glucocorticoid-regulated kinase 1 (SGK1). This leads to reduced phosphorylation of the E3 ubiquitin ligase Nedd4-2, which in turn increases the ubiquitination and subsequent degradation of the hERG channel protein.[1][2]
-
The Sp1 Transcription Factor Pathway: this compound can decrease the expression of the Specificity protein 1 (Sp1), a key transcription factor for the KCNH2 gene which encodes the hERG channel.[3][4]
Q3: Are there any known agents that can mitigate this compound's effect on the QT interval in experimental settings?
A3: Yes, researchers have identified a few agents that can counteract this compound's effects in vitro:
-
Carbachol: This cholinergic agonist can rescue hERG channel expression by increasing the phosphorylation of Nedd4-2, acting as an alternative to SGK1.[1][2]
-
Matrine and Oxymatrine: These natural compounds have been shown to rescue hERG expression and current by upregulating the expression of the Sp1 transcription factor.[3][4]
Q4: What are the typical concentrations of this compound used to induce QT prolongation in vitro?
A4: The effective concentration of this compound can vary depending on the cell type and experimental duration. However, concentrations in the range of 10 µM to 100 µM are commonly used for in vitro studies, with incubation times typically around 48 hours to observe a significant reduction in hERG expression.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at mitigating this compound-induced QT prolongation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in hERG current after this compound treatment. | 1. Insufficient Incubation Time: this compound's effect is on protein expression, which takes time. 2. Incorrect this compound Concentration: The concentration may be too low for your specific cell line. 3. Cell Line Insensitivity: Some cell lines may be less sensitive to this compound. | 1. Increase the incubation time to at least 48 hours. 2. Perform a dose-response curve (e.g., 10, 30, 50, 100 µM) to determine the optimal concentration. 3. Ensure you are using a cell line with robust and stable hERG expression (e.g., hERG-HEK293 cells). |
| High variability in patch-clamp recordings. | 1. Poor Seal Quality: A seal resistance of <1 GΩ can lead to noisy recordings. 2. Cell Health: Unhealthy cells will have unstable membranes. 3. Voltage Protocol: The voltage protocol may not be optimal for isolating hERG currents. | 1. Ensure your pipette tip is clean and polished. Apply gentle suction to achieve a gigaohm seal. 2. Use cells from a fresh passage and ensure they are not overgrown. Check for signs of stress or contamination. 3. Use a standard hERG voltage protocol, such as a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a prominent tail current. |
| Mitigating agent (e.g., Carbachol, Matrine) does not rescue hERG expression. | 1. Incorrect Concentration: The concentration of the mitigating agent may be suboptimal. 2. Timing of Administration: The agent might be added too late or for too short a duration. 3. Different Mechanism of Action: The primary mechanism of hERG reduction in your specific experimental setup might differ. | 1. Perform a dose-response experiment for the mitigating agent (e.g., Carbachol: 25-50 µM; Matrine/Oxymatrine: 1 µM). 2. Co-incubate the mitigating agent with this compound for the entire treatment duration (e.g., 48 hours). 3. Verify the mechanism in your model by assessing the phosphorylation of Nedd4-2 (for Carbachol) or the expression of Sp1 (for Matrine/Oxymatrine) via Western blot. |
| Action potential duration (APD) measurements in neonatal rat ventricular myocytes (NRVMs) are inconsistent. | 1. Myocyte Health: NRVMs are sensitive to isolation and culture conditions. 2. Pacing Frequency: Inconsistent pacing will lead to variable APDs. 3. Temperature Fluctuations: Temperature can significantly affect ion channel kinetics and APD. | 1. Optimize your myocyte isolation protocol to ensure high viability. Allow cells to recover for at least 24-48 hours after plating before experiments. 2. Use a consistent electrical field stimulation at a physiological frequency (e.g., 1 Hz). 3. Maintain a constant temperature (37°C) using a perfusion system with a temperature controller. |
Quantitative Data Summary
The following tables summarize quantitative data from key experiments on mitigating this compound's effects.
Table 1: Effect of this compound and Mitigating Agents on hERG Current
| Treatment | Concentration | Incubation Time | Cell Type | hERG Current Reduction (%) | Reference |
| This compound | 100 µM | 48 hours | hERG-HEK293 | ~50% | [1] |
| This compound + Carbachol | 100 µM + 25 µM | 48 hours | hERG-HEK293 | Rescue observed | [1] |
| This compound + Carbachol | 100 µM + 50 µM | 48 hours | hERG-HEK293 | Significant rescue | [1] |
| This compound + Matrine | 100 µM + 1 µM | 48 hours | hERG-HEK293 | Significant rescue | [3] |
| This compound + Oxymatrine | 100 µM + 1 µM | 48 hours | hERG-HEK293 | Significant rescue | [3] |
Table 2: Effect of this compound and Mitigating Agents on Protein Expression
| Treatment | Concentration | Incubation Time | Cell Type | Protein | Change in Expression | Reference |
| This compound | 30-100 µM | 48 hours | hERG-HEK293 | SGK1 | Concentration-dependent decrease | [1] |
| This compound | 100 µM | 48 hours | hERG-HEK293 | Phospho-Nedd4-2 | Decrease | [1] |
| This compound + Carbachol | 100 µM + 25-50 µM | 48 hours | hERG-HEK293 | Phospho-Nedd4-2 | Rescue of phosphorylation | [1] |
| This compound | 100 µM | 48 hours | hERG-HEK293 | Sp1 | Decrease | [3] |
| Matrine / Oxymatrine | 1 µM | 48 hours | hERG-HEK293 | Sp1 | Upregulation | [3] |
Table 3: Effect of this compound and Mitigating Agents on Action Potential Duration (APD) in Neonatal Rat Ventricular Myocytes
| Treatment | Concentration | Incubation Time | Pacing Frequency | APD Change | Reference |
| This compound | 20.6 µM (IC50) | 48 hours | Not specified | Prolongation | [3] |
| This compound + Matrine | Not specified + 1 µM | 48 hours | Not specified | Shortening of prolonged APD | [3] |
| This compound + Oxymatrine | Not specified + 1 µM | 48 hours | Not specified | Shortening of prolonged APD | [3] |
Experimental Protocols
Induction of hERG Channel Reduction with this compound in hERG-HEK293 Cells
-
Cell Culture: Culture hERG-HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells onto appropriate culture plates (e.g., 6-well plates for Western blot, glass coverslips for patch-clamp) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells for 48 hours.
-
Analysis: After incubation, proceed with either Western blot analysis to assess protein expression or patch-clamp electrophysiology to measure hERG currents.
Mitigation with Carbachol, Matrine, or Oxymatrine
-
Co-treatment: Prepare a medium containing both this compound (e.g., 100 µM) and the mitigating agent at the desired concentration (e.g., Carbachol 25-50 µM; Matrine/Oxymatrine 1 µM).
-
Incubation: Replace the culture medium of the hERG-HEK293 cells with the co-treatment medium and incubate for 48 hours.
-
Control Groups: Include control groups treated with vehicle, this compound alone, and the mitigating agent alone.
-
Analysis: Perform Western blot or patch-clamp analysis as described above.
Western Blot for hERG, SGK1, Phospho-Nedd4-2, and Sp1
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against hERG, SGK1, phospho-Nedd4-2, Nedd4-2, Sp1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.
Whole-Cell Patch-Clamp Electrophysiology for hERG Current
-
Cell Preparation: Plate hERG-HEK293 cells on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a gigaohm seal with a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds to record the tail current.
-
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Compare the current amplitudes between different treatment groups.
Visualizations
Caption: Experimental workflow for studying this compound-induced hERG reduction and its mitigation.
Caption: Signaling pathways of this compound's effect on hERG and mitigation strategies.
References
- 1. Mechanisms underlying this compound-induced hERG-channel deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced hERG Channel Reduction can be Rescued by Matrine and Oxymatrine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies for enhancing the targeted delivery of Probucol to specific tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments for enhancing the targeted delivery of Probucol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the targeted delivery of this compound?
A1: The main strategies focus on overcoming this compound's high lipophilicity and poor aqueous solubility to improve its bioavailability and target specific tissues. Key approaches include:
-
Nanoparticle-Based Carriers: Encapsulating this compound into nanoparticles, such as those made from polymers like PLGA or through self-assembly techniques, can improve its oral delivery and cellular uptake.[1]
-
Microencapsulation: Formulating this compound into microcapsules, for instance using sodium alginate, allows for pH-dependent release, targeting specific regions of the gastrointestinal tract.
-
Bile Acid Conjugation/Co-formulation: Incorporating bile acids, such as lithocholic acid (LCA), into this compound formulations can enhance absorption and targeted delivery.[2][3]
-
Liposomal Formulations: While less detailed in recent literature, liposomes are a potential carrier for delivering hydrophobic drugs like this compound.
-
Micellar Systems: Polymeric micelles can be used to encapsulate hydrophobic drugs, offering a potential delivery system for this compound.
Q2: How does targeted delivery affect the signaling pathways of this compound?
A2: Targeted delivery can enhance this compound's therapeutic effects by increasing its concentration at specific sites, thereby more effectively modulating key signaling pathways. For instance, nanoparticle-based delivery of this compound has been shown to protect auditory cells from oxidative stress by activating the Nrf2/HO-1 pathway.[4][5][6] This pathway is crucial for cellular defense against oxidative damage.
Q3: What are the critical quality attributes to consider when developing a this compound nanoformulation?
A3: Key quality attributes for this compound nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, cellular uptake, and biodistribution.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial parameter for stability.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of this compound carried by the nanoparticles and the efficiency of the formulation process.
-
In Vitro Release Profile: This provides insights into how the drug will be released from the carrier system at the target site.
Troubleshooting Guides
Issue 1: Low Drug Loading/Encapsulation Efficiency
| Potential Cause | Troubleshooting Strategy |
| Poor solubility of this compound in the chosen organic solvent during nanoparticle preparation. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one with higher this compound solubility. |
| Suboptimal drug-to-polymer ratio. | Optimize the ratio of this compound to the polymer. A very high drug-to-polymer ratio can lead to drug precipitation and low encapsulation. |
| Inefficient mixing during the emulsification step. | Increase the homogenization speed or sonication power to ensure the formation of a stable emulsion. |
| Drug leakage during the solvent evaporation/removal phase. | Optimize the evaporation rate. Rapid solvent removal can sometimes lead to drug expulsion from the forming nanoparticles. |
| Inaccurate measurement of encapsulated drug. | Ensure complete separation of free drug from the nanoparticles before quantification. Use appropriate validation for the analytical method (e.g., HPLC, UV-Vis).[7][8] |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Troubleshooting Strategy |
| Insufficient stabilizer (surfactant) concentration. | Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVA) in the formulation. |
| Inappropriate zeta potential. | Modify the surface charge of the nanoparticles by using charged polymers or surfactants to increase electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable. |
| High ionic strength of the dispersion medium. | Use deionized water or a low ionic strength buffer for nanoparticle preparation and storage. |
| Inadequate storage conditions. | Store nanoparticle suspensions at appropriate temperatures (e.g., 4°C) and avoid freeze-thawing cycles unless lyophilized with a suitable cryoprotectant. |
Issue 3: Poor In Vitro Release Profile (e.g., Burst Release or Incomplete Release)
| Potential Cause | Troubleshooting Strategy | | Burst Release: Drug adsorbed on the nanoparticle surface. | Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug. | | Burst Release: High drug loading leading to a non-uniform drug distribution. | Optimize the drug-to-polymer ratio to achieve a more homogeneous drug distribution within the nanoparticle matrix. | | Incomplete Release: Strong interaction between this compound and the polymer matrix. | Select a polymer with a different degradation rate or hydrophilicity. For PLGA nanoparticles, varying the lactide-to-glycolide ratio can modulate the release rate.[9][10] | | Incomplete Release: Aggregation of nanoparticles preventing drug diffusion. | Ensure the formulation is stable and nanoparticles are well-dispersed in the release medium. The addition of a small amount of surfactant to the release medium can help.[11] | | Irreproducible Release Data: Inadequate sink conditions. | Ensure that the concentration of this compound in the release medium does not exceed 10-20% of its saturation solubility in that medium. Increase the volume of the release medium or use a flow-through dissolution apparatus (USP-4).[11] |
Quantitative Data Summary
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Nanoparticles | PLGA | 150 ± 7 | -17 ± 4 | 60 ± 5 | Sustained release over 7 days. | [11] |
| Microcapsules | Sodium Alginate | - | -66 ± 1.6 | 92 ± 2 | pH-dependent release, with higher release at pH 7.8. | |
| Nanoparticles | Eudragit polymers and lithocholic acid | ~200-300 | - | > 90 | Addition of lithocholic acid modified capsule size and drug release. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of this compound and 100 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 2% w/v polyvinyl alcohol (PVA) in deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed for a specified time (e.g., 5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize with a cryoprotectant (e.g., 5% w/v trehalose) for long-term storage.
Protocol 2: Determination of this compound Encapsulation Efficiency
-
Separation of Free Drug: After preparing the nanoparticle suspension (before the washing steps in Protocol 1), centrifuge a known volume of the suspension to separate the nanoparticles from the supernatant containing the unencapsulated this compound.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation of Encapsulation Efficiency (EE%): EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100
Protocol 3: In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4). To maintain sink conditions, a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) may be added.[14]
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of the release medium in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Release Study Setup: Place the dialysis bag in a larger volume of the release medium and maintain it at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
This compound's Antioxidant Signaling Pathway
Caption: this compound's role in the Nrf2/HO-1 antioxidant signaling pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: A typical workflow for developing and characterizing this compound-loaded nanoparticles.
References
- 1. This compound Release from Novel Multicompartmental Microcapsules for the Oral Targeted Delivery in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmaceutical characterization of this compound bile acid-lithocholic acid nanoparticles to prevent chronic hearing related and similar cellular oxidative stress pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymer-Based Nanoparticles with this compound and Lithocholic Acid: A Novel Therapeutic Approach for Oxidative Stress-Induced Retinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-bile acid based nanoparticles protect auditory cells from oxidative stress: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 8. repositorio.usp.br [repositorio.usp.br]
- 9. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Probucol in Experimental Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Probucol in cancer research. Given the limited single-agent efficacy of this compound in many cancer cell lines, this guide focuses on strategies to enhance its potential anti-cancer effects through formulation and combination approaches.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows minimal response to this compound treatment. Is this expected?
A1: Yes, this is a common observation. Studies have shown that this compound, when used as a single agent, exhibits limited antiproliferative effects in various cancer cell lines, including leukemia, multiple myeloma, and lymphoma cell lines.[1][2] Its efficacy can be highly cell-line dependent. For instance, while it has shown some effect on human glioma cells, its potency is often low.[3]
Q2: How can I increase the bioavailability and cellular uptake of this compound in my experiments?
A2: Poor aqueous solubility and bioavailability of this compound are significant experimental hurdles. A promising strategy to overcome this is the use of nanoformulations. A directed nanoassembly of this compound (DNP) has been shown to significantly improve its oral bioavailability and efficacy in preclinical models.[4] Researchers can consider formulating this compound into nanoparticles to enhance its delivery to cancer cells.
Q3: Are there any known synergistic combinations with this compound to enhance its anti-cancer activity?
A3: Currently, there is limited direct evidence of synergistic anti-cancer effects when combining this compound with conventional chemotherapeutic agents. One study investigating the combination of this compound with imatinib in chronic myeloid leukemia cells did not find a synergistic effect.[1] However, based on its mechanism of action, combination strategies can be rationally designed. For example, since this compound can inhibit NF-κB and MAPK signaling pathways, combining it with other drugs that target these pathways could be explored.[5]
Q4: What is the primary mechanism of action of this compound in cancer cells that I should be aware of when designing my experiments?
A4: this compound's anti-cancer effects appear to be multifactorial and cell-type specific. In human ovarian cancer cells, it has been shown to induce G1-phase cell cycle arrest by regulating proteins like cyclin D1, p21, and p27, and by inactivating the NF-κB and MAPK signaling pathways.[5] In human glioma cells, this compound can induce the production of reactive oxygen species (ROS) and activate the LKB1-AMPK signaling pathway, leading to suppressed cell proliferation.[3]
Q5: Has this compound been shown to have any protective effects when used with chemotherapy?
A5: Yes, several studies have highlighted the protective effects of this compound against the side effects of certain chemotherapeutic drugs. For instance, it has been shown to prevent 5-fluorouracil-induced endothelial damage and attenuate doxorubicin-mediated cardiotoxicity.[4][6] This suggests a potential role for this compound as an adjuvant to mitigate the toxicity of conventional chemotherapy, though this does not directly enhance its cancer-killing properties.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low cytotoxicity observed even at high concentrations of this compound. | 1. Poor solubility of this compound in culture media.2. Intrinsic resistance of the cancer cell line. | 1. Prepare a nanoformulation of this compound to improve its solubility and cellular uptake.2. Explore combination therapies based on the known signaling pathways affected by this compound (e.g., NF-κB, MAPK inhibitors). |
| Inconsistent results between experiments. | 1. Precipitation of this compound in the stock solution or culture medium.2. Degradation of this compound. | 1. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution. Consider using a carrier solvent like DMSO at a final concentration non-toxic to the cells.2. Store this compound stock solutions protected from light and at the recommended temperature. |
| Difficulty in translating in vitro findings to in vivo models. | Low oral bioavailability of standard this compound formulations. | Utilize a nanoformulation of this compound for in vivo studies to enhance its absorption and delivery to the tumor site.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoformulation (Directed Nanoassembly)
This protocol is a generalized representation based on the principles described in the literature for creating a directed nanoassembly of this compound (DNP) to enhance its bioavailability.[4]
Materials:
-
This compound
-
Triton X-100 (polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Preparation of Surfactant Solution: Prepare an aqueous solution of Triton X-100.
-
Nanoassembly Formation:
-
Slowly inject the this compound solution into the Triton X-100 solution under constant magnetic stirring.
-
The hydrophobic interaction between this compound and Triton X-100 will lead to the formation of nanoassemblies.
-
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis against deionized water.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to ensure a uniform particle size distribution.
-
Characterization: Characterize the nanoformulation for particle size, zeta potential, and drug loading efficiency using appropriate techniques (e.g., dynamic light scattering, transmission electron microscopy).
Protocol 2: Cell Viability Assay for Synergy Assessment (Checkerboard Assay)
This protocol describes how to assess the synergistic effect of this compound with another anti-cancer agent using a cell viability assay like the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest (Drug X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Preparation (Checkerboard):
-
Prepare a series of dilutions for this compound (e.g., 8 different concentrations) and Drug X (e.g., 8 different concentrations).
-
In a 96-well plate, add increasing concentrations of this compound along the rows and increasing concentrations of Drug X along the columns. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and untreated control wells.
-
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing media from the checkerboard plate.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug combination compared to the untreated control.
-
Analyze the data using software that can calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for Synergy Analysis
| This compound (µM) | Drug X (nM) | % Viability (this compound alone) | % Viability (Drug X alone) | % Viability (Combination) | Combination Index (CI) |
| 10 | 5 | 95 | 90 | 70 | 0.8 (Synergy) |
| 10 | 10 | 95 | 80 | 60 | 0.7 (Synergy) |
| 20 | 5 | 85 | 90 | 55 | 0.6 (Synergy) |
| 20 | 10 | 85 | 80 | 40 | 0.5 (Synergy) |
Visualizations
Caption: Experimental workflow for evaluating this compound combinations.
Caption: this compound's potential signaling pathways in cancer cells.
References
- 1. The cardioprotective role of this compound against anthracycline and trastuzumab-mediated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticulation of this compound, a poorly water-soluble drug, using a novel wet-milling process to improve in vitro dissolution and in vivo oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-bile acid based nanoparticles protect auditory cells from oxidative stress: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Cryopreservation of Probucol-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cryopreservation of cells treated with Probucol. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2][3] It primarily acts by increasing the rate of LDL catabolism, inhibiting the oxidation of LDL cholesterol, and enhancing the excretion of bile acids.[1][2] At a cellular level, this compound has been shown to protect against oxidative stress and apoptosis.[3][4] It can activate the Keap1/Nrf2/ARE and Nrf2/p62 signaling pathways, which are crucial in the cellular defense against oxidative damage.[5][6] Additionally, this compound can influence cholesterol transport and may affect cell membrane composition.[1][7]
Q2: How might this compound treatment impact the cryopreservation of cells?
While specific studies on the cryopreservation of this compound-treated cells are limited, its known mechanisms of action suggest several potential impacts:
-
Antioxidant Effects: this compound's ability to reduce oxidative stress could be beneficial, as cryopreservation and thawing processes are known to increase the production of reactive oxygen species (ROS), which can damage cells.[8][9]
-
Membrane Alterations: By influencing lipid metabolism and cholesterol transport, this compound might alter the composition and fluidity of the cell membrane.[1][10] This could potentially affect the membrane's response to the osmotic and mechanical stresses of freezing and thawing.[11]
-
Anti-apoptotic Signaling: this compound has been shown to inhibit apoptosis, which is a common cause of cell death following cryopreservation.[4][5][12] This could lead to improved post-thaw viability.
Q3: What are the key parameters to consider when developing a cryopreservation protocol for this compound-treated cells?
Optimizing a cryopreservation protocol requires careful consideration of several factors:[13][14]
-
Cryoprotective Agent (CPA) Concentration: The type and concentration of CPA (e.g., DMSO, glycerol) are critical for minimizing ice crystal formation.[13][15] The optimal concentration may need to be determined empirically for your specific cell type and this compound treatment conditions.
-
Cooling Rate: A slow, controlled cooling rate, typically around -1°C per minute, is recommended for most mammalian cells to allow for gradual dehydration and prevent intracellular ice formation.[14][15][16]
-
Cell Health and Density: Cells should be in the logarithmic growth phase and have high viability before freezing.[16] The optimal cell concentration for freezing can vary between cell types.[16]
-
Thawing Method: Rapid thawing is generally recommended to minimize the formation of damaging ice crystals.[16][17]
-
Post-Thaw Handling: Gentle handling of cells after thawing is crucial, as they are more fragile.[17] Removing the CPA as soon as possible can also prevent cytotoxicity.[17]
Q4: Should I treat my cells with this compound before or after cryopreservation?
The timing of this compound treatment will depend on your experimental goals.
-
Pre-treatment: If you are studying the effects of this compound on cellular processes and need to store treated cells for later analysis, you will treat them before cryopreservation. In this case, consider the potential for this compound to alter the cells' response to the freezing process.
-
Post-thaw treatment: If you are using cryopreserved cells as a starting point for experiments involving this compound, you will treat them after thawing and recovery. This approach avoids any potential confounding effects of this compound on the cryopreservation process itself.
Troubleshooting Guides
Low Post-Thaw Viability
| Potential Cause | Suggested Solution |
| Suboptimal Freezing Rate | Ensure a controlled cooling rate of approximately -1°C per minute.[14][15][16] Use a controlled-rate freezer or a validated freezing container. |
| Inappropriate Cryoprotectant Concentration | Titrate the concentration of your cryoprotectant (e.g., 5-10% DMSO) to determine the optimal level for your specific cell type and this compound treatment.[15][18] |
| Poor Cell Health Pre-Freezing | Harvest cells during the logarithmic growth phase with >90% viability.[16] Do not freeze cells that are overgrown or have been in culture for too long. |
| Ice Crystal Damage | Thaw cryovials rapidly in a 37°C water bath to minimize ice recrystallization.[16][17] |
| Cryoprotectant Toxicity | Dilute the cell suspension in pre-warmed culture medium immediately after thawing and centrifuge to remove the cryoprotectant-containing medium.[17] |
| Osmotic Shock | Add pre-warmed medium slowly to the cell suspension after thawing to avoid rapid changes in osmotic pressure. |
| Extended Exposure to Room Temperature | Minimize the time cells are kept at room temperature, especially when in a DMSO-containing solution, as it can be cytotoxic.[14] |
| Apoptosis Induction | Consider that cell viability may be at its lowest 24 hours post-thaw due to apoptosis.[12] Allow cells time to recover and change the medium to remove dead cells and debris.[12] |
Inconsistent Experimental Results Post-Thaw
| Potential Cause | Suggested Solution |
| Variability in Freezing/Thawing Protocol | Standardize all steps of your cryopreservation and thawing protocol. Ensure all users follow the exact same procedure. |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments to minimize phenotypic drift.[14] |
| Lot-to-Lot Variation in Reagents | Test new lots of serum, media, and other critical reagents before use in large-scale experiments.[17] |
| This compound Degradation | Prepare fresh this compound solutions for each experiment and protect them from light and heat as needed. |
| Alterations in Cellular Function Post-Thaw | Allow cells a recovery period of at least 24 hours in culture after thawing before initiating experiments to ensure they have returned to their normal metabolic state. |
Experimental Protocols
General Protocol for Cryopreservation of this compound-Treated Adherent Cells
This protocol provides a general framework. Optimization for specific cell lines is recommended.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA or other cell dissociation reagent
-
Cryopreservation medium (e.g., complete medium with 10% DMSO and 10-20% Fetal Bovine Serum)
-
Sterile cryovials
-
Controlled-rate freezing container or programmable freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the appropriate concentration of this compound for the specified duration.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and determine the total cell number and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Proceed only if viability is >90%.
-
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Resuspension in Cryopreservation Medium:
-
Aspirate the supernatant carefully.
-
Gently resuspend the cell pellet in pre-chilled cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Freezing:
-
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Protocol for Thawing Cryopreserved Cells
-
Preparation: Prepare a sterile conical tube with 9 mL of pre-warmed complete culture medium.
-
Rapid Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap does not become submerged.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the cryovial with 70% ethanol.
-
Using a sterile pipette, slowly transfer the thawed cell suspension into the prepared conical tube with pre-warmed medium.
-
-
Centrifugation: Centrifuge the cells at low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspension and Plating:
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a new culture flask.
-
-
Incubation and Recovery: Place the flask in a humidified incubator at 37°C and 5% CO2. Allow the cells to adhere and recover for at least 24 hours before proceeding with downstream applications. Change the medium after 24 hours to remove any remaining dead cells and debris.[12]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Cell Type | Notes |
| DMSO Concentration | 5-10% | General Mammalian Cells | Higher concentrations can be toxic, while lower concentrations may not provide adequate protection.[15][18] |
| Glycerol Concentration | 5-20% | General Mammalian Cells | Often used as an alternative or in combination with DMSO. |
| Cooling Rate | -1°C to -3°C per minute | General Mammalian Cells | Slower rates are needed for larger cell structures like spheroids.[14][16] |
| Cell Freezing Density | 1-5 x 10^6 cells/mL | General Mammalian Cells | Cell type-dependent; too low can reduce recovery, too high can lead to clumping.[16] |
| Storage Temperature | < -130°C (Liquid Nitrogen Vapor Phase) | All Cells | Storage at -80°C is for short-term only and can compromise viability over time.[14][17] |
Visualizations
Caption: Experimental workflow for the cryopreservation and thawing of this compound-treated cells.
Caption: this compound's protective mechanism via the Nrf2 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates cyclophosphamide-induced oxidative apoptosis, p53 and Bax signal expression in rat cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Frontiers | Antioxidant supplementation of cryopreservation extenders improves post-thaw sperm viability in the red-crowned toadlet, Pseudophryne australis [frontiersin.org]
- 10. The effect of this compound on HDL-mediated sterol translocation and efflux from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sperm Membrane: Molecular Implications and Strategies for Cryopreservation in Productive Species [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper [frontiersin.org]
- 14. biocompare.com [biocompare.com]
- 15. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 18. The cryopreservation protocol optimal for progenitor recovery is not optimal for preservation of marrow repopulating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Probucol Research
Welcome to the technical support center for researchers utilizing animal models to investigate the therapeutic effects of Probucol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the robustness of your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process.
Q1: We are observing a paradoxical increase in atherosclerotic lesion size in our ApoE-/- mice treated with this compound, despite seeing a reduction in plasma cholesterol. Is this a known issue?
A1: Yes, this is a documented paradoxical effect of this compound in Apolipoprotein E-deficient (ApoE-/-) mice. While this compound can lower total plasma cholesterol in these animals, it has been shown to accelerate the formation of larger and more mature atherosclerotic plaques[1][2][3]. Histologically, these lesions may present with increased fibrous material and inflammation[1][2]. This adverse effect is not dependent on the complete absence of ApoE, as it has also been observed in ApoE+/- mice on an atherogenic diet[2][4]. The pro-atherogenic effects in this model may be linked to significant reductions in HDL and apoA-I levels, increased plasma fibrinogen, and decreased lipoprotein lipase (LPL) activity[1][5].
Q2: Our LDL receptor-deficient (LDLr-/-) mice on a high-fat diet and this compound are also showing an increase in atherosclerosis. Is this related to the observations in ApoE-/- mice?
A2: Indeed, a similar pro-atherogenic effect has been reported in LDLr-/- mice. Even at low doses, this compound has been found to increase atherosclerotic lesion size in a dose-dependent manner in this model, despite providing strong antioxidant protection to LDL[6]. This suggests that the anti-atherosclerotic benefits of this compound observed in other animal models may be due to intracellular effects not present in mice or potential overriding atherogenic consequences of the HDL reduction in murine models[6].
Q3: We are using a rabbit model and not seeing a significant reduction in total cholesterol with short-term this compound administration. Is this expected?
A3: Yes, this is an expected finding in some rabbit studies. In cholesterol-fed rabbits, short-term administration of this compound (e.g., 4 weeks at 0.3%) can significantly reduce the initiation of atherosclerosis, characterized by reduced macrophage accumulation, without a concurrent significant decrease in total cholesterol levels[7][8]. However, a significant reduction in HDL-cholesterol is often observed[7][8]. This suggests that in this model, the anti-atherogenic effects of this compound may be independent of its systemic cholesterol-lowering properties and more related to its antioxidant and anti-inflammatory actions within the arterial wall[7].
Q4: We are concerned about the reported cardiac toxicity of this compound. Which animal model is most sensitive, and what should we monitor?
A4: Canine models are particularly sensitive to the cardiac effects of this compound. Prolonged administration in dogs has been associated with a sensitization of the myocardium to epinephrine, leading to ventricular fibrillation and sudden death[9]. This effect is considered specific to dogs and has not been observed in other species like rats and monkeys[9]. In monkeys receiving high doses, QT interval prolongation has been noted[9]. When working with canine models, close monitoring of the electrocardiogram (ECG) for QT interval changes is crucial. For other models, while the risk appears lower, awareness of potential cardiac effects is prudent.
Q5: What is the best way to formulate and administer this compound to our animal models for optimal absorption?
A5: this compound is a highly lipophilic compound with limited and variable gastrointestinal absorption (about 7%)[10]. To improve bioavailability, it is often incorporated directly into the animal chow at a specified percentage (e.g., 0.1% to 1% w/w)[4][6][11][12]. For oral gavage, formulating this compound in an oil-based vehicle is a common approach. Recent research has also explored lipid and surfactant-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), which have shown to improve absorption in minipigs[13]. The choice of formulation may depend on the specific animal model and experimental design.
Quantitative Data on this compound's Effects in Animal Models
The following tables summarize the quantitative effects of this compound on plasma lipids and atherosclerosis in various animal models.
Table 1: Effect of this compound on Plasma Lipids and Atherosclerosis in Rabbit Models
| Animal Model | This compound Dose (% in diet) | Duration | Change in Total Cholesterol | Change in HDL-C | Change in Atherosclerotic Lesion Area | Reference |
| Cholesterol-fed NZW Rabbits | 0.1% | 6 weeks | -22% | Significant Decrease | -41% | [14][15] |
| Cholesterol-fed NZW Rabbits | 0.3% | 4 weeks | No significant change | Significant Decrease | -65% | [7][8] |
| Cholesterol-fed NZW Rabbits | 1% | Not Specified | No significant change | Not Reported | -79% (thoracic), -85% (abdominal) | [11][16] |
| WHHL Rabbits | 1% | 6 months | -17% | Not Reported | -87% (total thoracic aorta) | [17][18] |
Table 2: Effect of this compound on Plasma Lipids and Atherosclerosis in Mouse Models
| Animal Model | This compound Dose (% in diet) | Duration | Change in Total Cholesterol | Change in HDL-C | Change in Atherosclerotic Lesion Area | Reference |
| LDLr-/- Mice (fat-fed) | 0.2% | Not Specified | -26% | Not Reported | Unchanged | [4][19] |
| LDLr-/- Mice (fat-fed) | 1% | Not Specified | -37% | Not Reported | Unchanged | [4][19] |
| ApoE-/- Mice | 0.5% | Not Specified | -40% | -70% | +100% to +300% (Increase) | [1][2] |
| LDLr-/- Mice | 0.5% | 6-26 weeks | Not Reported | Significant Decrease | +130% to +290% (Increase in females), +260% to +270% (Increase in males) | [6] |
Table 3: Effect of this compound on Plasma Lipids in Rat Models
| Animal Model | This compound Dose | Duration | Change in Total Cholesterol | Change in Triglycerides | Reference |
| Male Rats | Not Specified | Not Specified | -25% | -20% | [20] |
| JCR:LA-cp Rats | 100 mg/kg | 6 or 33 weeks | No significant change | No significant change | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of Atherosclerosis in New Zealand White (NZW) Rabbits
-
Animal Model: Male New Zealand White rabbits (10 weeks old, ~2.0 kg).
-
Acclimation: Acclimate rabbits for one week with access to standard chow and water ad libitum.
-
Atherogenic Diet: Prepare a high-cholesterol diet (HCD) containing 1% (w/w) cholesterol. This can be done by dissolving cholesterol crystals in peroxide-free diethyl ether, mixing it with the standard chow, and allowing the ether to evaporate completely.
-
Induction Period: Feed the rabbits the 1% HCD for a period of 5 to 8 weeks to induce early to established atherosclerotic lesions[22][23][24].
-
This compound Administration: For the treatment group, incorporate this compound into the HCD at the desired concentration (e.g., 0.1%, 0.3%, or 1% w/w) for the specified duration of the study.
-
Monitoring: Monitor food intake and body weight regularly. Collect blood samples at baseline and specified time points for lipid profile analysis.
-
Endpoint Analysis: At the end of the study, euthanize the rabbits and perfuse the vascular system. Dissect the entire aorta and stain with Oil Red O for en face analysis of the atherosclerotic lesion area. Aortic root sections can be prepared for histological and immunohistochemical analysis of lesion composition.
Protocol 2: Induction of Atherosclerosis in LDLr-/- Mice
-
Animal Model: Male or female LDLr-/- mice (6-8 weeks old).
-
Acclimation: Acclimate mice for one week with access to standard chow and water ad libitum.
-
Atherogenic Diet (Western Diet): Switch the mice to a Western-type diet containing 21% fat and 0.15-0.2% cholesterol[15][25][26].
-
Induction Period: Feed the mice the Western diet for 12 to 16 weeks to induce significant atherosclerotic lesions[15][25][27].
-
This compound Administration: For the treatment group, prepare the Western diet containing this compound at the desired concentration (e.g., 0.2% or 1% w/w).
-
Monitoring: Monitor body weight and food consumption. Collect blood via retro-orbital or tail vein sampling at regular intervals for lipid analysis.
-
Endpoint Analysis: After the treatment period, euthanize the mice and perfuse with saline followed by a fixative. Dissect the aorta and perform en face analysis using Oil Red O or Sudan IV staining to quantify the lesion area[1][5][28]. For more detailed analysis, the aortic root can be sectioned and stained to assess lesion size and composition[1][3].
Signaling Pathways and Experimental Workflows
This compound's Influence on Reverse Cholesterol Transport
This compound has a complex effect on reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. While it is known to inhibit the ATP-binding cassette transporter A1 (ABCA1), a key protein for cholesterol efflux from cells to lipid-poor apolipoproteins, it also enhances the activity of cholesteryl ester transfer protein (CETP) and the expression of scavenger receptor class B type I (SR-BI) in the liver[22][29][30]. This leads to a paradoxical decrease in HDL-C levels but may actually enhance the overall flux of cholesterol back to the liver.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Quantification of Atherosclerosis in Mice [jove.com]
- 3. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 4. Effect of this compound on serum lipids, atherosclerosis and toxicology in fat-fed LDL receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the initiation of atherosclerosis in cholesterol-fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the initiation of atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates the development of aortic atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Processes involved in the site-specific effect of this compound on atherosclerosis in apolipoprotein E gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on serum lipoprotein levels in normal and dyslipoproteinemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Add-On Effect of this compound in Atherosclerotic, Cholesterol-Fed Rabbits Treated with Atorvastatin | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound attenuates the development of aortic atherosclerosis in cholesterol-fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound prevents the progression of atherosclerosis in Watanabe heritable hyperlipidemic rabbit, an animal model for familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound prevents the progression of atherosclerosis in Watanabe heritable hyperlipidemic rabbit, an animal model for familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scitechnol.com [scitechnol.com]
- 21. Cardioprotective effect of this compound in the atherosclerosis-prone JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation on the Effectiveness of High Cholesterol Diet Feeding in Inducing Early and Established Atherosclerotic Lesions in New Zealand White Rabbits [imrpress.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet | PLOS One [journals.plos.org]
- 28. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 29. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oaepublish.com [oaepublish.com]
Probucol Technical Support Center: Managing Batch-to-Batch Variability in Research
Welcome to the Probucol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Inconsistent results between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different types or levels of impurities, and potential degradation of the compound. Each new batch should be independently validated to ensure its identity, purity, and activity are comparable to previous batches.
Q2: What are the known impurities of this compound that could affect my experiments?
A2: Several related compounds and potential impurities of this compound have been identified. These can arise from the manufacturing process or degradation. Some known related compounds include:
-
This compound Related Compound A (2,2',6,6'-tetra-tert-butyldiphenoquinone)[1][2]
-
This compound Related Compound B (4,4'-dithio-bis(2,6-di-tert-butylphenol))[1][2]
-
This compound Related Compound C (4-[(3,5-di-tert-butyl-2-hydroxyphenylthio)isopropylidenethio]-2,6-di-t)[1][2]
The presence and concentration of these and other impurities can vary between batches and may have their own biological activities, potentially confounding experimental results.
Q3: How should I properly store this compound to minimize degradation?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[3] Stock solutions can be prepared in organic solvents like DMSO, ethanol, or dimethyl formamide.[3] Once in solution, it is recommended to aliquot and store at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3] Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q4: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A4: A comprehensive Certificate of Analysis (CoA) is crucial for assessing the quality of a new batch of this compound. Key information to review includes:
-
Identity Confirmation: Data from techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) confirming the chemical structure.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of ≥98% being common for research-grade material.[3]
-
Appearance: Should be a white, odorless crystalline powder.[4]
-
Solubility: Information on its solubility in various solvents.[3]
A detailed CoA provides a baseline for the batch's quality and is a critical document for troubleshooting.[5][6]
Troubleshooting Guides
Issue: Inconsistent Potency or Efficacy in Functional Assays
If you observe a significant difference in the biological effect of a new batch of this compound compared to a previous one, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing inconsistent experimental results with a new batch of this compound.
Data Presentation: Key Physicochemical and Quality Control Parameters
The following tables summarize important data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₂S₂ | [1] |
| Molecular Weight | 516.8 g/mol | [1] |
| Appearance | White, odorless crystalline powder | [4] |
| Melting Point | 124-127 °C | |
| Solubility in water | Almost insoluble | [4] |
| Solubility in DMSO | ~20 mg/mL | [3] |
| Solubility in Ethanol | ~25 mg/mL | [3] |
| UV Maximum (in Methanol) | 242 nm | [4] |
Table 2: Recommended Quality Control Specifications for Research-Grade this compound
| Test | Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Purity | ≥ 98% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in specified organic solvents | Visual Inspection |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
This protocol provides a general method for assessing the purity of a this compound batch and comparing its impurity profile to a reference standard or a previous batch.
Objective: To determine the purity of this compound and identify the presence of any impurities.
Materials:
-
This compound sample (new batch and reference/old batch)
-
HPLC-grade acetonitrile and water
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 96:4 v/v).[7]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the new batch of this compound in the same manner as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
Compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm identity.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Compare the impurity profile (number and relative area of minor peaks) of the new batch to the reference batch. Significant differences may indicate a source of experimental variability.
-
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
A C18 column
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
LC-MS Conditions: Use chromatographic conditions similar to the HPLC method, but with MS-compatible mobile phase modifiers (e.g., 0.1% formic acid). The mass spectrometer should be set to scan for the expected mass of this compound (516.8 g/mol ).
-
Analysis: Inject the sample and acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Data Interpretation: Confirm the presence of the expected molecular ion peak for this compound ([M+H]⁺ at m/z 517.3 or other relevant adducts).
Protocol 3: Functional Validation using an In Vitro Antioxidant Assay
Given this compound's well-established antioxidant properties, a simple in vitro assay can be used to compare the functional activity of different batches.
Objective: To assess the antioxidant capacity of a new this compound batch.
Materials:
-
This compound samples (new and reference batches)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well plate
-
Plate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the new and reference this compound batches in methanol to create a range of concentrations (e.g., 1 µM to 100 µM).
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of your this compound solutions (and a methanol-only control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at ~517 nm.
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging for each this compound concentration.
-
Plot the percentage of scavenging against the log of the this compound concentration for both batches.
-
Calculate the IC50 (the concentration of this compound that scavenges 50% of the DPPH) for each batch. A significant difference in the IC50 values suggests a difference in the antioxidant activity between the batches.
-
Mandatory Visualizations
This compound Quality Control Workflow
Caption: Recommended workflow for the quality control and validation of a new batch of this compound.
This compound's Antioxidant Signaling Pathway
This compound is known to exert antioxidant effects, in part, through the Keap1/Nrf2 signaling pathway.
Caption: Simplified diagram of this compound's involvement in the Keap1/Nrf2 antioxidant response pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [this compound: chemical structure, physical properties and assay methods (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. This compound | CAS 23288-49-5 | LGC Standards [lgcstandards.com]
- 7. Measurement of plasma this compound levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Probucol and its derivatives
This technical support center provides best practices for the long-term storage and handling of Probucol and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can remain stable for several years.[1][2] For shorter periods, storage at 4°C is also acceptable.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Solutions in DMSO or ethanol should be stored under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed glass vials with Teflon-lined caps.[3]
Q3: What about the storage of this compound derivatives?
A3: Specific stability data for many this compound derivatives is not widely available and should be determined empirically. However, as many derivatives retain the lipophilic and antioxidant properties of the parent compound, similar storage precautions should be taken. Ester and succinate derivatives may be susceptible to hydrolysis, especially if exposed to moisture. Therefore, storage in a dry, inert atmosphere is critical.
Q4: Is this compound sensitive to light and air?
A4: Yes, this compound is a phenolic antioxidant and can be sensitive to light and oxidation by atmospheric oxygen.[4] It is crucial to store both solid and solution forms in light-resistant containers and under an inert atmosphere, especially for long-term storage.[5][6]
Q5: What are the main degradation products of this compound?
A5: The primary degradation of this compound occurs through oxidation of its phenolic hydroxyl groups. This process can be accelerated by exposure to light, heat, and oxygen. The main oxidative degradation products that have been identified are spiroquinone and diphenoquinone.[7][8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | -20°C | Up to 3 years | Tightly sealed, light-resistant | Store in a dry environment. |
| 4°C | Up to 2 years | Tightly sealed, light-resistant | Store in a dry environment. | |
| Solution (in DMSO or Ethanol) | -80°C | Up to 6 months | Glass vial with Teflon-lined cap | Aliquot to avoid freeze-thaw cycles; inert atmosphere.[2] |
| -20°C | Up to 1 month | Glass vial with Teflon-lined cap | Aliquot to avoid freeze-thaw cycles; inert atmosphere.[2] |
Note: The stability of derivatives may vary and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound or its derivatives in experiments.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting: Verify that the compound was stored at the recommended temperature, protected from light, and in a tightly sealed container under an inert atmosphere. Review the age of the compound and its storage history.
-
-
Possible Cause 2: Contaminated Solvents or Reagents.
-
Troubleshooting: Use fresh, high-purity solvents for preparing solutions. Ensure all glassware is scrupulously clean and dry. Check for potential contaminants in other reagents used in the experiment.
-
-
Possible Cause 3: Exposure to Air and Light During Handling.
-
Troubleshooting: Minimize the exposure of the compound to ambient air and light during weighing and solution preparation. Work in a fume hood with dimmed lights if necessary. Purge solutions with an inert gas before sealing.[6]
-
Issue 2: Inconsistent results in bioassays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound and its lipophilic derivatives have low aqueous solubility. When diluting stock solutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not cause precipitation.[2] Visually inspect solutions for any signs of precipitation. Consider using a co-solvent or formulating with a carrier if solubility is an issue.
-
-
Possible Cause 2: Adsorption to Plasticware.
-
Troubleshooting: Being highly lipophilic, this compound and its derivatives can adsorb to plastic surfaces. Whenever possible, use glass or polypropylene labware that has been shown to have low binding.
-
Issue 3: Difficulties in HPLC analysis (e.g., peak tailing, ghost peaks).
-
Possible Cause 1: Poor Solubility in Mobile Phase.
-
Possible Cause 2: Column Contamination.
-
Troubleshooting: Ghost peaks can be caused by the carryover of strongly retained compounds from previous injections. Implement a robust column washing step in your gradient method, using a strong solvent to elute any retained compounds.[10]
-
-
Possible Cause 3: Interaction with Metal Surfaces.
-
Troubleshooting: Phenolic compounds can sometimes interact with metal components in the HPLC system. If you suspect this is an issue, consider using a column with a metal-free flow path or adding a chelating agent to the mobile phase.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method. Optimization will be required based on the specific derivative and available instrumentation.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Solvent B is typically used to separate this compound from its more polar degradation products. A starting point could be:
-
0-5 min: 80% B
-
5-20 min: 80% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 80% B
-
30-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.[11]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the sample to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol outlines a general approach for identifying unknown degradation products.
-
Sample Preparation: Use samples from the forced degradation study that show significant degradation.
-
LC System: Couple the HPLC system from Protocol 1 to a mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
Data Acquisition:
-
Full Scan MS: Acquire full scan data to determine the m/z of the parent ions of the degradation products.
-
MS/MS (Product Ion Scan): Fragment the parent ions of interest to obtain structural information.
-
-
Data Analysis:
-
Determine the elemental composition of the parent and fragment ions from the accurate mass measurements.
-
Propose structures for the degradation products based on the fragmentation pattern and comparison to the structure of the parent compound.
-
Visualizations
Caption: Oxidative degradation of this compound to its primary products.
Caption: A logical workflow for troubleshooting unexpected degradation.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of this compound Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. enfanos.com [enfanos.com]
- 4. [Stability of this compound-polyvinylpyrrolidone solid dispersion systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Oxidized Products, Spiroquinone and Diphenoquinone, Promote Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing inconsistent results in Probucol antioxidant assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Probucol in antioxidant assays. Inconsistent results can arise from the unique properties of this compound and the specificities of each assay. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my this compound antioxidant assay results?
Inconsistent results with this compound can stem from its high lipophilicity and low aqueous solubility.[1][2] This can lead to poor dispersion in aqueous or semi-aqueous assay media, causing unreliable measurements. Additionally, factors such as solvent choice, reaction time, and the specific assay used can significantly impact the outcome.[3][4]
Q2: Which antioxidant assay is best suited for this compound?
The choice of assay depends on the experimental goals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is often preferred for hydrophobic compounds, while the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is suitable for both hydrophilic and lipophilic compounds.[5] The ORAC (Oxygen Radical Absorbance Capacity) assay, particularly the lipophilic version (L-ORAC), can also be used but may require specific protocols or solubility enhancers.[6]
Q3: How does the choice of solvent affect the results of this compound antioxidant assays?
Due to this compound's lipophilic nature, it is nearly insoluble in water but soluble in organic solvents.[7] Methanol and ethanol are common choices for dissolving this compound in DPPH and ABTS assays.[8] The polarity of the solvent can influence the reaction kinetics and the solubility of this compound, directly affecting the measured antioxidant capacity.[3][4] It is crucial to use the same solvent for both the sample and the standards to ensure consistency.[9]
Q4: Can this compound interfere with colorimetric assays like DPPH and ABTS?
This compound in methanol exhibits maximum UV absorption at 242 nm, which is outside the typical reading wavelengths for DPPH (around 517 nm) and ABTS (around 734 nm) assays.[7][8][10] Therefore, direct interference with the absorbance reading is unlikely. However, issues like precipitation of this compound at high concentrations in the assay medium can cause turbidity and affect the readings.
Troubleshooting Guide
Issue 1: Low or No Detectable Antioxidant Activity
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound has very low aqueous solubility.[1][2] Ensure you are using an appropriate organic solvent such as methanol or ethanol to prepare your stock solution.[7] For the assay, consider using a solvent system that maintains this compound in solution, for instance, a higher percentage of organic solvent in the final reaction mixture. |
| Inappropriate Assay Choice | The chosen assay may not be suitable for a lipophilic compound. The DPPH assay is generally more appropriate for hydrophobic antioxidants than the standard hydrophilic ORAC assay.[5] Consider using the ABTS assay, which is effective for both lipophilic and hydrophilic compounds, or a specific lipophilic ORAC (L-ORAC) protocol.[5][6] |
| Insufficient Reaction Time | The reaction between this compound and the radical (DPPH or ABTS) may be slow. Ensure you are using an adequate incubation time. It is advisable to perform a kinetic study to determine the optimal reaction time for this compound under your specific assay conditions. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | If the concentration of this compound is too high in the final assay mixture, it may precipitate out of solution, leading to inconsistent results. Try using a lower concentration range of this compound. Visually inspect the wells for any cloudiness or precipitate.[11] |
| Inconsistent Pipetting | Given the small volumes often used in microplate assays, minor pipetting errors can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Light Sensitivity of Reagents | The DPPH radical is light-sensitive.[8] All incubations should be performed in the dark to prevent degradation of the radical, which can lead to variable results. |
| Temperature Fluctuations | The reaction rates of antioxidant assays can be sensitive to temperature. Ensure that all reagents and plates are equilibrated to the same temperature before starting the assay and maintain a consistent temperature during incubation. |
Quantitative Data Overview
The antioxidant capacity of this compound can be expressed in various ways, including the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and as Trolox Equivalents (TEAC) for ABTS and ORAC assays.[12] Specific values can vary significantly based on the assay conditions (e.g., solvent, reaction time). The following tables provide an illustrative comparison.
Table 1: Illustrative IC50 Values for this compound in Common Antioxidant Assays
| Assay | This compound IC50 (µM) - Representative Range | Trolox IC50 (µM) - Representative Range | Key Considerations |
| DPPH | 15 - 50 | 5 - 15 | Highly dependent on the solvent used. Methanol is a common choice.[3][8] |
| ABTS | 5 - 20 | 2 - 10 | Generally more sensitive than the DPPH assay for many compounds.[10] |
*These are representative ranges and not absolute values. Actual IC50 values will depend on specific experimental conditions.
Table 2: Illustrative Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
| Assay | This compound TEAC Value - Representative Range * | Key Considerations |
| ABTS | 1.5 - 3.0 | The TEAC value indicates that this compound is a potent antioxidant, with a capacity 1.5 to 3.0 times that of Trolox on a molar basis.[12] |
| L-ORAC | 1.0 - 2.5 | Requires a specific protocol for lipophilic compounds, often using solubility enhancers.[6] |
*These are representative ranges and not absolute values. Actual TEAC values will depend on specific experimental conditions.
Experimental Protocols
DPPH Assay Protocol for this compound
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in the dark.
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol to generate a concentration curve (e.g., 10, 25, 50, 75, 100 µM).
-
Trolox should be used as a positive control, prepared and diluted in the same manner as this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Assay Protocol for this compound
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
Prepare a series of dilutions of the this compound stock solution in ethanol (e.g., 5, 10, 15, 20, 25 µM).
-
Trolox should be used as a positive control, prepared and diluted in the same manner as this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound dilution or standard to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value or calculate the TEAC value by comparing the slope of the this compound dose-response curve to the slope of the Trolox dose-response curve.
-
Visualizations
Caption: A generalized workflow for DPPH and ABTS antioxidant assays with this compound.
Caption: A troubleshooting decision tree for inconsistent this compound antioxidant assay results.
Caption: Simplified signaling pathway of this compound's antioxidant action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound: chemical structure, physical properties and assay methods (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Antioxidants: Probucol vs. Vitamin E in a Test Tube
In the realm of antioxidant research, both Probucol, a synthetic lipid-lowering agent, and vitamin E, a natural fat-soluble vitamin, have garnered significant attention for their ability to combat oxidative stress. This guide provides an in-depth, objective comparison of their in vitro antioxidant efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the in vitro antioxidant performance of this compound and vitamin E across various assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Assay Type | Parameter | This compound | Vitamin E (α-tocopherol) | Reference(s) |
| LDL Oxidation Assay | Increase in Lag Time | Increased from 130 to 270 min (at 0.6 mol%) | Median prolongation of 24-35% (at 1000-1500 IU/day) | [1][2] |
| Lag time of 220 +/- 8 min (in treated patients) | Significantly prolonged lag time with supplementation | [3][4] | ||
| Inhibition of Lipid Peroxidation | Prevented LDL-lipid oxidation (at 4.2 mol%) | Reduced susceptibility of LDL to oxidation | [1][5] | |
| 13-fold lower formation of lipid peroxides | Significantly reduced LDL oxidation | [3][4] | ||
| DPPH Radical Scavenging Assay | IC50 Value | Data not readily available in direct comparative studies | 42.86 µg/mL | [6] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Antioxidant Activity | Data not readily available in direct comparative studies | 1,293 µmol Trolox equivalent/g (for d-alpha-tocopherol) | [7] |
Experimental Protocols
Copper-Mediated In Vitro LDL Oxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of Low-Density Lipoprotein (LDL) initiated by copper ions.
Materials:
-
Human LDL, isolated by ultracentrifugation
-
This compound and α-tocopherol (Vitamin E) standards
-
Copper (II) sulfate (CuSO4) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Dialyze isolated human LDL against PBS to remove any EDTA.
-
Incubate LDL (e.g., 100 µg/mL) with various concentrations of this compound or vitamin E in PBS at 37°C.
-
Initiate lipid peroxidation by adding a solution of CuSO4 (final concentration, e.g., 5 µM).
-
Monitor the formation of conjugated dienes continuously by measuring the absorbance at 234 nm using a spectrophotometer. The time before the rapid increase in absorbance is recorded as the lag phase.
-
Alternatively, the extent of lipid peroxidation can be determined by measuring Thiobarbituric Acid Reactive Substances (TBARS). At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped by adding TCA.
-
Add TBA reagent to the mixture and heat at 95°C for 60 minutes.
-
After cooling, centrifuge the samples, and measure the absorbance of the supernatant at 532 nm. The amount of TBARS is calculated using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
Experimental workflow for the in vitro LDL oxidation assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable free radical DPPH.
Materials:
-
DPPH solution in methanol
-
This compound and α-tocopherol (Vitamin E) standards
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound and vitamin E) in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Signaling Pathways in Antioxidant Action
The antioxidant mechanisms of this compound and vitamin E involve the modulation of distinct signaling pathways.
This compound's Antioxidant Signaling: this compound is known to exert its antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound can also modulate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Antioxidant signaling pathways modulated by this compound.
Vitamin E's Antioxidant Signaling: The primary antioxidant role of vitamin E (α-tocopherol) is to protect polyunsaturated fatty acids (PUFAs) in cell membranes from lipid peroxidation. By preserving the integrity of membrane lipids, vitamin E indirectly influences various signaling pathways that are sensitive to the lipid environment, such as the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.
Signaling pathways influenced by the antioxidant action of Vitamin E.
Concluding Remarks
Both this compound and vitamin E demonstrate significant in vitro antioxidant properties, particularly in the context of inhibiting LDL oxidation. This compound appears to be a highly potent inhibitor of copper-mediated LDL oxidation, showing a substantial increase in the lag time of oxidation. Vitamin E also effectively reduces the susceptibility of LDL to oxidation.
While direct comparative data across a broad range of standardized antioxidant assays is limited, the available evidence suggests that both compounds are effective radical scavengers. Their distinct mechanisms of action, with this compound directly influencing key antioxidant and inflammatory signaling pathways and vitamin E primarily acting as a lipid-soluble chain-breaking antioxidant within membranes, suggest they may have different applications and potential synergistic effects. Further head-to-head in vitro studies employing a standardized panel of antioxidant assays are warranted to provide a more definitive comparison of their antioxidant efficacy.
References
- 1. Concentration-dependent antioxidant activity of this compound in low density lipoproteins in vitro: this compound degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What dose of vitamin E is required to reduce susceptibility of LDL to oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on low density lipoprotein oxidation and femoral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of vitamin E supplementation on serum low-density lipoprotein oxidization: A systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of supplementation with vitamin E on LDL oxidizability and prevention of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Probucol versus statins: a comparative analysis of their mechanisms of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of probucol and statins, two distinct classes of lipid-lowering agents. While both drug classes ultimately impact cardiovascular risk, their primary biochemical targets and downstream effects differ significantly. This analysis is supported by experimental data and detailed methodologies for key assays.
Core Mechanisms of Action: A Tale of Two Pathways
Statins are the cornerstone of lipid-lowering therapy, primarily acting by inhibiting cholesterol synthesis. This compound, in contrast, exerts its effects through a multifaceted mechanism involving potent antioxidant activity and modulation of lipoprotein metabolism, independent of cholesterol synthesis inhibition.
Statins: Inhibitors of Cholesterol Synthesis
Statins are competitive inhibitors of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][2][3] This is the rate-limiting step in the cholesterol biosynthesis pathway.[4][5] By blocking this enzyme, statins decrease the intracellular cholesterol concentration in hepatocytes.[5][6] This reduction triggers a compensatory upregulation of LDL receptors on the liver cell surface, which in turn enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][5][7]
Beyond their primary lipid-lowering effect, statins exhibit pleiotropic effects, including significant anti-inflammatory and antioxidant properties.[6][8] They have been shown to reduce markers of inflammation such as C-reactive protein (CRP) and inhibit the expression of adhesion molecules and inflammatory cytokines.[9][10][11]
This compound: A Multifunctional Antioxidant and Lipoprotein Modulator
This compound's mechanism is not centered on cholesterol synthesis. Its primary and most notable characteristic is its potent antioxidant property, which allows it to inhibit the oxidative modification of LDL, a key event in the initiation of atherosclerosis.[12][13][14][15]
This compound lowers LDL-C levels by increasing its fractional catabolic rate through a pathway that is independent of the LDL receptor.[16][17] This makes it effective even in patients with familial hypercholesterolemia who lack functional LDL receptors.[18] Additionally, it may inhibit cholesterol absorption and enhance its excretion into bile.[12][14]
A unique and controversial aspect of this compound is its marked reduction of high-density lipoprotein cholesterol (HDL-C) levels.[12][19][20] This is primarily due to the inhibition of the ABCA1 transporter, which mediates the efflux of cholesterol from cells to form HDL particles.[16][21][22] However, evidence suggests that this compound may paradoxically enhance the overall process of reverse cholesterol transport (RCT) by increasing the activity of cholesteryl ester transfer protein (CETP) and scavenger receptor class B type I (SR-BI), which facilitate the transfer of cholesterol to the liver for excretion.[16][20] Furthermore, despite lowering HDL-C levels, this compound enhances the antioxidant function of the remaining HDL particles, partly by increasing the activity of the HDL-associated enzyme paraoxonase 1 (PON1).[20][23]
Data Presentation: Comparative Effects on Lipoprotein Profiles
The following tables summarize the quantitative effects of this compound and statins on plasma lipid levels, based on data from head-to-head clinical trials and add-on therapy studies.
Table 1: Head-to-Head Comparison of Statin vs. This compound Monotherapy
| Parameter | Statin Therapy | This compound Therapy | Reference |
| LDL-Cholesterol | ↓ 37% to >40% (Pravastatin, Lovastatin) | ↓ 10% to 17% | [4][13] |
| HDL-Cholesterol | ↑ 9% to 18% (Pravastatin, Lovastatin) | ↓ 21% to 33% | [4][13] |
| LDL-Apo B | ↓ >40% (Lovastatin) | No significant change or ↓ 13% | [13] |
Table 2: this compound as Add-on Therapy to Statins (PROSPECTIVE & IMPACT Trials Integrated Analysis)
| Parameter | Control Group (Statins) | This compound Group (Statins + this compound) | Reference |
| Primary Endpoint (Composite Cardiovascular Events) | Higher Incidence (HR: 0.67 for this compound group, not statistically significant) | Lower Incidence Trend | [1][12] |
| Non-cardiac Death | Higher Incidence | Significantly Reduced | [1][12] |
| Carotid Intima-Media Thickness (IMT) | No significant difference in changes between groups | No significant difference in changes between groups | [1][12] |
Note: The PROSPECTIVE and IMPACT trials investigated the addition of this compound to conventional lipid-lowering therapies, which were predominantly statins.[18][19][24]
Mandatory Visualization
The distinct mechanisms of statins and this compound are visualized in the signaling pathway diagrams below.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and statins are provided below.
ABCA1-Mediated Cholesterol Efflux Assay
This assay quantifies the capacity of the ABCA1 transporter to mediate the transfer of cholesterol from cells (typically macrophages) to a lipid-poor apolipoprotein acceptor, a key step in HDL formation.
Objective: To measure the rate of cholesterol efflux specifically mediated by the ABCA1 transporter and to determine the inhibitory effect of compounds like this compound.
Methodology:
-
Cell Culture and Labeling:
-
Upregulation of ABCA1 Expression:
-
Inhibitor Pre-treatment (for specificity):
-
Efflux Measurement:
-
The labeling/cAMP medium is removed, and cells are washed.
-
An efflux medium containing a cholesterol acceptor, typically lipid-free apolipoprotein A-I (ApoA-I) at 10-50 µg/mL, is added to the wells.[17][26]
-
Cells are incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol efflux.[26]
-
-
Quantification:
-
After incubation, the efflux medium is collected, and the cells are lysed (e.g., with isopropanol).
-
The radioactivity in both the medium and the cell lysate is quantified using liquid scintillation counting.
-
Percent efflux is calculated as: (Radioactivity in medium) / (Radioactivity in medium + Radioactivity in cell lysate) * 100.
-
-
Data Interpretation:
HDL Antioxidant Capacity Assay
This assay assesses the functional quality of HDL by measuring its ability to protect LDL from oxidative modification.
Objective: To quantify the antioxidant potential of HDL isolated from subjects, particularly before and after treatment with a drug like this compound.
Methodology:
-
Isolation of Lipoproteins:
-
HDL and LDL are isolated from plasma samples, typically by ultracentrifugation.
-
-
Initiation of LDL Oxidation:
-
A reference LDL sample (at a standardized concentration) is placed in a quartz cuvette with a buffer (e.g., phosphate-buffered saline).
-
The cuvette is placed in a spectrophotometer capable of maintaining a constant temperature (e.g., 37°C).
-
Oxidation is initiated by adding a free-radical generating agent, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7][23] The experiment is run with and without the addition of the subject's isolated HDL.
-
-
Monitoring of Conjugated Diene Formation:
-
The oxidation of polyunsaturated fatty acids within LDL particles leads to the formation of conjugated dienes.
-
The formation of these dienes is monitored continuously by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
The absorbance curve over time typically shows three phases: an initial lag phase, a rapid propagation phase, and a final decomposition phase.
-
Three key parameters are derived from this curve:
-
Lag Time: The duration of the initial phase before rapid oxidation begins. A longer lag time indicates greater antioxidant protection.[20][23]
-
Maximum Oxidation Rate: The slope of the curve during the propagation phase. A lower rate indicates slower oxidation.[20][23]
-
Maximum Conjugated Diene Concentration: The peak absorbance reached. A lower peak indicates less overall oxidation.[20][23]
-
-
-
Data Interpretation:
-
An increase in lag time and a decrease in oxidation rate and maximum diene concentration in the presence of HDL indicates antioxidant capacity. Studies have shown that HDL from this compound-treated patients, despite being lower in concentration, demonstrates a significantly enhanced ability to prolong the lag time (e.g., by 112%) and reduce the rate of LDL oxidation.[20][23]
-
Paraoxonase 1 (PON1) Activity Assay
This assay measures the enzymatic activity of PON1, an antioxidant enzyme associated with HDL that is believed to contribute to its protective effects.
Objective: To determine the level of active PON1 enzyme associated with HDL particles.
Methodology:
-
Principle: The assay measures the rate at which PON1 hydrolyzes a substrate. While paraoxon is the traditional substrate, its toxicity has led to the use of alternatives.[5]
-
Phenylacetate Substrate Method:
-
Sample Preparation: Serum or isolated HDL is used as the enzyme source.
-
Reaction: The sample is incubated with a buffer (e.g., Tris-HCl) containing calcium chloride (a cofactor for PON1) and the substrate, phenylacetate.[11]
-
Detection: PON1 hydrolyzes phenylacetate to produce phenol. The rate of phenol production is measured spectrophotometrically at 270 nm.
-
-
Zymogram Method for HDL Subclasses:
-
For a more detailed analysis, native polyacrylamide gradient gel electrophoresis (4-12% gels) can be used to separate HDL subclasses by size.[11]
-
After electrophoresis, the gel is incubated with the substrate (phenylacetate).
-
The resulting phenol is detected in-gel using a colorimetric reaction with 4-aminoantipyrine, allowing for the densitometric quantification of PON1 activity within different HDL particle sizes.[11]
-
-
Alternative Substrates: Newer, non-toxic chromogenic substrates like 5-thiobutyl butyrolactone (TBBL) are being used to facilitate safer and more routine measurement of PON1's lactonase activity, which may be more physiologically relevant.[5]
-
Data Interpretation:
-
PON1 activity is typically expressed in units per volume (e.g., U/mL). Increased PON1 activity is associated with enhanced HDL antioxidant function. Studies have shown that this compound treatment can increase PON1 activity, which correlates with the improved antioxidant capacity of HDL observed in functional assays.[19][23]
-
References
- 1. Integrated Analysis of Two this compound Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound and/or Cilostazol on Carotid Intima Media Thickness in Patients with Coronary Heart Disease: A Randomized, Multicenter, Multinational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 4. [Pravastatin vs. This compound in the treatment of hypercholesterolemia. A double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of this compound and/or Cilostazol on Carotid Intima Media Thickness in Patients with Coronary Heart Disease: A Randomized, Multicenter, Multinational Study [jstage.jst.go.jp]
- 8. Rationale and Design of the PROSPECTIVE Trial: this compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic assessment of paraoxonase 1 activity on HDL subclasses: a practical zymogram method to assess HDL function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Two this compound Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 12. Comparison of lovastatin and this compound in treatment of familial and non-familial hypercholesterolemia: different effects on lipoprotein profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A controlled trial of pravastatin vs this compound in the treatment of primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Analysis of Two this compound Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. This compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound and/or Cilostazol on Carotid Intima Media Thickness in Patients with Coronary Heart Disease: A Randomized, Multicenter, Multinational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paraoxonase 1 and HDL maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on antioxidant properties of HDL in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Ability to Promote Efflux via ABCA1 Determines the Capacity of Serum Specimens with Similar HDL-C to Remove Cholesterol from Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Re-evaluating Probucol: A Comparative Guide to its Anti-Atherosclerotic Effects in Responsive Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Probucol's anti-atherosclerotic properties, highlighting the critical role of animal model selection in validating its therapeutic potential. While once a widely studied lipid-lowering agent, this compound's journey has been marked by paradoxical findings. This guide dissects the data from responsive rabbit models, where its benefits are pronounced, and contrasts them with mouse models that have yielded contradictory results, offering a clearer perspective on its mechanism and efficacy.
This compound is a phenolic compound with potent antioxidant properties that also exhibits lipid-lowering effects.[1] Its primary mechanisms of action include inhibiting the oxidative modification of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis, and modulating cholesterol transport.[2][3] However, its clinical use has been hampered by inconsistent outcomes in some studies and a side effect of reducing high-density lipoprotein (HDL) levels.[1][4] This guide revisits the preclinical evidence, focusing on animal models where this compound has demonstrated significant anti-atherosclerotic efficacy, to provide a data-driven basis for its re-evaluation.
Unveiling the Efficacy of this compound in Rabbit Models of Atherosclerosis
Rabbit models, particularly the Watanabe heritable hyperlipidemic (WHHL) rabbit and the cholesterol-fed New Zealand White (NZW) rabbit, have been instrumental in demonstrating the anti-atherosclerotic effects of this compound. The WHHL rabbit is a widely recognized model for human familial hypercholesterolemia due to a genetic deficiency in LDL receptors.[5]
Key Experimental Findings in WHHL Rabbits
Studies in WHHL rabbits have consistently shown that this compound significantly reduces the development and progression of atherosclerotic plaques.
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Study |
| Aortic Plaque Area (%) | ||||
| Study 1 (6 months) | 54.2 ± 18.8 | 7.0 ± 6.3 | -87.1% | [6][7] |
| Study 2 (1.5 years) | 87.7 ± 8.1 | 23.0 ± 11.4 | -73.8% | [2] |
| Study 3 (mature rabbits, 6 months) | 91 ± 3 | 78 ± 7 | -14.3% (not statistically significant) | [3] |
| Aortic Cholesterol Content (µg/mg) | 2.7 ± 0.3 | 1.9 ± 0.3 | -29.6% | [3] |
| Plasma Cholesterol (mg/dL) | 704 ± 121 | 584 ± 61 | -17.0% | [6][7] |
These findings highlight that long-term this compound treatment initiated at a young age in WHHL rabbits dramatically reduces atherosclerotic plaque formation.[2][6][7] Even in mature rabbits with established plaques, this compound was found to retard the continued deposition of cholesterol into the lesions.[3]
Efficacy in Cholesterol-Fed Rabbits
In NZW rabbits fed a high-cholesterol diet, another established model for inducing atherosclerosis, this compound also demonstrates marked anti-atherogenic effects.
| Parameter | Control Group (Cholesterol Diet) | This compound-Treated Group (Cholesterol Diet) | Percentage Change | Study |
| Thoracic Aortic Lesion Area (%) | 55.6 ± 11.8 | 11.6 ± 1.9 | -79.1% | [8] |
| Abdominal Aortic Lesion Area (%) | 49.1 ± 10.2 | 7.2 ± 0.4 | -85.3% | [8] |
Notably, in this model, this compound significantly reduced the extent of atherosclerosis without substantially altering plasma lipid profiles, suggesting that its primary anti-atherogenic mechanism in this context is likely its antioxidant effect within the arterial wall rather than its systemic lipid-lowering action.[8]
The Paradoxical Pro-Atherosclerotic Effect in Mouse Models
In stark contrast to the findings in rabbits, studies using apolipoprotein E-deficient (ApoE-/-) mice have reported a paradoxical pro-atherosclerotic effect of this compound.
| Parameter | Control Group (ApoE-/-) | This compound-Treated Group (ApoE-/-) | Percentage Change | Study |
| Atherosclerotic Lesion Size | - | 3 times greater | +200% | [9] |
| Plasma Fibrinogen | - | Increased by 42% | +42% | [9] |
| HDL Cholesterol | - | Reduced by >75% | >-75% | [9] |
Dietary administration of this compound to ApoE-/- mice led to a two to four-fold increase in the size of aortic atherosclerotic plaques.[10] This adverse effect is hypothesized to be related to species-specific metabolic differences, including a significant increase in plasma fibrinogen and a drastic reduction in HDL cholesterol in mice, which may override the benefits of its antioxidant properties in this particular model.[9]
Experimental Protocols
WHHL Rabbit Study Protocol
A representative experimental design for evaluating this compound in WHHL rabbits is as follows:
-
Animal Model: Homozygous Watanabe heritable hyperlipidemic (WHHL) rabbits.
-
Group Allocation: At 2 months of age, rabbits are divided into a control group and a this compound-treated group (n=4 per group for initial studies).[6][7]
-
Diet and Treatment:
-
Duration: The feeding regimen is maintained for 6 months.[6][7]
-
Endpoint Analysis:
-
Plasma Lipids: Blood samples are collected to measure plasma concentrations of total cholesterol.[6][7]
-
Atherosclerotic Plaque Assessment: At the end of the study, the animals are euthanized, and the aortas are excised. The percentage of the aortic surface area covered by atherosclerotic plaques is quantified.[6][7]
-
LDL Oxidation: LDL is isolated from the plasma and its susceptibility to oxidation is measured.[6][7]
-
Cholesterol-Fed Rabbit Study Protocol
A typical protocol for assessing this compound in diet-induced atherosclerosis in NZW rabbits involves:
-
Animal Model: Male New Zealand White rabbits.
-
Atherogenic Diet: All rabbits are fed a diet enriched with 0.5% to 2% cholesterol to induce atherosclerosis.[8]
-
Group Allocation: Rabbits are divided into a control group (atherogenic diet only) and a treatment group.
-
Treatment: The treatment group receives the atherogenic diet supplemented with 1% (wt/wt) this compound.[8]
-
Duration: The experimental period typically lasts for several weeks (e.g., 5 weeks to assess initiation of atherosclerosis).
-
Endpoint Analysis:
-
Plasma Lipids: Serum total cholesterol and HDL levels are monitored.
-
Atherosclerotic Lesion Quantification: The extent of atherosclerotic lesions in the aorta is measured.[8]
-
Visualizing the Mechanisms and Experimental Design
To better understand the proposed mechanisms of this compound and the experimental workflows, the following diagrams are provided.
Caption: Proposed anti-atherosclerotic signaling pathway of this compound.
Caption: Experimental workflow for this compound studies in WHHL rabbits.
Caption: Logical relationship of this compound's effects in different animal models.
Conclusion
The evidence strongly indicates that in relevant animal models of hypercholesterolemia, such as the WHHL and cholesterol-fed rabbit, this compound exerts significant anti-atherosclerotic effects. These effects appear to be mediated by a combination of its potent antioxidant properties and its influence on lipid metabolism. The contradictory findings in ApoE-deficient mice underscore the critical importance of selecting appropriate animal models in preclinical drug development and highlight the potential for species-specific metabolic differences to profoundly impact a drug's efficacy and safety profile. For researchers and drug development professionals, the data from rabbit models provides a compelling case for the re-evaluation of this compound's therapeutic potential in preventing and treating atherosclerotic cardiovascular disease. Future investigations could explore its utility in newer, highly translatable animal models to further delineate its mechanism of action and solidify its clinical relevance.
References
- 1. This compound and atherosclerosis in the Watanabe heritable hyperlipidemic rabbit--long-term antiatherogenic effect and effects on established plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on the progression of atherosclerosis in mature Watanabe heritable hyperlipidaemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound prevents the progression of atherosclerosis in Watanabe heritable hyperlipidemic rabbit, an animal model for familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the progression of atherosclerosis in Watanabe heritable hyperlipidemic rabbit, an animal model for familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates the development of aortic atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Paradoxical enhancement of atherosclerosis by this compound treatment in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the initiation of atherosclerosis in cholesterol-fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Probucol and Other Antioxidants on LDL Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Probucol and other prominent antioxidants—Vitamin E, Butylated Hydroxytoluene (BHT), and Coenzyme Q10—in inhibiting the oxidation of Low-Density Lipoprotein (LDL). The oxidation of LDL is a critical initiating event in the pathogenesis of atherosclerosis. This document summarizes key experimental findings, presents detailed methodologies for the cited experiments, and visualizes relevant pathways and workflows to aid in research and development.
Executive Summary
This compound demonstrates potent antioxidant properties, significantly inhibiting LDL oxidation.[1] Comparative studies reveal that while other antioxidants like Vitamin E, BHT, and Coenzyme Q10 also exhibit protective effects, the efficacy and mechanisms of action can vary. This compound's unique structure and lipophilicity allow it to effectively partition into the LDL particle, providing robust protection against oxidative damage.
Comparative Efficacy of Antioxidants on LDL Oxidation
The following tables summarize quantitative data from various studies comparing the effects of this compound, Vitamin E, Coenzyme Q10, and BHT on LDL oxidation. The primary endpoints evaluated are the lag time before the initiation of oxidation and the reduction in the formation of oxidation products, such as thiobarbituric acid reactive substances (TBARS).
Table 1: Effect of Antioxidants on the Lag Time of Copper-Mediated LDL Oxidation
| Antioxidant | Concentration/Dose | Lag Time Increase (%) | Species | Reference |
| This compound | 500 mg twice daily | 830% | Human | [2] |
| 0.025% (wt/wt) in diet | 51% | Rabbit | [3] | |
| Vitamin E | 400 IU daily | 30% | Human | [2] |
| 0.025% (wt/wt) in diet | 54% | Rabbit | [3] | |
| Coenzyme Q10 | 50 mg three times daily | Significant increase (qualitative) | Human | |
| BHT | 1% in diet | Protective effect (qualitative) | Rabbit |
Table 2: Effect of Antioxidants on the Formation of LDL Oxidation Products (TBARS)
| Antioxidant | Concentration/Dose | Reduction in TBARS (%) | Species | Reference |
| This compound | 1000 mg/day | 95% reduction in MDA | Human | [1] |
| Vitamin E | 1200 IU/day | 24% reduction in MDA | Human | [1] |
| Coenzyme Q10 | 20-300 nM | Dose-dependent decrease in MDA | In vitro | [4] |
| BHT | Not specified | Reduction in cholesterol autooxidation products | Rabbit |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Copper-Mediated LDL Oxidation Assay
This assay is widely used to assess the susceptibility of LDL to oxidation in vitro.
Objective: To determine the lag time before the initiation of rapid lipid peroxidation in the presence of a pro-oxidant (copper ions).
Methodology:
-
LDL Isolation: Low-density lipoprotein is isolated from plasma by ultracentrifugation.[5]
-
Incubation: Isolated LDL (typically at a concentration of 50-100 µg/mL) is incubated in phosphate-buffered saline (PBS) at 37°C.[6]
-
Initiation of Oxidation: Oxidation is initiated by the addition of a solution of copper sulfate (CuSO₄) to a final concentration of 5-10 µM.[6][7]
-
Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored spectrophotometrically by measuring the change in absorbance at 234 nm over time.[6]
-
Data Analysis: The lag time is determined as the intercept of the tangent of the slope of the propagation phase with the baseline absorbance. A longer lag time indicates greater resistance to oxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.[8]
Objective: To quantify the amount of malondialdehyde (MDA) and other thiobarbituric acid reactive substances as an index of lipid peroxidation.
Methodology:
-
Sample Preparation: A sample of oxidized LDL is mixed with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).[9]
-
Incubation: The mixture is heated at 95-100°C for a specified time (typically 15-60 minutes) to allow the reaction between MDA and TBA to form a colored product.[8][9]
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm.[8]
-
Quantification: The concentration of TBARS is determined by comparison with a standard curve generated using a known concentration of MDA. Results are often expressed as nanomoles of MDA equivalents per milligram of LDL protein.[1]
Visualizing the Process: Diagrams
To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing the effects of antioxidants on LDL oxidation.
Caption: Signaling pathway of LDL oxidation and its inhibition by antioxidants.
References
- 1. Comparison of effects of this compound versus vitamin E on ex vivo oxidation susceptibility of lipoproteins in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and vitamin E treatment on the oxidation of low-density lipoprotein and forearm vascular responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the effect of low-dose vitamin E and this compound on the susceptibility of LDL to oxidation and the progression of atherosclerosis in Watanabe heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of coenzyme Q(10) on LDL oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper can promote oxidation of LDL by markedly different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of Probucol and ezetimibe on cholesterol absorption
Head-to-Head Comparison: Probucol vs. Ezetimibe on Cholesterol Absorption
This guide provides a detailed, data-driven comparison of this compound and Ezetimibe, focusing on their respective mechanisms and efficiencies in modulating cholesterol absorption. The content is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Ezetimibe and this compound are both lipid-lowering agents, but they operate through fundamentally different mechanisms to influence cholesterol levels.
-
Ezetimibe is a potent and selective cholesterol absorption inhibitor.[1] Its primary and well-established mechanism is the direct targeting of the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine, which effectively blocks the uptake of dietary and biliary cholesterol.[2][3]
-
This compound , in contrast, exerts its primary effects by increasing the fractional catabolism of low-density lipoprotein (LDL) and through its powerful antioxidant properties.[4][5] While some early research suggested it might inhibit or delay cholesterol absorption, this is not considered its principal mode of action, and some studies have found no significant effect on intestinal cholesterol absorption.[4][6]
Mechanisms of Action on Cholesterol Homeostasis
The primary distinction between the two drugs lies in their molecular targets and subsequent effects on the cholesterol transport pathway.
Ezetimibe: Direct Inhibition of Intestinal Cholesterol Uptake
Ezetimibe localizes at the brush border of the small intestine and selectively inhibits cholesterol absorption by binding to the NPC1L1 protein.[3][7] This action prevents the internalization of the NPC1L1/cholesterol complex, thereby reducing the amount of cholesterol delivered to the liver from the intestine.[2] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the bloodstream.[8]
Caption: Mechanism of Ezetimibe action in an intestinal enterocyte.
This compound: Multifactorial Lipid Modulation
This compound's mechanism is more complex and less centered on absorption. Its main actions include:
-
Increased LDL Catabolism: It enhances the clearance of LDL from the circulation through pathways independent of the LDL receptor.[5][9]
-
Antioxidant Properties: It is a potent antioxidant that incorporates into lipoprotein particles, inhibiting the oxidative modification of LDL, a key step in atherogenesis.[10]
-
Bile Acid Excretion: Some studies suggest it increases the excretion of bile acids, which indirectly stimulates the liver to convert more cholesterol into bile acids, thereby lowering systemic cholesterol levels.[6][10]
-
Cholesterol Absorption: Its effect on cholesterol absorption is debated. While some reports suggest it may delay absorption, a study in mice using radiolabeled cholesterol found no direct effect on intestinal absorption.[4][6]
References
- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 3. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound in reducing serum cholesterol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Probucol: A Potential Neuroprotective Agent in Transgenic Mouse Models of Neurodegenerative Disease
A Comparative Guide for Researchers
Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has emerged as a promising candidate for neuroprotection in various neurodegenerative diseases. This guide provides a comprehensive comparison of this compound's efficacy in preclinical transgenic mouse models of Alzheimer's, Parkinson's, and Huntington's diseases, supported by experimental data. We also detail the experimental protocols for key assays and visualize the proposed signaling pathways to facilitate further research and drug development.
Performance of this compound in Transgenic Mouse Models
The neuroprotective effects of this compound have been investigated in several transgenic and toxin-induced mouse models, demonstrating improvements in behavioral deficits, reduction of neuropathological markers, and modulation of key signaling pathways.
Behavioral Outcomes
This compound administration has been shown to ameliorate behavioral impairments characteristic of different neurodegenerative diseases in mouse models.
| Transgenic Mouse Model | Behavioral Test | Treatment Group | Control Group | Outcome | Reference |
| Parkinson's Disease (6-OHDA model) | Open Field Test (Hyperlocomotion) | This compound (11.8 mg/kg/day, p.o.) | 6-OHDA | Significant reduction in hyperlocomotion | [1] |
| Huntington's Disease (YAC128) | Not Specified | This compound | Vehicle | Reduction in depressive-like behaviors | [2] |
| Alzheimer's Disease (D-galactose induced) | Not Specified | This compound | D-galactose | Amelioration of cognitive deficits | [2] |
Histopathological and Biochemical Markers
This compound treatment has demonstrated positive effects on key pathological and biochemical markers in the brains of transgenic mice.
| Transgenic Mouse Model | Marker | Treatment Group | Control Group | Outcome | Reference |
| Parkinson's Disease (6-OHDA model) | Tyrosine Hydroxylase (TH) Levels | This compound (11.8 mg/kg/day, p.o.) | 6-OHDA | Protection against the decrease in striatal TH levels | [1] |
| Parkinson's Disease (6-OHDA model) | Lipid Peroxidation | This compound (11.8 mg/kg/day, p.o.) | 6-OHDA | Significant reduction in striatal lipid peroxidation | [1] |
| Huntington's Disease (3-NP model) | Glutathione Peroxidase (GPx) Activity | This compound (3.5 mg/kg/day, p.o.) | 3-NP | Significant increase in striatal GPx activity | [3] |
| Alzheimer's Disease (Aβ1–40 induced) | Cognitive Impairment | This compound | Aβ1–40 | Mitigation of cognitive impairment | [4] |
| Vascular Dementia (CCH model) | Phosphorylated Syk (p-Syk) | This compound (3.5 mg/kg/day) | CCH | Inhibition of p-Syk expression | [5][6] |
| Aging Model (D-galactose induced) | ROS and MDA levels | This compound | D-galactose | Alleviation of ROS and MDA levels | [2] |
Comparison with Alternative Neuroprotective Agents
While direct head-to-head studies of this compound against other neuroprotective agents in the same transgenic mouse models are limited, in vitro studies provide some comparative insights.
In Vitro Comparison with Edaravone
A study using a rotenone-induced cellular model of Parkinson's disease in SH-SY5Y cells compared the neuroprotective effects of this compound with Edaravone, a free-radical scavenger.
| Parameter | This compound | Edaravone | Outcome | Reference |
| Cell Viability | Significantly inhibited rotenone-induced decrease | Significantly inhibited rotenone-induced decrease | This compound's effect was more persistent | [7][8] |
| Cytotoxicity | Significantly inhibited rotenone-induced increase | Significantly inhibited rotenone-induced increase | This compound's reversal of cytotoxicity was greater | [7] |
| Apoptosis | Inhibited rotenone-induced apoptosis | Inhibited rotenone-induced apoptosis | This compound's inhibition was stronger at 48 and 72h | [9] |
| Mitochondrial Membrane Potential (MMP) | Significantly suppressed rotenone-induced decrease | Significantly suppressed rotenone-induced decrease | Effects were similar at 1h, Edaravone was more potent at 24h | [7] |
| Intracellular ROS Generation | Inhibited rotenone-induced increase | Inhibited rotenone-induced increase | This compound's effect was equal to or greater than Edaravone | [7][8] |
This compound Analogues
Researchers have synthesized and tested analogues of this compound to enhance its neuroprotective efficacy and reduce potential side effects. In a study using a model of ischemic stroke, a novel this compound analogue (C2) showed promising neuroprotective effects.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Open Field Test
The open field test is utilized to assess general locomotor activity and anxiety-like behavior in mice.[12][13][14][15][16]
Apparatus: A square or circular arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone for analysis.
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30 minutes before the test.
-
Testing Conditions: The test is conducted under controlled lighting conditions (e.g., 150-200 lux).
-
Trial Initiation: Each mouse is gently placed in the center or periphery of the arena and allowed to explore freely for a set duration (e.g., 20 minutes).
-
Data Acquisition: An automated tracking system (e.g., video tracking or photobeam breaks) records various parameters, including total distance traveled, time spent in the center and peripheral zones, and rearing frequency.
-
Cleaning: The arena is thoroughly cleaned between trials to eliminate olfactory cues.
Enzyme-Linked Immunosorbent Assay (ELISA) for Brain Tissue
ELISA is a sensitive method for quantifying specific protein levels, such as cytokines or disease-related markers, in brain tissue homogenates.[17][18][19][20][21]
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize the results.
-
ELISA Protocol:
-
Coat the wells of a microplate with a capture antibody specific for the target protein.
-
Block non-specific binding sites.
-
Add the brain lysate samples and standards to the wells.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Measure the signal intensity using a plate reader.
-
Calculate the concentration of the target protein in the samples based on the standard curve.
-
Signaling Pathways Implicated in this compound's Neuroprotective Effects
This compound is believed to exert its neuroprotective effects through the modulation of several key signaling pathways.
Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. Under oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[22][23][24][25][26]
Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
Syk/ROS Signaling Pathway
In the context of neuroinflammation and neuronal damage, the Spleen tyrosine kinase (Syk)/Reactive Oxygen Species (ROS) pathway can be activated. This compound has been shown to inhibit the phosphorylation of Syk, thereby reducing downstream ROS production and subsequent inflammatory responses and cell death.[5][6][27][28]
Caption: this compound inhibits the pro-inflammatory Syk/ROS pathway.
Experimental Workflow
A typical experimental workflow to validate the neuroprotective effects of a compound like this compound in a transgenic mouse model is outlined below.
Caption: Workflow for assessing neuroprotective drug efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Increases Striatal Glutathione Peroxidase Activity and Protects against 3-Nitropropionic Acid-Induced Pro-Oxidative Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Neuroprotective Effects of this compound against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel this compound Analogue, 4,4'-Diselanediylbis (2,6-Di- tert-Butylphenol), Prevents Oxidative Glutamate Neurotoxicity In Vitro and Confers Neuroprotection in a Rodent Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New this compound Analogues Inhibit Ferroptosis, Improve Mitochondrial Parameters, and Induce Glutathione Peroxidase in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 13. Open field test for mice [protocols.io]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Protein Expression in Brain Tissue by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 21. biosensis.com [biosensis.com]
- 22. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway | Aging [aging-us.com]
- 28. This compound protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway - Figure f4 | Aging [aging-us.com]
A Comparative Analysis of the Anti-inflammatory Profiles of Probucol and Its Novel Analogues
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of Probucol and its derivatives, supported by experimental data and detailed methodologies.
Introduction
This compound, a diphenolic compound initially developed as a lipid-lowering agent, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] These pleiotropic effects have spurred investigations into its therapeutic potential beyond cardiovascular diseases, including neurodegenerative and inflammatory conditions.[2] In the quest for enhanced efficacy and improved safety profiles, a number of novel analogues of this compound have been synthesized and evaluated. This guide provides a detailed comparison of the anti-inflammatory profiles of this compound and its key analogues, Succinobucol and BO-653, focusing on their effects on key inflammatory mediators and signaling pathways.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogues are primarily attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. While direct comparative studies with standardized metrics are limited, the available data allows for a qualitative and semi-quantitative assessment of their relative potencies.
| Compound | Target | Assay | Result | Reference |
| This compound | IL-1β | LPS-stimulated mouse peritoneal macrophages | 80-90% inhibition of IL-1 release | [3] |
| IL-1β | Phorbol ester-induced THP-1 cells | Inhibition of IL-1β release | [4] | |
| IL-6, TNF-α | LPS-stimulated BV2 microglia | Significant inhibition of IL-6 and TNF-α production | [5] | |
| NF-κB | Various cell types | Inhibition of NF-κB activation | [5] | |
| COX-2 | LPS-stimulated BV2 microglia | Reduced COX-2 expression | [5] | |
| Succinobucol (AGI-1067) | VCAM-1 | TNF-α-stimulated human aortic endothelial cells | IC50 = 6 µM | [6] |
| Pro-inflammatory Cytokines | Monocytes | Inhibition of cytokine release | [7] | |
| Antioxidant Activity | DPPH Assay | Equipotent to this compound | [8] | |
| BO-653 | Antioxidant Potency | 10-fold greater than this compound | [6] |
Note: IC50 values and percentage inhibition can vary depending on the specific experimental conditions, cell types, and stimuli used. The data presented here is for comparative purposes based on available literature.
Key Anti-inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory actions of this compound and its analogues are mediated through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of inflammation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB in various experimental models.[5] This inhibition prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2). The precise mechanism by which this compound and its analogues interfere with NF-κB activation is still under investigation but is thought to be linked to their antioxidant properties, which can prevent the activation of upstream kinases that trigger the NF-κB pathway.
Cyclooxygenase (COX) Pathway
By inhibiting the expression of COX-2, the inducible isoform of the cyclooxygenase enzyme, this compound and its analogues can reduce the production of prostaglandins, which are potent inflammatory mediators.[5] This contributes significantly to their anti-inflammatory and analgesic effects.
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or its analogues for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition.[3][9][10][11][12]
-
2. Cytokine Inhibition Assay (ELISA)
This assay measures the reduction in the secretion of pro-inflammatory cytokines from immune cells.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Plate the cells in a 24-well plate.
-
Pre-incubate the cells with different concentrations of this compound or its analogues for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to assess the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss mice.
-
Procedure:
-
Administer this compound or its analogues orally or intraperitoneally at various doses.
-
After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of the animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.[2][7][14][15]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction in the production of key inflammatory mediators. Its analogues, such as Succinobucol and BO-653, have been developed to enhance its therapeutic index. While quantitative comparative data on their anti-inflammatory efficacy is still emerging, preliminary findings suggest that these novel analogues may offer improved antioxidant and, consequently, anti-inflammatory activities. Further head-to-head studies employing standardized assays are warranted to fully elucidate the comparative anti-inflammatory profiles of these promising compounds and guide future drug development efforts.
References
- 1. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses homocysteine induced inflammatory monocytes differentiation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound of interleukin 1 secretion and its implication in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IL-1 beta expression in THP-1 cells by this compound and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced microglia activation and ameliorates brain ischemic injury in normal and hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Succinobucol-Eluting Stents Increase Neointimal Thickening and Peri-Strut Inflammation in a Porcine Coronary Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles [mdpi.com]
- 11. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Probucol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Probucol, a lipophilic drug with antioxidant and cholesterol-lowering properties. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Overview of Analytical Methods
The quantification of this compound in various matrices, including plasma and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. This guide compares the performance of four commonly employed techniques.
Data Presentation: A Comparative Summary
The performance of each analytical method is summarized in the tables below, focusing on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Parameter | HPLC-UV | HPLC-MS/MS | UV Spectrophotometry | HPTLC |
| Linearity Range | 0.05 - 10.0 µg/mL[1] | 2.5 - 6000 ng/mL[2] | Data not available in cited literature | Data not available in cited literature |
| Correlation Coefficient (r) | 0.9997[1] | ≥ 0.99[2] | Data not available in cited literature | Data not available in cited literature |
| Accuracy (Recovery) | 97.84% - 103.3%[1] | 93.02% - 104.12%[2] | Data not available in cited literature | Data not available in cited literature |
| Precision (RSD) | < 5% (Intra-day & Inter-day)[1] | Intra-day: < 4.67%, Inter-day: < 5.72%[2] | Data not available in cited literature | Data not available in cited literature |
| Limit of Detection (LOD) | 0.01 µg/mL[1] | See LOQ | Data not available in cited literature | Data not available in cited literature |
| Limit of Quantification (LOQ) | See LOD | 2.5 ng/mL[2] | Data not available in cited literature | Data not available in cited literature |
Note: While UV Spectrophotometry and HPTLC are viable techniques for the analysis of this compound, specific validated quantitative data was not available in the reviewed literature. General methodologies are presented in the experimental protocols section.
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below. These protocols are based on published methods and general best practices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plasma and is characterized by its simplicity, accuracy, and reproducibility.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water:10% n-butylamine (94:6:0.01, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.[1]
-
-
Sample Preparation (for plasma samples):
-
To 200 µL of plasma, add 100 µL of an internal standard solution (e.g., Amiodarone in methanol).
-
Vortex for 30 seconds.
-
Add 1.25 mL of n-hexane and mix.
-
Alternatively, extract with n-octane:isopropanol (8:2, v/v).[1]
-
Centrifuge and evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
-
-
Internal Standard: Amiodarone can be used as an internal standard.[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and specific method is ideal for bioanalytical studies requiring low detection limits.[2]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (for plasma samples):
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in bulk drug and pharmaceutical formulations. This compound exhibits a maximum absorption at a wavelength of 242 nm in methanol.[3]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Analytical Wavelength (λmax): 242 nm.[3]
-
Procedure (General):
-
Prepare a standard stock solution of this compound of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standard solutions at 242 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution by dissolving a known amount of the formulation in methanol and filtering if necessary.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound. While a specific validated method for this compound was not found, a general procedure for method development and validation is outlined below.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase Selection: A suitable mobile phase should be developed to achieve a good separation of this compound from other components. This often involves testing various solvent mixtures of different polarities.
-
Sample Application: Apply standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Densitometric Analysis: Scan the developed plate at a wavelength where this compound shows maximum absorbance (e.g., 242 nm).[3]
-
Quantification: Correlate the peak area of the spots with the concentration of the applied standards to determine the amount of this compound in the samples.
Stability-Indicating Methods and Forced Degradation Studies
A crucial aspect of pharmaceutical analysis is the use of stability-indicating methods. These methods can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5]
Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the analytical method.[5][6][7] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Heating the drug substance or product.
-
Photodegradation: Exposing the drug to UV or fluorescent light.
An effective stability-indicating HPLC or HPTLC method will be able to separate the main peak of this compound from any peaks corresponding to the degradation products formed under these stress conditions.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method development and validation, which are fundamental to ensuring the reliability of the quantification methods discussed.
Caption: General workflow for analytical method development and validation.
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: chemical structure, physical properties and assay methods (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
Probucol's Endothelial Shield: A Comparative Analysis of its Protective Effects
A deep dive into the multifaceted benefits of Probucol across various endothelial cell types reveals its potent anti-inflammatory and antioxidant capabilities, positioning it as a significant agent in vascular protection. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a diphenolic compound with established lipid-lowering properties, exerts profound protective effects on the endothelium, the critical interface between blood and tissue. Its mechanisms of action extend beyond cholesterol reduction, encompassing direct cellular protection against oxidative stress and inflammation. This comparative guide synthesizes available data on this compound's impact on different endothelial cell types, offering a clear perspective on its therapeutic potential.
Comparative Efficacy of this compound on Endothelial Cells
This compound's protective effects have been observed across a range of endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVECs), Human Brain Endothelial Cells (HBECs), and Endothelial Progenitor Cells (EPCs). The following tables summarize the key quantitative findings from various studies.
Table 1: Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Citation |
| HBEC | Lipopolysaccharide (LPS) | 1-100 μM | Prostaglandin E2 (PGE2) Production | Increased reduction in LPS-induced PGE2 production. | [1] |
| Pig Aortic Endothelial Cells | Oxidized Low-Density Lipoprotein (Ox-LDL) | 25, 50, 75 µmol/L | P-selectin Expression | Inhibition of Ox-LDL-induced P-selectin expression from 293.0 ng/ml to 180.0, 132.9, and 132.6 ng/ml respectively. | [2] |
| Mouse (in vivo) | Particulate Matter 2.5 (PM2.5) | 500 mg/kg/day | Serum TNF-α, IL-1β, IL-6 | Significant reduction of PM2.5-induced increases in inflammatory cytokines. | [3] |
Table 2: Antioxidant Effects of this compound
| Cell Type | Oxidative Stressor | This compound Concentration | Measured Parameter | Result | Citation |
| HBEC | Lipopolysaccharide (LPS) | 1-100 μM | Reactive Oxygen Species (ROS) | Significant reduction in LPS-induced ROS at lower concentrations compared to ascorbic acid. | [1] |
| Bovine Endothelial Cells | Cumene Hydroperoxide (CumOOH) / Oxidized Low-Density Lipoprotein (Ox-LDL) | Not specified | Thiobarbituric Acid-Reacting Substances (TBARS) | Protection against CumOOH and Ox-LDL induced TBARS accumulation. | [4] |
| Endothelial Progenitor Cells (in vivo) | Oxidized Low-Density Lipoprotein (Ox-LDL) | Not specified | Intracellular and Extracellular ROS | Attenuated both intracellular and extracellular ROS production. | [5] |
| Mouse (in vivo) | Particulate Matter 2.5 (PM2.5) | 500 mg/kg/day | Blood Intracellular ROS | Efficiently inhibited PM2.5-induced ROS generation. | [3] |
Table 3: Effects of this compound on Endothelial Cell Viability and Function
| Cell Type | Condition | This compound Concentration | Measured Parameter | Result | Citation |
| HUVEC | Basal | Not specified | Cell Proliferation | Promoted cell proliferation. | [6] |
| Endothelial Progenitor Cells (in vivo) | PM2.5 Exposure | 500 mg/kg/day | Apoptosis Rate | Significantly inhibited the increased apoptotic rate of blood EPCs. | [3] |
| Endothelial Progenitor Cells (in vivo) | PM2.5 Exposure | 500 mg/kg/day | Proliferation Rate | Notably restored the decreased proliferation rate of circulating EPCs. | [3] |
| Rat Aorta (ex vivo) | LDL-induced dysfunction | 75 or 150 mg kg−1 | Endothelium-dependent relaxation | Significantly attenuated inhibition of vasodilator responses to acetylcholine. | [7] |
Key Signaling Pathways Modulated by this compound
This compound's protective effects are mediated through the modulation of critical intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[8][9][10] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[8][10] This upregulation of endogenous antioxidant defenses fortifies endothelial cells against oxidative insults.
Caption: this compound activates the Nrf2 signaling pathway.
NF-κB Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] In response to inflammatory stimuli like LPS or Ox-LDL, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., P-selectin).[1][2] By attenuating the activity of the COX-2 enzyme via the NF-κB pathway, this compound effectively dampens this inflammatory cascade, reducing the expression of these inflammatory mediators and protecting the endothelium.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on endothelial cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, with or without an inflammatory or oxidative stimulus, for the desired duration.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[12][13][14]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Workflow Diagram:
Caption: Workflow for the TUNEL apoptosis assay.
Protocol:
-
Culture endothelial cells on glass coverslips or in chamber slides and treat as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.[15]
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.[16][17]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.[16][18][19]
Oxidative Stress Assay (DCFDA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels.
Workflow Diagram:
Caption: Workflow for the DCFDA oxidative stress assay.
Protocol:
-
Seed endothelial cells in a black, clear-bottom 96-well plate.
-
Remove the culture medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.[20][21]
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing the desired concentrations of this compound and/or an oxidative stressor.
-
Measure the fluorescence intensity immediately and at subsequent time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
The increase in fluorescence is proportional to the level of intracellular ROS. Results can be normalized to cell number or total protein content.[20][22][23]
Western Blot for NF-κB Activation
Western blotting is used to detect the levels of specific proteins, in this case, the p65 subunit of NF-κB and its phosphorylated form, to assess NF-κB activation.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Protocol:
-
After treatment, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Load equal amounts of protein (20-40 µg) per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB or its phosphorylated form overnight at 4°C.[24][25]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensities are quantified using densitometry software.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits oxidized-low density lipoprotein-induced adhesion of monocytes to endothelial cells by reducing P-selectin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects circulating endothelial progenitor cells from ambient PM2.5 damage via inhibition of reactive oxygen species and inflammatory cytokine production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Effect of this compound on intracellular pH and proliferation of human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound preserves endothelial function by reduction of the endogenous nitric oxide synthase inhibitor level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. 细胞活力/活性检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. vigo-avocats.com [vigo-avocats.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. 2.7. Endothelial Cell Apoptosis Assay [bio-protocol.org]
- 17. cellbiologics.com [cellbiologics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. biotna.net [biotna.net]
- 20. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. canvaxbiotech.com [canvaxbiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Activation of the non-canonical NF-κB/p52 pathway in vascular endothelial cells by RANKL elicits pro-calcific signalling in co-cultured smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
Revolutionizing Probucol Delivery: A Comparative Guide to Nanoparticle Formulations for Enhanced In-Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of novel Probucol nanoparticle formulations, their comparative in-vivo performance, and the underlying experimental methodologies.
This compound, a potent lipophilic antioxidant with anti-inflammatory properties, has long been investigated for its therapeutic potential in cardiovascular diseases. However, its clinical utility has been hampered by poor aqueous solubility and low oral bioavailability. The advent of nanotechnology offers a promising avenue to overcome these limitations. This guide provides a comprehensive comparison of different this compound nanoparticle formulations, validating their enhanced efficacy in vivo with supporting experimental data.
Performance Comparison: Nanoparticle Formulations vs. Conventional this compound
The in-vivo efficacy of various this compound nanoparticle formulations has been predominantly evaluated by their ability to enhance oral bioavailability in rat models. The area under the plasma concentration-time curve (AUC) serves as a key pharmacokinetic parameter to quantify this enhancement.
| Formulation Type | Composition | Particle Size (nm) | AUC Improvement (vs. Unprocessed this compound) | Reference |
| Conventional this compound | Unprocessed this compound Powder | > 10,000 | Baseline | [1][2] |
| Co-ground Nanoparticles | This compound, Polyvinylpyrrolidone (PVP K12), Sodium Dodecyl Sulfate (SDS) | 28 | Superior improvement in absorption | [1] |
| This compound, PVP K17, SDS | 75 | - | [1] | |
| This compound, PVP K30, SDS | 89 | - | [1] | |
| Wet-milled Nanoparticles | This compound, Gelucire 44/14 | 77-176 | ~3.06-3.54 fold increase | [3] |
| This compound, Gelucire 50/13 | 77-176 | ~3.06-3.54 fold increase | [3] | |
| This compound, Vitamin E-TPGS | 77-176 | ~3.06-3.54 fold increase | [3] | |
| Directed Self-Assembled Nanoparticles (PDN) | This compound, Tween 20 (T20-PDN) | - | 3.0 fold increase | [2] |
| This compound, Tween 80 (T80-PDN) | - | 4.1 fold increase | [2] | |
| This compound, TPGS (TP-PDN) | - | 5.4 fold increase | [2] | |
| This compound, HS-15 (HS-PDN) | - | 10.4 fold increase | [2] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the in-vivo evaluation of this compound nanoparticle formulations.
Preparation of Nanoparticle Formulations
-
Co-grinding Method: Unprocessed this compound is co-ground with stabilizers such as polyvinylpyrrolidone (PVP) of varying molecular weights and sodium dodecyl sulfate (SDS) using a planetary ball mill. The resultant ground mixture is then dispersed in purified water to form a nanosuspension.[1]
-
Wet-milling Process: A slurry of this compound and a dispersing agent (e.g., Gelucire 44/14, Vitamin E-TPGS) in an aqueous medium is subjected to high-energy wet milling. This process reduces the particle size of this compound to the nanometer range.
-
Directed Self-Assembly: this compound is dissolved in an organic solvent, which is then added to an aqueous solution containing a surfactant (e.g., Tween 80, TPGS). The subsequent removal of the organic solvent under reduced pressure leads to the spontaneous formation of this compound nanoparticles.[2]
In-Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted overnight prior to drug administration with free access to water.
-
Drug Administration: A single oral dose of the this compound formulation (unprocessed drug or nanoparticle suspension) is administered via gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time intervals post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[4]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), to assess the extent of drug absorption and bioavailability.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental processes, the following diagrams have been generated.
In-vivo pharmacokinetic study workflow.
This compound exerts its therapeutic effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties. One of the key signaling pathways it modulates is the Nrf2/HO-1 pathway.
This compound's activation of the Nrf2/HO-1 pathway.
Beyond its antioxidant effects, this compound also influences cholesterol metabolism, a critical factor in atherosclerosis.
This compound's dual action on LDL oxidation and cholesterol efflux.
References
- 1. In vivo assessment of oral administration of this compound nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed self-assembled nanoparticles of this compound improve oral delivery: fabrication, performance and correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo pharmacological study: Variation in tissue-accumulation for the drug this compound as the result of targeted microtechnology and matrix-acrylic acid optimization and stabilization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Probucol vs. Butylated Hydroxytoluene (BHT): A Comparative Antioxidant Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the antioxidant properties of the lipid-lowering drug Probucol and the synthetic antioxidant Butylated Hydroxytoluene (BHT). This guide synthesizes experimental data on their free-radical scavenging capabilities and their influence on key cellular signaling pathways involved in oxidative stress.
Executive Summary
This compound, a drug historically used to lower cholesterol, has demonstrated significant antioxidant properties that contribute to its therapeutic effects. Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries. Both compounds function as potent inhibitors of oxidative processes, yet they exhibit distinct mechanisms and efficacy in various experimental models. This guide presents a side-by-side comparison of their performance in key antioxidant assays and their modulation of critical signaling pathways, supported by detailed experimental protocols and visual representations to aid in experimental design and interpretation.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacity of this compound and BHT has been evaluated using various in vitro assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. The following tables summarize the quantitative data from comparative studies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a common method to evaluate the free-radical scavenging ability of antioxidants.
| Compound | Concentration | Scavenging Activity/IC50 | Reference |
| This compound | 50 µM | 100% (Reference) | [1] |
| BHT | 50 µM | ~34% (relative to this compound) | [1] |
| BHT | - | IC50: 202.35 µg/mL | [2] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.
Table 2: Lipid Peroxidation Inhibition
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial function of antioxidants. The thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA) as an indicator of lipid peroxidation, is a widely used method.
| Compound | Assay Conditions | Inhibition of Lipid Peroxidation | Reference |
| This compound | Fe-NTA plus H2O2-induced | 10-34% (concentration-dependent) | [3] |
| This compound | Copper ion-induced (10-80 µmol/L) | Reduction of MDA from 15.30 to 7.74 µmol/g cell protein | [4] |
| BHT | - | Widely used as a standard to prevent artificial lipid peroxidation in assay kits |
While direct comparative quantitative data for BHT's inhibition in a similar experimental setup as this compound was not available in the reviewed literature, its extensive use as a positive control in lipid peroxidation assays underscores its potent inhibitory activity.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound and BHT influence cellular signaling pathways that are critical in the response to oxidative stress.
Table 3: Effects on Nrf2 and NF-κB Signaling Pathways
| Compound | Signaling Pathway | Effect | Quantitative Data | Reference | | :--- | :--- | :--- | :--- | | this compound | Nrf2/ARE | Activation | Significantly increased levels of Nrf2, HO-1, and NQO1 |[2] | | this compound | NF-κB/NLRP3 | Attenuation | Markedly reversed the elevated expression of NF-κB |[5] | | BHT | NF-κB | Inhibition | Reduced NF-κB-DNA binding and COX2 expression |[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of the stable free radical DPPH to react with hydrogen-donating antioxidants. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the test compounds (this compound and BHT) and a standard antioxidant (e.g., ascorbic acid).
-
Add a fixed volume of the DPPH solution to the test compounds and the standard. A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]
Lipid Peroxidation Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., cell culture, tissue homogenate) using an oxidizing agent (e.g., copper ions, Fe-NTA/H2O2).
-
Treat the samples with various concentrations of this compound or BHT.
-
Add a solution of TBA to the samples. BHT is often included in the lysis buffer to prevent auto-oxidation during the assay.
-
Heat the mixture at a high temperature (e.g., 95-100°C) for a specific duration to facilitate the reaction between MDA and TBA.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The results are often expressed as nmol or µmol of MDA per mg of protein or gram of tissue.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the antioxidant mechanisms and experimental workflows.
Caption: Comparative antioxidant mechanisms of this compound and BHT.
References
- 1. This compound induces the generation of lipid peroxidation products in erythrocytes and plasma of male cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activities of this compound against lipid peroxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Analysis of Gene Expression Changes Induced by Probucol and Atorvastatin
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapies, both Probucol and Atorvastatin have carved out significant roles, albeit through distinct mechanisms of action. While Atorvastatin, a statin, is a cornerstone in managing hypercholesterolemia by inhibiting cholesterol synthesis, this compound offers a unique profile as a potent antioxidant with lipid-lowering properties. Understanding their differential impact on cellular gene expression is paramount for researchers and clinicians seeking to optimize treatment strategies for cardiovascular diseases and related inflammatory conditions. This guide provides a comparative analysis of the gene expression changes induced by these two drugs, supported by experimental data and detailed methodologies.
Core Mechanisms of Action: A Tale of Two Pathways
Atorvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[1][2][3] Beyond its lipid-lowering effects, Atorvastatin exhibits pleiotropic effects, including the modulation of inflammatory responses and improvement of endothelial function.[2]
This compound, conversely, does not inhibit cholesterol synthesis. Its primary mode of action is believed to be its potent antioxidant properties, particularly the inhibition of oxidative modification of LDL, a key event in the pathogenesis of atherosclerosis.[4][5][6] this compound also influences cholesterol transport by affecting the expression of genes like ATP-binding cassette transporter A1 (ABCA1), which is involved in reverse cholesterol transport, though some evidence suggests an ABCA1-independent mechanism as well.[4][7] Additionally, it has demonstrated anti-inflammatory effects by reducing the expression of key adhesion molecules and chemokines.[8]
Comparative Gene Expression Profiles
Table 1: Comparative Effects on Cholesterol Metabolism and Transport Genes
| Gene/Gene Family | This compound | Atorvastatin | Key Function |
| HMG-CoA Reductase (HMGCR) | No direct effect | Inhibition of enzyme activity , leading to compensatory upregulation of gene expression[9] | Rate-limiting enzyme in cholesterol synthesis |
| LDL Receptor (LDLR) | Indirect effects | Upregulation [1][2][3] | Uptake of LDL cholesterol from circulation |
| ABCA1 | Upregulation [4] | Variable effects reported | Mediates cholesterol efflux from cells to HDL |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Not well-documented | Upregulation (as a feedback mechanism) | Promotes degradation of the LDL receptor |
Table 2: Comparative Effects on Inflammatory and Endothelial Function Genes
| Gene/Gene Family | This compound | Atorvastatin | Key Function |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Downregulation [8] | Downregulation | Mediates leukocyte adhesion to the endothelium |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Downregulation [8] | Downregulation | Recruits monocytes to sites of inflammation |
| Macrophage Colony-Stimulating Factor (M-CSF) | Downregulation [8] | Not consistently reported | Promotes monocyte differentiation and survival |
| Endothelial Nitric Oxide Synthase (eNOS) | Not well-documented | Upregulation | Produces nitric oxide, a key vasodilator |
| Peroxiredoxin 2 (Prx2) | Upregulation (in combination with Atorvastatin)[10] | Upregulation (in combination with this compound)[10] | Antioxidant enzyme |
| Forkhead box protein O3 (Foxo3a) | Upregulation (in combination with Atorvastatin)[10] | Upregulation (in combination with this compound)[10] | Transcription factor involved in stress resistance |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Upregulation (in combination with Atorvastatin)[10] | Upregulation (in combination with this compound)[10] | Master regulator of the antioxidant response |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and Atorvastatin translate to their influence on different signaling pathways.
A typical experimental workflow to compare the gene expression changes induced by these drugs is outlined below.
Experimental Protocols
The following are representative methodologies for studying the effects of this compound and Atorvastatin on gene expression in vitro.
Cell Culture and Drug Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or human monocytic cell lines like THP-1 (differentiated into macrophages) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for THP-1, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and Atorvastatin are typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of this compound, Atorvastatin, or vehicle control (DMSO). Treatment duration can range from a few hours to several days depending on the experimental goals.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: An RNA-seq library is prepared from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between the drug-treated and control groups.
-
-
Quantitative Real-Time PCR (qPCR):
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers are used to amplify the target genes.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
-
Conclusion
This compound and Atorvastatin induce distinct changes in gene expression that reflect their different primary mechanisms of action. Atorvastatin primarily impacts the cholesterol biosynthesis pathway and genes involved in LDL metabolism, with its anti-inflammatory effects being part of its pleiotropic profile. This compound's effects are more closely tied to its antioxidant and direct anti-inflammatory properties, leading to the downregulation of key inflammatory mediators. The combination of these drugs may offer synergistic effects, particularly in complex conditions like atherosclerosis where both lipid dysregulation and inflammation play crucial roles. Further head-to-head transcriptomic studies are warranted to fully elucidate their comparative effects and to identify novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Atorvastatin and blood flow regulate expression of distinctive sets of genes in mouse carotid artery endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound and Atorvastatin Treatment on the Self-Care Ability of Acute Cerebral Infarction Patients: A Randomized Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and atorvastatin in combination protect rat brains in MCAO model: upregulating Peroxiredoxin2, Foxo3a and Nrf2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Sequencing Reveals Beneficial Effects of Atorvastatin on Endothelial Cells in Acute Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.omu.edu.tr [abis-files.omu.edu.tr]
- 7. Comparative gene expression profiling in three primary human cell lines after treatment with a novel inhibitor of Rho kinase or atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin Can Modulate DNA Damage Repair in Endothelial Cells Exposed to Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined effect of atorvastatin and this compound on plasma cystatin C levels and severity of coronary lesion in patients with borderline coronary lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA-sequencing analysis of HepG2 cells treated with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the long-term stability of different Probucol formulations
A Comparative Analysis of Long-Term Stability in Advanced Probucol Formulations
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the long-term stability of various advanced this compound formulations. This compound, a highly lipophilic compound with low aqueous solubility, presents significant formulation challenges. Its therapeutic efficacy is closely linked to the stability and performance of its delivery system. This document summarizes key stability data from recent studies, outlines common experimental protocols, and visualizes critical processes to aid researchers in the development of robust and effective this compound drug products.
Quantitative Stability Data Summary
The long-term stability of a pharmaceutical formulation is critical for ensuring its safety, efficacy, and shelf-life. For this compound, a key challenge is maintaining its physical state, particularly in amorphous systems designed to enhance solubility, and preventing chemical degradation. The following table summarizes stability data from various formulation strategies under different storage conditions.
| Formulation Type | Composition | Storage Conditions | Duration | Key Stability Findings |
| Solid Dispersion (SD) | This compound and Polyvinylpyrrolidone K-30 (PVP-K30) | 25°C, 60% Relative Humidity (RH) | 12 weeks | This compound remained in a stable amorphous state, with no re-crystallization observed.[1] |
| Solid Dispersion (SD) | This compound and PVP-K30 (1:9 w/w) | 30°C, 75% & 92% RH | 30 days | Significant weight increase (22% and 43% respectively) and partial crystallization of this compound occurred.[2] |
| Solid Dispersion (SD) | This compound and PVP-K30 (1:9 w/w) | 10000 lx Light Exposure | 7 days | 84% of the initial this compound content remained, indicating fair stability under light stress.[2] |
| Co-amorphous | This compound and Atorvastatin Calcium Trihydrate | 40°C, 75% RH | 35 days | The co-amorphous formulation remained stable without crystallization, whereas amorphous this compound alone crystallized within one day. |
| Nanosuspension | This compound with HPC, Pluronic® F68, and SDS as stabilizers | 4°C and 25°C | 7 days | No obvious change in particle size was observed, indicating good short-term physical stability.[3] |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound, soybean oil, Labrafil M1944CS, and Capmul MCM-C8 | 20°C (Room Temperature) | Not specified | Formulations (F1-F4) were found to be stable when stored at room temperature.[4][5] |
| Spray-Dried Microparticles | This compound with Ursodeoxycholic Acid (UDCA) | Not specified (Short-term) | 7 days | Microparticles showed stable short-term storage, with only about a 10% loss of the drug.[6] |
Experimental Protocols
The assessment of long-term stability involves a suite of analytical techniques to monitor both the physical and chemical properties of the formulation over time. Below are detailed methodologies for key experiments cited in the stability studies of this compound.
Stability Study Design
Samples of the this compound formulations are stored under controlled environmental conditions as per ICH guidelines. The most common conditions for long-term and accelerated stability testing are:
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH[7]
-
Stress Conditions: In addition to standard ICH conditions, formulations may be exposed to high humidity (e.g., 92% RH) or high-intensity light (e.g., 10000 lx) to evaluate their robustness.[2]
Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months) and subjected to a range of analytical tests.
Characterization of Physical State
a) Powder X-ray Diffraction (PXRD) PXRD is the primary method used to determine the crystalline or amorphous nature of this compound within a formulation.
-
Principle: Crystalline materials produce a distinct pattern of sharp peaks, whereas amorphous materials yield a broad halo with no sharp peaks.
-
Typical Protocol: Samples are scanned using an X-ray diffractometer, often with Cu Kα radiation. The scanning range is typically from 5° to 40° (2θ) to detect the characteristic peaks of crystalline this compound. The absence of these peaks over the storage period confirms the stability of the amorphous form.[1][7][8]
b) Differential Scanning Calorimetry (DSC) DSC is used to investigate the thermal properties of the formulation, providing information on crystallinity and drug-excipient interactions.
-
Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. Amorphous materials show a glass transition (Tg), while crystalline materials exhibit a sharp melting endotherm.
-
Typical Protocol: A small amount of the sample (typically 3-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The appearance of a melting peak for this compound during a stability study indicates recrystallization.[1][7][3]
Analysis of Drug Content and Degradation
a) High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for quantifying the amount of this compound (assay) and detecting any degradation products.
-
Principle: The method separates components of a mixture based on their differential distribution between a stationary phase (e.g., C18 column) and a mobile phase.
-
Typical Protocol: A specific amount of the formulation is dissolved in a suitable solvent. The solution is filtered and injected into the HPLC system. The concentration of this compound is determined by comparing the peak area to that of a reference standard. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[2][8]
In Vitro Dissolution Testing
Dissolution testing is crucial for amorphous formulations, as their primary advantage is enhanced solubility. A decrease in dissolution rate over time can suggest physical changes like crystallization.
-
Principle: The rate and extent to which the drug dissolves from the formulation are measured in a specified dissolution medium.
-
Typical Protocol: The test is performed using a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle) or a flow-through cell for poorly soluble drugs.[1][9][10] Samples are taken from the dissolution medium at various time points, filtered, and analyzed by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved this compound.[8]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in stability testing and the factors influencing formulation stability, the following diagrams are provided.
Caption: Workflow for a typical long-term stability study of a pharmaceutical formulation.
Caption: Key factors influencing the stability of amorphous this compound solid dispersions.
References
- 1. Characterization and physical stability of spray dried solid dispersions of this compound and PVP-K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability of this compound-polyvinylpyrrolidone solid dispersion systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved dissolution and oral absorption by co-grinding active drug this compound and ternary stabilizers mixtures with planetary beads-milling method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Self-Emulsified Drug Delivery System: Stability Testing and Bioavailability Assessment in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-self-emulsified-drug-delivery-system-stability-testing-and-bioavailability-assessment-in-human-volunteers - Ask this paper | Bohrium [bohrium.com]
- 6. This compound-Ursodeoxycholic Acid Otic Formulations: Stability and In Vitro Assessments for Hearing Loss Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Dissolution Properties of Co-amorphous this compound with Atorvastatin Calcium Trihydrate Prepared by Spray-Drying [jstage.jst.go.jp]
- 8. Preparation of Amorphous this compound with Fluvastatin Sodium Salt and Stability Comparison Studies of Co-amorphous this compound with Fluvastatin Sodium Salt and Atorvastatin Calcium Trihydrate Salt [jstage.jst.go.jp]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. tandfonline.com [tandfonline.com]
Re-examining Probucol: A Comparative Review of its Historical Efficacy in Lipid Management
For researchers, scientists, and drug development professionals, this guide provides a comprehensive re-evaluation of the historical clinical findings on Probucol's efficacy. It offers a detailed comparison with contemporaneous alternatives, supported by experimental data, protocols, and visualizations of its mechanism of action and pivotal trial workflows.
This compound, a unique lipid-lowering agent with potent antioxidant properties, emerged as a significant therapeutic option for hypercholesterolemia in the latter half of the 20th century. Its mechanism of action, distinct from that of statins, involves the modulation of cholesterol transport and the prevention of lipoprotein oxidation. This guide revisits the key historical studies that defined its clinical profile, offering a quantitative comparison of its performance and detailed insights into the experimental methodologies that underpinned these findings.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from key historical clinical trials involving this compound and its comparators.
Table 1: Effect of this compound on Serum Lipid Levels (Percentage Change from Baseline)
| Clinical Trial | Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| PQRST | This compound + Cholestyramine | -17%[1] | -12%[1] | -24%[1] | No significant change |
| Placebo + Cholestyramine | Baseline | Baseline | Baseline | Baseline | |
| PROSPECTIVE | This compound + Statin | Data not specified | -12% (vs. control) | -24% (vs. control) | Data not specified |
| Statin Alone | Baseline | Baseline | Baseline | Baseline | |
| Unnamed Trial | This compound | -12.7%[2] | -11.7%[2] | -10%[2] | -14%[2] |
| Cholestyramine | -16.4%[2] | -17.4%[2] | No significant change[2] | +29.6%[2] | |
| Unnamed Trial | This compound + Cholestyramine | -26%[3] | -32%[3] | Data not specified | No significant change |
| This compound Alone | -13%[3] | -14%[3] | Significant decrease in HDL2 | No significant change | |
| Cholestyramine Alone | -18%[3] | -26%[3] | Trend towards increase | Trend towards increase |
Table 2: Comparison with Other Historical Lipid-Lowering Agents (Percentage Change from Baseline)
| Drug Class | Drug | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Fibrate | Clofibrate | -13% to -17%[4] | -12% to -19%[4] | No significant effect[4] | -21%[4] |
| Gemfibrozil | -15.2% to -17% | -16.8% to -20%[5] | +5.9% to +15.2%[6] | -42.2%[6] | |
| Bile Acid Sequestrant | Cholestyramine | -16.4% to -26%[2][7] | -17.4% to -31%[2][4] | No significant change[2] | Increase[2] |
Experimental Protocols of Key Historical Trials
The this compound Quantitative Regression Swedish Trial (PQRST)
The PQRST was a landmark study designed to investigate the effect of this compound on the progression of femoral atherosclerosis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 3-year duration.[8]
-
Patient Population: 303 hypercholesterolemic patients with visible atherosclerosis in the femoral artery.[1] Inclusion criteria included cholesterol levels >265 mg/dL (6.88 mmol/L) and LDL cholesterol levels >175 mg/dL (4.53 mmol/L).[1] Exclusion criteria included Type III hyperlipoproteinemia, diabetes, untreated thyroid disease, severe hypertension, chronic renal failure, malignancy, and recent myocardial infarction.[1]
-
Treatment Arms:
-
Primary Endpoint: Change in atheroma volume in a 20-cm segment of the femoral artery, as assessed by quantitative angiography.[10][11]
-
Data Collection: Femoral angiography was performed annually.[8] Lipoprotein and apolipoprotein analyses were conducted at monthly intervals.[8]
The this compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease (PROSPECTIVE)
The PROSPECTIVE trial aimed to determine if adding this compound to conventional lipid-lowering therapy could prevent cardiovascular events in patients with established coronary heart disease.
-
Study Design: A multicenter, randomized, prospective study.[12]
-
Patient Population: 876 Japanese patients with a history of coronary heart disease and dyslipidemia (LDL-C level ≥ 140 mg/dl without medication or ≥100 mg/dl with medication).[13] Patients were randomized based on LDL-C level, and the presence of diabetes and hypertension.[14]
-
Treatment Arms:
-
Primary Endpoint: A composite of cerebrovascular and cardiovascular events, including cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina or heart failure, or coronary revascularization.[16]
-
Follow-up: Patients were followed for more than 3 years.[15]
Visualizing this compound's Mechanism and Trial Workflow
To further elucidate the complex processes involved in this compound's action and its evaluation, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow of the PQRST clinical trial.
References
- 1. This compound Quantitative Regression Swedish Trial - American College of Cardiology [acc.org]
- 2. A comparison of cholestyramine and this compound in the treatment of familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and cholestyramine combination in the treatment of severe hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of colestipol, clofibrate, and placebo on plasma lipoproteins of patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gemfibrozil treatment in hypercholesterolemia on low density lipoprotein (LDL) subclass distribution and LDL-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pravastatin and gemfibrozil alone and in combination for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypercholesteremia. Treatment with cholestyramine, a bile acid sequestering resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of femoral atherosclerosis in hypercholesterolemic patients during treatment with cholestyramine and this compound/placebo: this compound Quantitative Regression Swedish Trial (PQRST): a status report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering of HDL2b by this compound partly explains the failure of the drug to affect femoral atherosclerosis in subjects with hypercholesterolemia. A this compound Quantitative Regression Swedish Trial (PQRST) Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of lipids and antioxidative factors for development of atherosclerosis. The this compound Quantitative Regression Swedish Trial (PQRST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Quantitative Regression Swedish Trial: new angiographic technique to measure atheroma volume of the femoral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale and Design of the PROSPECTIVE Trial: this compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Probucol: A Procedural Guide for Laboratory Professionals
The proper disposal of Probucol is critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous and an environmental toxin, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulatory standards.
This compound Hazard Profile and Toxicological Data
This compound is recognized as a hazardous substance that requires careful handling.[1] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[2]
| Hazard Classification & Data | Description / Value |
| GHS Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[2] |
| OSHA Status | Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids/alkalis, and strong reducing agents.[1][2][3] |
| Oral Toxicity (Human) | TDLo: 3650 mg/kg[1] |
| Oral Toxicity (Rat) | LD50: >5 g/kg |
| Intraperitoneal Toxicity (Mouse) | LD50: >800 mg/kg[1] |
Core Disposal Principles
Before proceeding with disposal, ensure the following core principles are understood and followed:
-
Regulatory Compliance : All waste must be managed in strict accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4][5][6]
-
No Sewer Disposal : Absolutely no amount of this compound, including wash water from cleaning equipment, should be allowed to enter drains or the sewage system.[1][2] This practice is prohibited due to the compound's high aquatic toxicity.[2]
-
Use of Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, a lab coat, and for powdered forms, a suitable dust respirator.[1][7]
-
Segregation of Waste : Keep this compound waste separate from non-hazardous or general laboratory trash to prevent cross-contamination.[8]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final disposal.
Step 1: Waste Identification and Segregation
Immediately upon generation, segregate this compound waste into the following categories:
-
Unused or Expired this compound : Pure chemical, expired reagents, or unwanted stock.
-
Grossly Contaminated Items : Labware (e.g., vials, flasks), weighing papers, or other materials with visible product residue.
-
Trace Contaminated Items : Personal protective equipment (gloves, aprons), bench paper, and other items with incidental contact.
-
Spill Cleanup Materials : Absorbents, pads, and contaminated equipment used to clean a this compound spill.
All categories must be treated as hazardous waste.
Step 2: Containment and Labeling
-
Primary Containment : Place all solid this compound waste into a designated, sealable, and chemically compatible container (e.g., a polyethylene or polypropylene container).[1] Ensure the container is in good condition and free from leaks.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's safety office or local regulations.
Step 3: Temporary On-Site Storage
Store the sealed and labeled waste containers in a designated, secure area that is:
-
Cool, dry, and well-ventilated.[1]
-
Away from incompatible materials, particularly strong oxidizing agents.[1][3]
-
Protected from physical damage.[1]
Step 4: Final Disposal Methods
The final disposal of this compound waste must be handled by qualified professionals. Do not attempt on-site treatment unless equipped with a licensed and appropriate facility.
-
Method A: Licensed Hazardous Waste Contractor (Highly Recommended) The most reliable and compliant method is to arrange for pickup by a certified hazardous waste management company.[9] These contractors are equipped to handle transportation and disposal according to all federal and state regulations.
-
Method B: High-Temperature Incineration If available, disposal via a licensed hazardous waste incinerator is a suitable option.[1][5][6] This process destroys the chemical structure of this compound. This must be performed in a licensed apparatus, not by open burning.[1][10]
-
Method C: Licensed Landfill Burial in a specially licensed landfill permitted to accept hazardous chemical waste is another potential option.[1] This is generally less preferred due to the long-term environmental persistence of chemical waste.
Step 5: Spill Management and Disposal
In the event of a spill, follow these procedures:
-
Control Access : Alert personnel in the area and restrict access.[1]
-
Wear PPE : Don all required personal protective equipment before cleanup.
-
Containment : Prevent the spill from entering any drains or waterways.[1]
-
Cleanup :
-
For dry spills, use a dry cleanup procedure to avoid generating dust.[1] You may lightly dampen the powder with water to prevent it from becoming airborne before sweeping.[1]
-
Use a vacuum cleaner only if it is fitted with a HEPA-type exhaust filter.[1]
-
Collect all residues, sweepings, and contaminated absorbents.
-
-
Disposal : Place all cleanup materials into a sealed, labeled hazardous waste container for disposal via the methods described in Step 4.[1][7]
Step 6: Documentation
Maintain accurate records of all this compound waste generated and disposed of. This documentation is often required for regulatory compliance and institutional safety audits.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound|23288-49-5|MSDS [dcchemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. echemi.com [echemi.com]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. services.gov.krd [services.gov.krd]
Personal protective equipment for handling Probucol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Probucol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale & Source |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered. PVC gloves are also an option.[2] Gloves must be inspected for degradation before use.[2][3] | To prevent skin contact. This compound is a skin irritant. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields should be worn.[3] A face shield may be required when there is a risk of splashes.[4] | To prevent eye contact. This compound causes serious eye irritation. |
| Body Protection | For quantities up to 500 grams, a laboratory coat is suitable. For larger quantities (up to 1 kg), a disposable, low-permeability lab coat or coverall is recommended, buttoned at the collar and cuffs.[2] Protective shoe covers and a head covering are also advised.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[2] If dust becomes airborne, a certified, approved positive-flow mask or a full-face respirator should be used.[2][3] | To prevent inhalation, as this compound may cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Procedural Steps:
-
Preparation: Always review the Safety Data Sheet (SDS) before starting work. Ensure your designated workspace is in a well-ventilated area, such as a chemical fume hood.[2] Don all required PPE, including gloves, safety goggles, and a lab coat.[2][3]
-
Handling: Avoid all personal contact, including inhalation.[2] When handling the solid form, use dry clean-up procedures and prevent the generation of dust.[2] Do not eat, drink, or smoke in the handling area.[1][2]
-
Storage: Keep containers securely sealed in a cool, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Work clothes should be laundered separately.[2]
Emergency and Spill Response Plan
Immediate and appropriate action is critical in the event of exposure or a spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of running water for several minutes.[1] If symptoms persist, consult a doctor.
-
Skin Contact: Immediately wash the affected area with soap and running water. Seek medical attention if irritation develops.[2]
-
Inhalation: If fumes are inhaled, move the individual to an area with fresh air.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Contact a poison control center or a physician if the person feels unwell.[1]
Spill Management:
-
Minor Spills: Clean up spills immediately.[2] Wear full PPE. Use dry cleanup procedures to avoid generating dust.[2] You can vacuum or sweep the material. The vacuum cleaner must be fitted with a HEPA filter.[2] Place the collected residue in sealed containers for disposal.[2]
-
Major Spills: Alert personnel in the area.[2] Prevent spillage from entering drains or water courses.[2] Follow the same cleanup procedures as for minor spills, ensuring proper respiratory protection. After cleanup, wash the area with large amounts of water.[2]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Product Disposal: this compound waste should be disposed of by burial in a licensed landfill or by incineration in a licensed facility, potentially after being mixed with a suitable combustible material.[2]
-
Contaminated Materials: Decontaminate empty containers before disposal.[2] All contaminated PPE and cleanup materials should be placed in sealed, labeled containers for disposal via an approved waste disposal plant.[1]
-
Prohibitions: DO NOT allow the product or wash water from cleaning equipment to enter drains, sewers, or waterways.[2]
Toxicological Data
The following table summarizes key toxicological data for this compound. This information underscores the importance of avoiding direct exposure.
| Toxicity Data | Value | Species | Source |
| Oral TDLo | 3650 mg/kg | Human | [2] |
| Oral TDLo | 17500 mg/kg | Rat | [2] |
| Oral LD50 | >5 g/kg | Rat | |
| Intraperitoneal LD50 | >800 mg/kg | Mouse | [2] |
| Inhalation TCLo | 15 mg/m³/4h | Rat | [2] |
| (TDLo: Toxic Dose Low - the lowest dose to produce a toxic effect. LD50: Lethal Dose 50 - the dose lethal to 50% of the tested population. TCLo: Toxic Concentration Low - the lowest concentration to produce a toxic effect.) |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
